molecular formula C11H11N3S B1202643 Tinazoline CAS No. 62882-99-9

Tinazoline

Cat. No.: B1202643
CAS No.: 62882-99-9
M. Wt: 217.29 g/mol
InChI Key: JENBDJGHNIOHAJ-UHFFFAOYSA-N
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Description

Tinazoline is a small molecule drug belonging to the class of antazoline derivatives, as indicated by the '-azoline' stem of its International Nonproprietary Name (INN). This classification suggests it possesses properties as an antihistaminic or a local vasoconstrictor . The monoisotopic mass of this compound is 217.07 Da, with an average molecular weight of 217.29 g/mol and a chemical formula of C 11 H 11 N 3 S . As an experimental compound, its detailed pharmacological profile, including its specific mechanism of action, absorption, distribution, metabolism, and excretion (ADME), and comprehensive safety data are not currently available in the public domain . This lack of data highlights a significant opportunity for further investigation. Researchers can leverage this compound as a tool to explore the pathways and effects of antihistaminic and vasoconstrictive agents. Its well-defined chemical structure provides a foundation for studies in medicinal chemistry, drug discovery, and pharmacological research. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3S/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBDJGHNIOHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866955
Record name 3-(2-Imidazolin-2-ylthio)indole
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Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62882-99-9
Record name 3-[(4,5-Dihydro-1H-imidazol-2-yl)thio]-1H-indole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinazoline [INN]
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Record name 3-(2-Imidazolin-2-ylthio)indole
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Record name TINAZOLINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Antimicrobial Spectrum of Tinidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a crucial antimicrobial agent with a well-defined spectrum of activity against anaerobic bacteria and protozoa. Its efficacy is rooted in its mechanism of action, which involves the reduction of its nitro group within anaerobic microorganisms to produce cytotoxic free radicals that induce DNA damage and cell death. This technical guide provides an in-depth analysis of the antimicrobial spectrum of tinidazole, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Antimicrobial Spectrum of Activity

Tinidazole exhibits potent activity against a wide range of anaerobic microorganisms. Its spectrum encompasses both anaerobic bacteria and protozoal pathogens.

Antibacterial Spectrum

Tinidazole is highly effective against obligate anaerobic bacteria. It is particularly active against Gram-negative bacilli such as Bacteroides and Prevotella species, as well as Gram-positive organisms like Clostridium species. However, it shows limited to no activity against aerobic and facultative anaerobic bacteria.[1][2] Propionibacteria and Actinomyces are almost uniformly resistant to tinidazole.[1][3]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tinidazole against a selection of clinically relevant anaerobic bacteria.

Table 1: In Vitro Antibacterial Activity of Tinidazole (MICs)

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis0.12 - 0.50.5 - 3.00.5 - 2.0
Prevotella melaninogenica0.15 - 4.012.0 - 16.0-
Prevotella buccae-2.0-
Prevotella intermedia-4.0-
Prevotella denticola-0.5-
Prevotella oralis-0.5-
Fusobacterium spp.0.07 - 1.60.4 - 4.00.25 - 1.6
Fusobacterium nucleatum-1.0-
Clostridium perfringens0.25 - 0.50.5 - 1.00.03 - 0.5
Peptococcus spp.0.15 - 1.00.8 - <250.2 - >8.0
Peptostreptococcus spp.0.15 - 1.00.8 - <250.2 - >8.0
Veillonella spp.-8.0-
Gardnerella vaginalis-8.0 - 32.0-

Data compiled from multiple sources.[4][5][6]

Antiprotozoal Spectrum

Tinidazole is a first-line agent for the treatment of several protozoal infections.[7] Its activity extends to Trichomonas vaginalis, Giardia duodenalis (also known as G. lamblia), and Entamoeba histolytica.[8][9]

The following table summarizes the in vitro susceptibility of key protozoal pathogens to tinidazole.

Table 2: In Vitro Antiprotozoal Activity of Tinidazole

Protozoal SpeciesMIC Range (µg/mL)MLC Range (µg/mL)
Trichomonas vaginalis0.05 - 12.50.50 - 1.50
Entamoeba histolytica--
Giardia duodenalis--

Note: Standardized susceptibility tests for protozoal parasites for use in clinical microbiology laboratories are not as well established as for bacteria.[10] The provided data is based on available research.[11]

Mechanism of Action

Tinidazole is a prodrug that requires activation within the target anaerobic microorganism.[8] The mechanism of action can be summarized in the following steps:

  • Cellular Uptake: Tinidazole, being a small and lipophilic molecule, readily diffuses across the cell membranes of both aerobic and anaerobic microorganisms.

  • Reductive Activation: In the low-redox-potential environment of anaerobes, the nitro group of tinidazole is reduced by electron transport proteins, such as ferredoxin.[8] This reduction process is inhibited by the presence of oxygen, which explains the drug's selective toxicity for anaerobic organisms.

  • Generation of Cytotoxic Radicals: The reduction of the nitro group leads to the formation of short-lived, highly reactive nitroso radicals and other cytotoxic intermediates.[12]

  • DNA Damage and Cell Death: These reactive intermediates interact with microbial DNA, causing strand breakage, destabilization of the helical structure, and ultimately, inhibition of nucleic acid synthesis, leading to cell death.[12][13]

Tinidazole_Mechanism_of_Action Tinidazole_ext Tinidazole (extracellular) Tinidazole_int Tinidazole (intracellular) Tinidazole_ext->Tinidazole_int Passive Diffusion Activation Reductive Activation (low redox potential) Tinidazole_int->Activation e⁻ (from Ferredoxin) Radicals Cytotoxic Nitro Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Helical Destabilization DNA->Damage Death Cell Death Damage->Death

Mechanism of Action of Tinidazole.

Experimental Protocols for Susceptibility Testing

Accurate determination of the in vitro susceptibility of anaerobic bacteria and protozoa to tinidazole is crucial for surveillance and clinical management. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Agar (B569324) Dilution Method (CLSI Reference Method)

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[2][8]

3.1.1. Materials

  • Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).[2]

  • Tinidazole analytical powder.

  • Sterile petri dishes (100 x 15 mm).

  • Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems).

  • Inoculum replicator (e.g., Steers-Foltz replicator).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth for inoculum preparation.

  • Control strains (e.g., Bacteroides fragilis ATCC 25285).

3.1.2. Procedure

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of tinidazole in an appropriate solvent as recommended by the manufacturer.

  • Preparation of Agar Plates:

    • Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

    • Prepare a series of twofold dilutions of the tinidazole stock solution.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten agar to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Subculture the test isolates onto a non-selective agar medium and incubate under anaerobic conditions for 24-48 hours.

    • Prepare a direct colony suspension in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1 x 10⁸ CFU/mL.

  • Inoculation:

    • Using an inoculum replicator, inoculate the surface of the agar plates with the prepared bacterial suspensions. Each spot should contain approximately 10⁵ CFU.

  • Incubation:

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.[12]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of tinidazole that completely inhibits visible growth, or causes a marked reduction in growth compared to the drug-free control.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Plates Prepare Tinidazole-Containing Agar Plates Inoculate Inoculate Plates with Test Organisms Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Anaerobically (42-48h, 35-37°C) Inoculate->Incubate Read_MIC Read MICs (Lowest Concentration with No Growth) Incubate->Read_MIC

Workflow for Agar Dilution Susceptibility Testing.

Antimicrobial Susceptibility Testing of Trichomonas vaginalis: Broth Microdilution Method

This method is commonly used to determine the Minimum Lethal Concentration (MLC) of tinidazole against T. vaginalis.[14]

3.2.1. Materials

  • Diamond's medium (or other suitable culture medium for T. vaginalis).

  • 96-well microtiter plates.

  • Tinidazole analytical powder.

  • T. vaginalis isolates.

  • Inverted microscope.

  • Anaerobic incubation system.

3.2.2. Procedure

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of tinidazole.

    • Perform serial twofold dilutions of the stock solution in Diamond's medium directly in the wells of a 96-well microtiter plate. Concentrations typically range from 0.2 to 400 µg/mL.[14]

    • Include a drug-free growth control well.

  • Inoculum Preparation:

    • Culture the T. vaginalis isolates in Diamond's medium until a sufficient density of trophozoites is achieved.

    • Adjust the concentration of trophozoites to approximately 1 x 10⁴ parasites per well in the microtiter plate.[14]

  • Incubation:

    • Incubate the microtiter plates anaerobically at 37°C for 48 hours.

  • Reading and Interpretation:

    • Examine the wells using an inverted microscope.

    • The MLC is defined as the lowest concentration of tinidazole at which no motile trichomonads are observed.[15]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Dilutions Prepare Serial Dilutions of Tinidazole in Microtiter Plate Inoculate Inoculate Wells with T. vaginalis Prep_Dilutions->Inoculate Prep_Inoculum Prepare T. vaginalis Inoculum (1x10⁴ parasites/well) Prep_Inoculum->Inoculate Incubate Incubate Anaerobically (48h, 37°C) Inoculate->Incubate Read_MLC Read MLCs (Lowest Concentration with No Motile Parasites) Incubate->Read_MLC

Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

Tinidazole remains a potent and clinically valuable antimicrobial agent with a specific and well-characterized spectrum of activity against anaerobic bacteria and protozoa. Its efficacy is a direct result of its unique mechanism of reductive activation within these microorganisms. The standardized methodologies for susceptibility testing outlined in this guide are essential for ongoing surveillance of resistance patterns and for guiding appropriate clinical use. A thorough understanding of tinidazole's antimicrobial spectrum and the methods for its assessment is paramount for researchers and drug development professionals working to combat anaerobic and protozoal infections.

References

The Discovery and Synthesis of Tinidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tinidazole (B1682380), a second-generation nitroimidazole, has been a cornerstone in the treatment of protozoal and anaerobic bacterial infections since its development in 1972.[1] Its efficacy against a broad spectrum of pathogens, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, has established it as a critical therapeutic agent.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical applications of tinidazole, with a focus on the scientific data and experimental protocols relevant to drug development professionals.

Discovery and Development

Tinidazole was developed in 1972 as a potent nitroimidazole antibiotic.[1] It emerged as a therapeutic alternative to metronidazole (B1676534), offering a longer half-life and a more favorable side-effect profile in some cases.[5][6] The U.S. Food and Drug Administration (FDA) approved tinidazole for medical use in 2004.[1][7] It is recognized on the World Health Organization's List of Essential Medicines.[1]

Mechanism of Action

Tinidazole functions as a prodrug that requires activation within susceptible anaerobic microorganisms.[2][8][9] The process is initiated by the reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin, present in these organisms.[2][8] This reduction generates cytotoxic free nitro radicals.[8] These reactive intermediates are believed to covalently bind to and damage microbial DNA, leading to helical structure disruption, inhibition of nucleic acid synthesis, and ultimately cell death.[3][8][10]

G Tinidazole Tinidazole (Prodrug) Activation Entry into anaerobic microorganism Tinidazole->Activation Reduction Reduction of Nitro Group (via Ferredoxin) Activation->Reduction FreeRadical Cytotoxic Nitro Free Radicals Reduction->FreeRadical DNA Microbial DNA FreeRadical->DNA Damage DNA Damage & Disruption of Helical Structure DNA->Damage CellDeath Cell Death Damage->CellDeath

Mechanism of action of tinidazole.

Chemical Synthesis

The synthesis of tinidazole, chemically known as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, has evolved from conventional methods to more environmentally benign processes.[2]

Conventional Synthesis Protocol

The traditional manufacturing process for tinidazole is a multi-step synthesis.[11][12]

Step 1: Condensation

  • Reactants : 2-methyl-5-nitroimidazole (B138375) and 2-(ethylthio)ethanol (B52129).

  • Catalyst/Solvent : Sulfuric acid and acetic acid.[11]

  • Procedure : 2-methyl-5-nitroimidazole is dissolved in acetic acid and sulfuric acid. 2-(ethylthio)ethanol is added, and the mixture is stirred for approximately 9 hours at 80-85°C.[11] The reaction yields the intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.

  • Work-up : The pH is adjusted to 3 with an ammonia (B1221849) solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.[11]

Step 2: Oxidation

  • Reactant : 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole intermediate.

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂).[11]

  • Catalyst : Tungstic acid or ammonium (B1175870) molybdate (B1676688).[11]

  • Procedure : The intermediate is oxidized with hydrogen peroxide in the presence of the catalyst at 50-55°C.[11]

  • Work-up : Aqueous ammonia is added to precipitate the crude tinidazole, which is isolated by filtration.[11]

Environmentally Benign Synthesis using MoO₃/SiO₂ Catalyst

A more recent, environmentally friendly approach utilizes a bifunctional solid acid catalyst, Molybdenum trioxide/Silicon dioxide (MoO₃/SiO₂), for both the condensation and oxidation steps. This method eliminates the need for strong acids like sulfuric and acetic acid in the condensation step and tungstic acid or ammonium molybdate in the oxidation step.

Experimental Protocol:

  • Condensation : A mixture of 2-methyl-5-nitroimidazole, 2-(ethylthio)ethanol, and the MoO₃/SiO₂ catalyst is heated.

  • Oxidation : The resulting intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole, is then oxidized using hydrogen peroxide with the same MoO₃/SiO₂ catalyst to produce tinidazole. The catalyst can be recycled multiple times without significant loss of activity.

G cluster_conventional Conventional Synthesis cluster_green Green Synthesis Reactants1 2-methyl-5-nitroimidazole + 2-(ethylthio)ethanol Condensation Condensation (H₂SO₄, Acetic Acid) Reactants1->Condensation Intermediate 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole Condensation->Intermediate Oxidation Oxidation (H₂O₂, Tungstic Acid) Intermediate->Oxidation Tinidazole1 Tinidazole Oxidation->Tinidazole1 Reactants2 2-methyl-5-nitroimidazole + 2-(ethylthio)ethanol CondensationOxidation Condensation & Oxidation (MoO₃/SiO₂, H₂O₂) Reactants2->CondensationOxidation Tinidazole2 Tinidazole CondensationOxidation->Tinidazole2

Comparison of tinidazole synthesis workflows.

Pharmacokinetics

Tinidazole is rapidly and almost completely absorbed following oral administration.[2][8]

ParameterValueReference
Bioavailability ~100%[2]
Time to Peak Plasma Concentration (Tₘₐₓ) 1.6 (±0.7) hours (fasting)[13]
Peak Plasma Concentration (Cₘₐₓ) (2g dose) 47.7 (±7.5) µg/mL[13]
Effect of Food Delays Tₘₐₓ by ~2 hours, reduces Cₘₐₓ by ~10%[2][8][13]
Plasma Protein Binding 12%[1][8]
Metabolism Hepatic, primarily via CYP3A4[2][8]
Elimination Half-Life 12-14 hours[1][2][5]
Excretion Primarily renal (20-25% as unchanged drug) and fecal (~12%)[1][2]

Clinical Efficacy and Dosing

Tinidazole is indicated for the treatment of trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis.[3][4]

Efficacy Data
IndicationTreatment RegimenCure RateComparatorComparator Cure RateReference
Trichomoniasis 2g single dose95%Metronidazole (2g single dose)97.5%[14]
Giardiasis 2g single dose94%Metronidazole (2.4g single dose)Not specified in this study[15]
Giardiasis 2g single dose100%Metronidazole (2g daily for 3 days)93%[16]
Intestinal Amebiasis 2g daily for 3 days96.5%Metronidazole (2g daily for 3 days)55.5%[17]
Bacterial Vaginosis 1g daily for 5 days36.8%Placebo5.1%[18]
Bacterial Vaginosis 2g daily for 2 days27.4%Placebo5.1%[18]
Dosing Regimens
IndicationAdult DosagePediatric Dosage (>3 years)Reference
Trichomoniasis 2g single dose50 mg/kg single dose (max 2g)[5][19][20]
Giardiasis 2g single dose50 mg/kg single dose (max 2g)[19][20]
Intestinal Amebiasis 2g once daily for 3 days50 mg/kg once daily for 3 days (max 2g/day)[20][21][22]
Amebic Liver Abscess 2g once daily for 3-5 days50 mg/kg once daily for 3-5 days (max 2g/day)[20][21]
Bacterial Vaginosis 2g once daily for 2 days OR 1g once daily for 5 daysNot established[5][19][20]

Adverse Effects and Drug Interactions

Common adverse effects associated with tinidazole are generally mild and self-limiting.[18]

  • Most Common : Metallic/bitter taste, nausea, weakness, indigestion, headache, and dizziness.[3][4][5]

  • Serious (Rare) : Seizures and transient peripheral neuropathy.[5]

A significant drug interaction occurs with alcohol, leading to a disulfiram-like reaction (flushing, headache, nausea).[1][23] Tinidazole is primarily metabolized by CYP3A4, and its plasma levels can be affected by CYP3A4 inhibitors and inducers.[2][8]

Conclusion

Tinidazole remains a valuable agent in the antimicrobial armamentarium. Its favorable pharmacokinetic profile, including a long half-life that allows for shorter treatment courses, and its high efficacy against key protozoal and anaerobic bacterial pathogens underscore its clinical importance. Advances in its synthesis, particularly the development of environmentally benign catalytic processes, highlight ongoing innovation in pharmaceutical manufacturing. This guide provides core technical information to support further research and development in the field of antimicrobial agents.

References

The Pharmacokinetics and Metabolism of Tinidazole in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tinidazole (B1682380) in humans. Tinidazole, a 5-nitroimidazole derivative, is an effective antiprotozoal and antibacterial agent. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its optimal therapeutic use and for the development of new drug formulations. This document synthesizes key quantitative data from various studies, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of tinidazole's disposition in the human body.

Pharmacokinetics

Tinidazole is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 99%.[1] The pharmacokinetic profile of tinidazole is characterized by a relatively long elimination half-life, which allows for shorter treatment regimens compared to other nitroimidazoles like metronidazole (B1676534).[2]

Absorption

Following oral administration under fasting conditions, tinidazole is quickly absorbed, reaching peak plasma concentrations (Cmax) within approximately 1.6 to 2 hours.[2][3] The administration of tinidazole with food can delay the time to reach Cmax by about 2 hours and slightly decrease the peak concentration by approximately 10%, but it does not significantly affect the overall extent of absorption (AUC).[4][5]

Distribution

Tinidazole exhibits a low plasma protein binding of about 12%.[3][4] The apparent volume of distribution is approximately 50 liters, indicating that the drug is widely distributed throughout the body fluids and tissues.[3][6][7] Tinidazole has been shown to penetrate the cerebrospinal fluid, buccal cavity, genital tract, and gastrointestinal tract, achieving concentrations adequate for antimicrobial efficacy.[8] It also crosses the placental barrier and is secreted into breast milk.[3][4]

Metabolism

Tinidazole is significantly metabolized in the liver prior to its excretion.[3][4] The primary metabolic pathways include oxidation, hydroxylation, and conjugation.[2][3][4] The main enzyme responsible for the biotransformation of tinidazole is Cytochrome P450 3A4 (CYP3A4).[2][3][4][9] The major drug-related compound found in plasma is unchanged tinidazole, with a smaller amount of the 2-hydroxymethyl metabolite also present.[3][4][6] Another significant metabolite identified in urine is ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone, which is a product of hydroxylation and nitro-group migration.[6][10][11]

Excretion

Tinidazole and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 20-25% of an administered dose is excreted in the urine as unchanged tinidazole.[2][3][4] Over a period of five days, about 63% of the dose is recovered in the urine, with around 12% being excreted in the feces.[6][10][11] The involvement of biliary excretion is suggested by the presence of tinidazole and its metabolites in the feces.[6][10][11] The elimination half-life of tinidazole is approximately 12 to 14 hours.[1][2][3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tinidazole from various studies in healthy human volunteers.

Table 1: Single-Dose Pharmacokinetics of Tinidazole (Oral Administration)

DoseCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (hr)Reference
2 g47.7 ± 7.51.6 ± 0.7901.6 ± 126.512-14[3]
2 g51 (unchanged drug)---[12][13]
2 g67 (bioassay)---[12][13]

Table 2: Pharmacokinetics of Tinidazole (Intravenous Administration)

DoseCmax (mg/L)Total Clearance (mL/min)Renal Clearance (mL/min)Volume of Distribution (L)Half-life (hr)Reference
800 mg12 (at 6 min post-infusion)51105011.6[6][10][11]

Experimental Protocols

Study of 14C-Tinidazole in Human Subjects

A pivotal study investigating the metabolism and pharmacokinetics of tinidazole involved the administration of radiolabeled drug to healthy volunteers.

  • Subjects: Two healthy male volunteers.

  • Dosing: A single intravenous infusion of 800 mg of 14C-tinidazole administered over 30 minutes.

  • Sample Collection: Blood samples were collected at various time points post-infusion. Urine and feces were collected for five days.

  • Analytical Methods:

    • Plasma and Urine: Total radioactivity was measured by liquid scintillation counting. The concentrations of unchanged tinidazole and its metabolites were determined using high-performance liquid chromatography (HPLC) with radiochemical detection.

    • Metabolite Identification: Metabolites were identified using techniques such as thin-layer chromatography (TLC) and comparison with authentic reference compounds. Urine samples were also treated with β-glucuronidase/sulphatase to investigate the presence of conjugated metabolites.

HPLC Method for Tinidazole Quantification in Human Serum

Several studies have utilized HPLC with UV detection for the quantification of tinidazole in biological samples. A representative method is described below.[14]

  • Sample Preparation: Protein precipitation from serum samples is performed.

  • Internal Standard: Metronidazole is commonly used as an internal standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of phosphate (B84403) buffer, methanol, and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: UV/Vis detector set at 320 nm.

  • Quantification: The ratio of the peak area of tinidazole to the peak area of the internal standard is used for quantification.

Visualizations

Metabolic Pathway of Tinidazole

Tinidazole_Metabolism cluster_liver Hepatic Metabolism (CYP3A4) Tinidazole Tinidazole Oxidation Oxidation Tinidazole->Oxidation Hydroxylation Hydroxylation Tinidazole->Hydroxylation Conjugation Conjugation Tinidazole->Conjugation Metabolite1 2-Hydroxymethyltinidazole Oxidation->Metabolite1 Metabolite2 Ethyl 2-(5-hydroxy-2-methyl-4-nitro- 1-imidazolyl)ethyl sulphone Hydroxylation->Metabolite2 Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites

Caption: Metabolic pathways of tinidazole in humans.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study_conduct Clinical Phase cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Dosing Drug Administration (Oral or IV) Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sampling->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantification of Tinidazole and Metabolites HPLC->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling

Caption: General workflow for a human pharmacokinetic study of tinidazole.

Conclusion

The pharmacokinetic profile of tinidazole is well-characterized, demonstrating rapid and complete oral absorption, wide tissue distribution, and a relatively long elimination half-life. Metabolism, primarily mediated by CYP3A4, leads to the formation of several metabolites that are excreted along with the unchanged drug in both urine and feces. The detailed understanding of tinidazole's ADME properties, as outlined in this guide, is essential for its safe and effective clinical application and provides a solid foundation for future research and development in this area.

References

An In-depth Technical Guide to In Vitro Susceptibility Testing Methods for Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for in vitro susceptibility testing of tinidazole (B1682380), a critical nitroimidazole antimicrobial agent. The document outlines detailed experimental protocols, presents quantitative data for key pathogens, and illustrates the underlying mechanisms and workflows.

Introduction to Tinidazole and Susceptibility Testing

Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the 5-nitroimidazole class.[1][2] Its mechanism of action involves the reduction of its nitro group by microbial enzymes in anaerobic environments, leading to the formation of cytotoxic free radicals that damage DNA and other critical cellular components, ultimately causing cell death.[1][3][4][5] This selective toxicity makes it highly effective against anaerobic bacteria and certain protozoa.[1][3]

In vitro susceptibility testing is paramount for determining the efficacy of tinidazole against specific clinical isolates, monitoring for the emergence of resistance, and establishing appropriate therapeutic dosages. Standardized methods are crucial for generating reliable and reproducible data that can be compared across different laboratories and studies. The most common methods employed for tinidazole susceptibility testing include agar (B569324) dilution, broth microdilution, and disk diffusion.

Mechanism of Action of Tinidazole

Tinidazole is a prodrug that requires intracellular activation by susceptible anaerobic microorganisms. The process begins with the diffusion of tinidazole into the microbial cell. Inside the cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of tinidazole. This reduction process generates a short-lived nitroso free radical, which is a highly reactive intermediate. This radical can interact with and induce damage to microbial DNA, leading to a loss of helical structure, strand breakage, and impaired function, ultimately resulting in cell death.[4][5]

Tinidazole_Mechanism cluster_cell Microbial Cell (Anaerobic) Tinidazole_ext Tinidazole (Extracellular) Tinidazole_int Tinidazole (Intracellular) Tinidazole_ext->Tinidazole_int Diffusion Activation Reduction of Nitro Group (e.g., by Ferredoxin) Tinidazole_int->Activation Radical Toxic Nitro Radical Intermediates Activation->Radical DNA_damage DNA Damage (Strand Breaks, Destabilization) Radical->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Mechanism of action of tinidazole in anaerobic microbes.

In Vitro Susceptibility Testing Methods

This section details the experimental protocols for the primary methods used to determine the in vitro susceptibility of microorganisms to tinidazole.

Agar Dilution Method

The agar dilution method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[6]

Experimental Protocol:

  • Preparation of Tinidazole Stock Solution:

    • Dissolve pure tinidazole powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilutions should be made in sterile distilled water.[7]

  • Preparation of Agar Plates:

    • Prepare a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood, for anaerobic bacteria.[8][9] For Gardnerella vaginalis, chocolate agar can be used.[6]

    • Autoclave the medium and cool it to 48-50°C in a water bath.

    • Prepare a series of twofold dilutions of tinidazole in sterile water.

    • Add 2 mL of each tinidazole dilution to 18 mL of molten agar to create final concentrations (e.g., 0.25 to 256 µg/mL). Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Grow the test organism on a suitable medium to obtain a pure culture.

    • Suspend several colonies in a suitable broth, such as thioglycolate broth, to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Plates:

    • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the prepared bacterial suspension. Each spot should contain approximately 10^5 CFU.

  • Incubation:

    • Incubate the plates under appropriate anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.[6]

  • Interpretation of Results:

    • The MIC is the lowest concentration of tinidazole that completely inhibits the visible growth of the organism.

Agar_Dilution_Workflow Start Start Prepare_Stock Prepare Tinidazole Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of Tinidazole Prepare_Stock->Prepare_Plates Inoculate Inoculate Plates with Test Organisms Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions (48h, 37°C) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the agar dilution susceptibility test.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is amenable to automation.[10] It is also used to determine the Minimum Lethal Concentration (MLC) for protozoa like Trichomonas vaginalis.[11]

Experimental Protocol:

  • Preparation of Tinidazole Dilutions:

    • In a 96-well microtiter plate, prepare twofold serial dilutions of tinidazole in a suitable broth medium (e.g., Schaedler broth for anaerobes, Diamond's medium for T. vaginalis).[6][7][12] The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • For bacteria, prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • For T. vaginalis, adjust the parasite concentration to 10^5 parasites/mL, and add 10^4 parasites per well.[12]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 37°C for 16-20 hours for bacteria[10] or 48 hours for T. vaginalis[12] under appropriate atmospheric conditions (anaerobic for anaerobes, aerobic for T. vaginalis).

  • Interpretation of Results:

    • MIC: The MIC is the lowest concentration of tinidazole that shows no visible growth (for bacteria) or loss of parasite motility (for protozoa).[10][11]

    • MLC: To determine the MLC, subculture a small aliquot from each well showing no growth onto a drug-free agar plate (for bacteria) or into fresh drug-free broth (for protozoa). The MLC is the lowest concentration that results in no growth on the subculture.

Broth_Microdilution_Workflow Start Start Prepare_Plate Prepare Serial Dilutions of Tinidazole in 96-Well Plate Start->Prepare_Plate Inoculate Inoculate Wells with Test Organism Prepare_Plate->Inoculate Prepare_Inoculum Prepare Standardized Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 24-48h, 37°C) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Growth/Motility Incubate->Read_MIC Subculture Subculture from Clear Wells (for MLC determination) Read_MIC->Subculture Read_MLC Read MLC: Lowest Concentration with No Growth on Subculture Subculture->Read_MLC End End Read_MLC->End

Caption: Workflow for the broth microdilution susceptibility test.

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13][14]

Experimental Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[13]

  • Application of Disks:

    • Aseptically place a tinidazole-impregnated paper disk (e.g., 30 µg) onto the surface of the inoculated agar.[8][15]

  • Incubation:

    • Invert the plates and incubate them under appropriate conditions (e.g., anaerobic at 37°C) for 18-24 hours.[16]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST). However, there is often poor correlation between inhibition zone diameters and MIC values for anaerobic bacteria with nitroimidazoles.[8][9][15]

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Evenly Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disk Place Tinidazole-Impregnated Disk on Agar Surface Inoculate_Plate->Place_Disk Incubate Incubate Plate (e.g., 18-24h, 37°C) Place_Disk->Incubate Measure_Zone Measure Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret End End Interpret->End

Caption: Workflow for the disk diffusion susceptibility test.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of tinidazole against various clinically relevant microorganisms as reported in the literature. It is important to note that MIC values can vary depending on the testing methodology and geographic location of the isolates.

Table 1: In Vitro Activity of Tinidazole against Protozoa

OrganismMethodEndpointConcentration Range (µg/mL)Notes
Trichomonas vaginalisBroth MicrodilutionMLC≥6.3Associated with treatment failure.[11][12][17][18]
Giardia lambliaBroth MicrodilutionMIC0.2 - 12.5Immobilized 100% of trophozoites by 24 hours.[19]

Table 2: In Vitro Activity of Tinidazole against Anaerobic Bacteria

Organism/GroupMethodEndpointMIC Range (µg/mL)MIC90 (µg/mL)
Bacteroides fragilisAgar DilutionMIC≤3.13-
Prevotella spp. (other)Agar DilutionMIC-0.5
Prevotella buccaeAgar DilutionMIC-2
Prevotella intermediaAgar DilutionMIC-4
Fusobacterium spp.Agar DilutionMIC≤3.131
Peptococcus & PeptostreptococcusAgar DilutionMIC≤6.25-
Veillonella spp.Agar DilutionMIC-8
Propionibacterium acnesAgar DilutionMIC≥100-
General Anaerobes (114 strains)Agar DilutionMIC≤3.1-

Data compiled from references[8][9][20][21].

Table 3: In Vitro Activity of Tinidazole against Other Bacteria

OrganismMethodEndpointMIC Range (µg/mL)MIC90 (µg/mL)
Gardnerella vaginalisAgar DilutionMIC-8
Atopobium vaginaeAgar DilutionMIC≥32 (for 72% of isolates)>128
Lactobacillus spp.Agar DilutionMIC->128

Data compiled from references[6][22].

Quality Control and Breakpoints

Quality Control:

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) strains with known tinidazole MIC values must be tested concurrently with clinical isolates. Recommended QC strains for anaerobic susceptibility testing include:

  • Bacteroides fragilis ATCC 25285[6]

  • Bacteroides thetaiotaomicron ATCC 29741

  • Clostridium difficile ATCC 700057

The obtained MIC values for these QC strains should fall within the acceptable ranges established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Clinical Breakpoints:

Clinical breakpoints are used to categorize an isolate as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent. As of the latest updates, CLSI has not established specific clinical breakpoints for tinidazole against most anaerobic bacteria.[22] For Trichomonas vaginalis, an MLC of ≥6.3 µg/mL has been associated with clinical treatment failure.[11][12][17][18] Researchers and clinicians often rely on epidemiological cutoff values and data from clinical studies to interpret MIC results. It is crucial to consult the most current guidelines from regulatory bodies like CLSI and EUCAST for any updates on tinidazole breakpoints.[23][24]

Conclusion

This guide provides a detailed framework for the in vitro susceptibility testing of tinidazole. Adherence to standardized protocols, rigorous quality control, and careful interpretation of results are essential for generating meaningful data that can guide therapeutic decisions and surveillance efforts. As microbial resistance patterns evolve, continued research and standardization of testing methods will remain critical for preserving the clinical utility of tinidazole.

References

An In-depth Technical Guide to the Molecular Targets of Tinidazole in Protozoan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a crucial antimicrobial agent in the treatment of infections caused by anaerobic protozoan parasites, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3] Its efficacy stems from its selective toxicity towards these anaerobic organisms, a property conferred by their unique metabolic pathways. This guide delves into the core molecular targets of tinidazole, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Core Mechanism of Action: Reductive Activation

Tinidazole is a prodrug, meaning it is administered in an inactive form and requires activation within the target parasite.[4][5] The selective toxicity of tinidazole is attributed to the anaerobic or microaerophilic environment of these protozoans, which is essential for the reduction of its nitro group.[6][7] This process is mediated by low-redox-potential electron transport proteins, such as ferredoxin.[4][8]

The reduction of the nitro group generates a highly reactive nitro radical anion and other cytotoxic intermediates.[3][4][7][9] These reactive molecules are the primary effectors of tinidazole's antiprotozoal activity.

Primary Molecular Target: DNA

The principal molecular target of activated tinidazole is the parasite's DNA.[1][2][6] The cytotoxic free radicals generated during the reductive activation of tinidazole covalently bind to DNA, leading to a cascade of damaging events.[1][4] This interaction disrupts the helical structure of DNA, causing strand breakage and inhibiting nucleic acid synthesis.[2][6] The resulting DNA damage is irreversible and ultimately leads to parasite cell death.[1][6]

Key Enzymes in Tinidazole Activation

Several enzymes within the protozoan parasites play a critical role in the reductive activation of tinidazole.

Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR): This enzyme is a key component of the fermentative metabolism in many anaerobic protozoa.[10][11] PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to ferredoxin.[12] The reduced ferredoxin then donates these electrons to tinidazole, initiating its conversion into a reactive nitro radical.[11][13] While PFOR is a crucial enzyme in the activation of the related drug metronidazole, the specific enzyme responsible for tinidazole reduction in all protozoa has not been definitively identified, though a similar mechanism is presumed.[9]

Thioredoxin Reductase (TrxR): More recent studies have implicated thioredoxin reductase in the activation of 5-nitroimidazoles.[13] This enzyme, which is involved in maintaining the redox balance within the cell, can also reduce tinidazole, contributing to the pool of cytotoxic radicals.[13][14]

Quantitative Data: Susceptibility of Protozoan Parasites to Tinidazole

The in vitro susceptibility of various protozoan parasites to tinidazole has been determined using metrics such as the Minimum Inhibitory Concentration (MIC) and the Minimum Lethal Concentration (MLC). These values are crucial for understanding the potency of the drug and for monitoring the emergence of resistance.

Parasite SpeciesMetricConcentration Range (µg/mL)Reference
Trichomonas vaginalisMLC (Susceptible)Median: 1.6[15]
Trichomonas vaginalisMLC (Treatment Failure)≥ 6.3[15][16]
Giardia lambliaMIC (Susceptible)6.3 µM (~1.55 µg/mL)[17]
Giardia lambliaMIC (Resistant)50 µM (~12.3 µg/mL)[17]
Entamoeba histolyticaMIC12.5 - 25 µM (~3.08 - 6.15 µg/mL)[17]

Experimental Protocols

The identification and characterization of tinidazole's molecular targets rely on a variety of experimental techniques.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC):

This protocol is used to assess the in vitro susceptibility of protozoan parasites to tinidazole.[8]

  • Parasite Cultivation: The target protozoan (e.g., Trichomonas vaginalis) is cultured in a suitable liquid broth medium under anaerobic conditions.[8]

  • Drug Dilution: A series of two-fold dilutions of tinidazole are prepared in the culture medium.[8]

  • Inoculation: A standardized number of parasites is added to each drug concentration and to a drug-free control.[8]

  • Incubation: The cultures are incubated for a defined period (e.g., 48 hours) under anaerobic conditions.[8]

  • MIC Determination: The MIC is the lowest concentration of tinidazole that completely inhibits the visible growth of the parasite.[8]

  • MLC Determination: An aliquot from each well with no visible growth is sub-cultured onto a fresh, drug-free medium. The MLC is the lowest drug concentration that results in no growth in the sub-culture, indicating a 99.9% killing of the parasites.[8]

2. DNA Damage Assays:

These assays are employed to visualize and quantify the extent of DNA damage induced by tinidazole.

  • Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

  • DNA Fragmentation Assay: This method detects the characteristic "laddering" pattern of DNA fragmentation that occurs during apoptosis (programmed cell death). DNA is extracted from treated and untreated cells and separated by agarose gel electrophoresis. A ladder-like pattern of DNA fragments indicates apoptosis. Studies have shown that tinidazole can induce a DNA ladder pattern in human lymphocytes at therapeutic concentrations.[18]

3. Enzyme Activity Assays:

These assays are used to measure the activity of enzymes involved in tinidazole activation, such as PFOR and TrxR.

  • PFOR Activity Assay: The activity of PFOR can be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor (e.g., methyl viologen) in the presence of pyruvate and coenzyme A. The reaction is carried out under anaerobic conditions.

  • Thioredoxin Reductase Activity Assay: TrxR activity can be determined by measuring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH, which produces a yellow-colored product that can be quantified spectrophotometrically.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to tinidazole's mechanism of action.

Tinidazole_Activation_Pathway cluster_parasite Protozoan Parasite Tinidazole Tinidazole (Prodrug) Activated_Tinidazole Reactive Nitro Radical Tinidazole->Activated_Tinidazole Reductive Activation DNA Parasite DNA Activated_Tinidazole->DNA Covalent Binding Damaged_DNA DNA Strand Breaks & Adducts DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death PFOR PFOR Ferredoxin_red Ferredoxin (red) PFOR->Ferredoxin_red e- AcetylCoA Acetyl-CoA PFOR->AcetylCoA Ferredoxin_ox Ferredoxin (ox) Ferredoxin_red->Activated_Tinidazole e- Ferredoxin_red->Ferredoxin_ox Pyruvate Pyruvate Pyruvate->PFOR

Caption: Reductive activation pathway of tinidazole in anaerobic protozoan parasites.

Experimental_Workflow_MIC start Start: Parasite Culture step1 Prepare Serial Dilutions of Tinidazole start->step1 step2 Inoculate with Standardized Parasite Suspension step1->step2 step3 Anaerobic Incubation (e.g., 48 hours) step2->step3 step4 Observe for Visible Growth step3->step4 decision Growth Inhibited? step4->decision mic Determine MIC decision->mic Yes decision->mic No (Lower Concentrations) subculture Subculture from Wells with No Growth mic->subculture incubate_subculture Incubate Subculture subculture->incubate_subculture observe_subculture Observe for Growth incubate_subculture->observe_subculture mlc Determine MLC observe_subculture->mlc

Caption: Experimental workflow for determining MIC and MLC of tinidazole.

Mechanisms of Resistance

Resistance to tinidazole, although less common than with metronidazole, is a growing concern.[19][20] The primary mechanisms of resistance involve alterations in the reductive activation pathway.[6]

  • Decreased PFOR activity: Reduced expression or mutations in the gene encoding PFOR can lead to decreased activation of tinidazole.[12][19]

  • Altered Ferredoxin Levels: Lower levels of ferredoxin can also impair the transfer of electrons to tinidazole, thus reducing its efficacy.[19]

  • Upregulation of Oxygen Detoxification Pathways: Some resistant strains exhibit an enhanced ability to scavenge oxygen, which can compete with tinidazole for electrons from reduced ferredoxin.

Conclusion

The molecular targets of tinidazole in protozoan parasites are intrinsically linked to the unique anaerobic metabolism of these organisms. The reductive activation of tinidazole to a DNA-damaging radical is the cornerstone of its potent and selective antiprotozoal activity. A thorough understanding of the key enzymes involved in this process, such as PFOR and TrxR, as well as the mechanisms of resistance, is paramount for the development of new therapeutic strategies to combat parasitic infections and overcome the challenge of drug resistance.

References

Early Research on the Genotoxicity of Tinidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research concerning the genotoxicity of tinidazole (B1682380), a widely used antiprotozoal and antibacterial agent. The document summarizes key quantitative data, details the experimental methodologies employed in seminal studies, and provides visual representations of the underlying mechanisms and experimental workflows.

Executive Summary

Early investigations into the genotoxic potential of tinidazole have revealed a complex profile. In vitro studies utilizing human peripheral blood lymphocytes have consistently demonstrated that tinidazole can induce cytotoxic and genotoxic effects at therapeutic concentrations. These effects manifest as a reduction in the mitotic index, an increase in the frequency of sister chromatid exchanges (SCEs), and a higher incidence of chromosomal aberrations (CAs). The underlying mechanism is believed to involve the reduction of tinidazole's nitro group, leading to the formation of reactive intermediates that can damage DNA. However, in vivo studies in animal models have not consistently shown significant genotoxic activity, suggesting a potential difference in metabolism or detoxification mechanisms between in vitro and in vivo systems. Furthermore, tinidazole has been identified as a direct-acting mutagen in the Ames test using the Salmonella typhimurium TA100 strain. This guide synthesizes these findings to provide a comprehensive overview for researchers in the field.

Mechanism of Action: DNA Damage Induction

Tinidazole, a 5-nitroimidazole compound, exerts its antimicrobial effects through the induction of DNA damage in target organisms.[1] Its mechanism of genotoxicity is intrinsically linked to its mode of action. The process is initiated by the reduction of the nitro group on the imidazole (B134444) ring, a reaction that is more efficiently carried out in the anaerobic environment of susceptible microbes. This reduction generates highly reactive nitroso radicals and other intermediate species. These reactive intermediates can then interact with cellular macromolecules, most notably DNA, causing strand breaks and a loss of the helical structure.[1] This damage to the DNA architecture disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death.

Tinidazole Mechanism of Action Mechanism of Tinidazole-Induced DNA Damage Tinidazole Tinidazole (5-nitroimidazole) Reduction Reduction of Nitro Group Tinidazole->Reduction Anaerobic Environment ReactiveIntermediates Reactive Nitroso Radicals & Other Intermediates Reduction->ReactiveIntermediates DNA Cellular DNA ReactiveIntermediates->DNA Interaction DNADamage DNA Strand Breaks & Loss of Helical Structure DNA->DNADamage CellularDisruption Disruption of Replication & Transcription DNADamage->CellularDisruption CellDeath Cell Death CellularDisruption->CellDeath

Caption: Mechanism of Tinidazole-Induced DNA Damage.

In Vitro Genotoxicity Studies

A significant body of early research on tinidazole's genotoxicity was conducted using in vitro models, primarily cultured human peripheral blood lymphocytes. These studies have consistently pointed towards a genotoxic and cytotoxic potential at therapeutic concentrations.

Data Presentation

The following tables summarize the quantitative data from key in vitro studies on the genotoxicity of tinidazole.

Table 1: Effect of Tinidazole on Mitotic Index (MI) in Human Lymphocytes

Tinidazole Concentration (µg/mL)Mitotic Index (%)[1][2]
0 (Control)5.5 ± 0.5
0.14.8 ± 0.4
14.2 ± 0.3
103.5 ± 0.3
502.8 ± 0.2

* p < 0.0005 compared to control

Table 2: Induction of Sister Chromatid Exchanges (SCEs) by Tinidazole in Human Lymphocytes

Tinidazole Concentration (µg/mL)Mean SCEs per Cell[1][2]
0 (Control)7.5 ± 0.8
0.19.2 ± 1.1
111.5 ± 1.3
1014.8 ± 1.5
5018.2 ± 1.9

* p < 0.0005 compared to control

Table 3: Induction of Chromosomal Aberrations (CAs) by Tinidazole in Human Lymphocytes

Tinidazole Concentration (µg/mL)Percentage of Cells with CAs (%)[1]
0 (Control)2.1 ± 0.3
0.13.5 ± 0.5
15.2 ± 0.7
108.9 ± 1.0
5012.4 ± 1.3

* p < 0.0001 compared to control

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro studies.

  • Cell Type: Human peripheral blood lymphocytes obtained from healthy donors.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: Phytohemagglutinin (PHA) was added to stimulate lymphocyte proliferation.

  • Tinidazole Treatment: Tinidazole was dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cultures at final concentrations of 0.1, 1, 10, and 50 µg/mL. Control cultures received an equivalent amount of DMSO.

  • Incubation: Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Purpose: To assess the cytotoxic effect of tinidazole by measuring its impact on cell division.

  • Methodology:

    • Lymphocyte cultures were treated with various concentrations of tinidazole for 48 hours.

    • Colcemid was added to the cultures to arrest cells in metaphase.

    • Cells were harvested, treated with a hypotonic solution (0.075 M KCl), and fixed in methanol:acetic acid (3:1).

    • The fixed cells were dropped onto clean, cold glass slides and air-dried.

    • Slides were stained with Giemsa.

    • The number of mitotic cells per 1000 cells was counted to determine the mitotic index.

  • Purpose: To detect the interchange of genetic material between sister chromatids, an indicator of DNA damage and repair.

  • Methodology:

    • 5-Bromo-2'-deoxyuridine (BrdU) was added to the lymphocyte cultures at the time of initiation to a final concentration of 10 µg/mL.

    • Tinidazole was added 24 hours after culture initiation.

    • Cultures were incubated for a total of 72 hours.

    • Colcemid was added for the final 2 hours of incubation.

    • Cell harvesting, hypotonic treatment, and fixation were performed as described for the MI assay.

    • Slides were treated with Hoechst 33258 stain, exposed to UV light, and then stained with Giemsa to achieve differential staining of sister chromatids.

    • The number of SCEs was scored in well-spread second-division metaphases.

SCE Assay Workflow Experimental Workflow for Sister Chromatid Exchange (SCE) Assay Start Start: Human Lymphocyte Culture with PHA Add_BrdU Add 5-Bromo-2'-deoxyuridine (BrdU) Start->Add_BrdU Incubate_24h_1 Incubate for 24h Add_BrdU->Incubate_24h_1 Add_Tinidazole Add Tinidazole (Test Substance) Incubate_24h_1->Add_Tinidazole Incubate_46h Incubate for 46h Add_Tinidazole->Incubate_46h Add_Colcemid Add Colcemid (Metaphase Arrest) Incubate_46h->Add_Colcemid Incubate_2h Incubate for 2h Add_Colcemid->Incubate_2h Harvest Harvest Cells Incubate_2h->Harvest Hypotonic Hypotonic Treatment (0.075 M KCl) Harvest->Hypotonic Fixation Fixation (Methanol:Acetic Acid) Hypotonic->Fixation Slide_Prep Slide Preparation Fixation->Slide_Prep Staining Differential Staining (Hoechst 33258 + UV + Giemsa) Slide_Prep->Staining Microscopy Microscopic Analysis (Scoring of SCEs) Staining->Microscopy

Caption: Experimental Workflow for Sister Chromatid Exchange (SCE) Assay.

  • Purpose: To detect structural changes in chromosomes, such as breaks, gaps, and exchanges.

  • Methodology:

    • Lymphocyte cultures were treated with tinidazole for 48 hours.

    • Colcemid was added for the final 2 hours of incubation to arrest cells in metaphase.

    • Cell harvesting, hypotonic treatment, and fixation were performed as described for the MI assay.

    • Slides were stained with Giemsa.

    • Well-spread metaphases were analyzed for the presence of chromosomal aberrations.

In Vivo Genotoxicity Studies

In contrast to the clear genotoxic effects observed in vitro, early in vivo studies in animal models have yielded less consistent results.

Data Presentation

A study by Revankar (2013) investigated the genotoxicity of tinidazole in Swiss albino mice using the comet assay and micronucleus test. The results indicated that tinidazole did not produce a significant increase in DNA damage or the frequency of micronucleated polychromatic erythrocytes compared to the control group.

Table 4: In Vivo Genotoxicity of Tinidazole in Mice

AssayEndpointResult[3]
Comet Assay (Blood)Comet Tail LengthNo significant increase
Micronucleus Test (Bone Marrow)% Micronucleated Polychromatic ErythrocytesNo significant change
Experimental Protocols
  • Purpose: To detect chromosomal damage in the form of micronuclei in developing red blood cells in a living organism.

  • Methodology:

    • Swiss albino mice were treated with tinidazole via oral gavage.

    • A positive control group was treated with a known mutagen (e.g., cyclophosphamide).

    • Bone marrow was collected from the femur of the animals at specified time points after treatment.

    • Bone marrow smears were prepared on glass slides.

    • Slides were stained with May-Grünwald-Giemsa.

    • The frequency of micronucleated polychromatic erythrocytes (MNPCEs) per 1000 polychromatic erythrocytes (PCEs) was determined.

Mutagenicity Studies: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Findings

Early studies have shown that tinidazole is a direct-acting mutagen in the Salmonella typhimurium strain TA100. This indicates that tinidazole can cause base-pair substitution mutations without the need for metabolic activation.

Experimental Protocol
  • Purpose: To detect chemically induced gene mutations in bacteria.

  • Methodology:

    • Tester strains of Salmonella typhimurium (e.g., TA100) that are histidine auxotrophs (his-) are used.

    • The tester strain is mixed with a solution of tinidazole at various concentrations in molten top agar (B569324) containing a trace amount of histidine.

    • For experiments with metabolic activation, a rat liver homogenate (S9 fraction) and cofactors are added to the mixture.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Ames Test Workflow Experimental Workflow for the Ames Test (Plate Incorporation) Start Start: Salmonella typhimurium (his- strain) Mix Mix Bacteria with: - Tinidazole (Test Substance) - Molten Top Agar - Trace Histidine Start->Mix S9_Option Optional: Add S9 Mix for Metabolic Activation Mix->S9_Option Pour Pour Mixture onto Minimal Glucose Agar Plate S9_Option->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies (his+) Incubate->Count

Caption: Experimental Workflow for the Ames Test (Plate Incorporation).

Conclusion

The early research on the genotoxicity of tinidazole indicates a clear potential for DNA damage in in vitro mammalian cell systems, as evidenced by increased sister chromatid exchanges and chromosomal aberrations. Furthermore, its mutagenicity has been demonstrated in the Ames test. The proposed mechanism of action, involving the reductive activation of the nitro group, provides a plausible explanation for these findings. However, the lack of consistent genotoxic effects in early in vivo studies highlights the complexity of extrapolating in vitro data to whole organisms. These foundational studies underscore the importance of a comprehensive battery of tests to fully characterize the genotoxic profile of a pharmaceutical compound. For drug development professionals, these findings emphasize the need for careful consideration of the benefit-risk profile of nitroimidazole-based drugs and the potential for genotoxic side effects. Further research may be warranted to fully elucidate the factors that modulate the genotoxicity of tinidazole in vivo.

References

The Insider's Guide to Tinidazole: A Deep Dive into Microbial Uptake and Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development and Microbiology Professionals

Abstract

Tinidazole (B1682380), a second-generation 5-nitroimidazole, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy is not inherent but relies on a series of critical events initiated after it enters the microbial cell. As a prodrug, tinidazole requires intracellular reductive activation, a process uniquely favored by the low redox potential environment of anaerobic metabolism. This guide provides a detailed examination of the molecular journey of tinidazole, from its passive diffusion across the cell membrane to its transformation into a cytotoxic agent. We will explore the key enzymatic players, the mechanism of DNA damage, and present quantitative data on its activity. Furthermore, this document outlines detailed experimental protocols for assessing microbial susceptibility and measuring the drug's activation, offering a comprehensive resource for researchers in antimicrobial drug development and discovery.

Cellular Uptake: The Gateway to Action

The entry of tinidazole into susceptible microbes is the crucial first step. The prevailing mechanism for the uptake of 5-nitroimidazoles, including tinidazole, is passive diffusion .[1] This process is driven by the concentration gradient between the extracellular environment and the microbial cytoplasm, requiring no metabolic energy from the cell.

Once inside, the drug's fate is determined by the cell's internal redox environment. In aerobic or facultative anaerobic microbes under aerobic conditions, the intracellular concentration of tinidazole typically equilibrates with the external concentration and the drug remains in its inactive, non-toxic form. However, in obligate anaerobes, the drug is rapidly metabolized, maintaining a steep concentration gradient that favors continuous influx into the cell.

Reductive Activation: The Molecular Switch to Cytotoxicity

The selective toxicity of tinidazole against anaerobes is rooted in its activation mechanism.[2][3] The drug is a prodrug, meaning it is administered in an inactive form and must be biochemically modified within the target cell to exert its effect.[4] This activation is a reductive process where the nitro group (-NO₂) at the 5-position of the imidazole (B134444) ring accepts an electron, a reaction that occurs efficiently only in the low redox potential environment characteristic of anaerobic metabolism.[5]

Key Enzymatic Pathways

The reduction of tinidazole is not a random event but is catalyzed by specific electron transport proteins that possess sufficiently low electrode potentials to donate an electron to the drug.

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR) System: This is the primary pathway for tinidazole activation in many anaerobic protozoa (e.g., Trichomonas vaginalis, Giardia lamblia) and anaerobic bacteria (e.g., Clostridium spp.).[1][6][7] In this pathway, the enzyme PFOR catalyzes the oxidative decarboxylation of pyruvate. The electrons generated from this reaction are transferred to a small, iron-sulfur electron carrier protein called ferredoxin .[8]

  • Reduced Ferredoxin (Fd_red) , with its very low redox potential (around -480 mV), is the direct electron donor for the reduction of tinidazole's nitro group.[5] This single-electron transfer creates a highly unstable and reactive nitro radical anion.[4][9]

  • Other Nitroreductases: Besides the PFOR-ferredoxin system, other enzymes such as certain nitroreductases and thioredoxin reductases can also contribute to the activation of 5-nitroimidazoles, although the PFOR system is considered central to the process in susceptible anaerobes.[2][10]

The selective action of tinidazole is due to this specific activation pathway. Aerobic cells lack enzymes with a sufficiently low redox potential to efficiently reduce the nitro group. In these cells, any nitro radical anion that might form is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic intermediates.

Mechanism of Cytotoxicity

The generation of the nitro radical anion is the pivotal event leading to cell death. This short-lived, highly reactive species is the ultimate cytotoxic agent.[2][9] It, and subsequent reduction products like nitroso radicals, interact with and inflict damage upon critical cellular macromolecules.[11]

The primary target is DNA . The activated tinidazole radical causes DNA strand breakage, loss of helical structure, and base changes, which fatally disrupts DNA replication and transcription, leading to microbial cell death.[2][9][12] This mechanism is particularly effective against the DNA of anaerobic microbes.[9]

The logical flow from uptake to cell death is illustrated in the diagram below.

G cluster_extracellular Extracellular Space cluster_cell Anaerobic Microbial Cell cluster_pathway Metabolic Pathway TNZ_out Tinidazole (Prodrug) TNZ_in Tinidazole (Prodrug) TNZ_out->TNZ_in Passive Diffusion Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR Ferredoxin_ox Ferredoxin (ox) PFOR->Ferredoxin_ox e- Ferredoxin_red Ferredoxin (red) Ferredoxin_ox->Ferredoxin_red Accepts e- Activated_TNZ Nitro Radical Anion (Cytotoxic) Ferredoxin_red->Activated_TNZ e- transfer TNZ_in->Activated_TNZ Damage DNA Strand Breaks & Cell Death Activated_TNZ->Damage DNA Cellular DNA DNA->Damage G start Prepare Reagents (PFOR, Fd, Pyruvate, CoASH, Tinidazole) in Anaerobic Chamber step1 Assemble Reaction Mix (Enzymes + Substrates) in Anaerobic Cuvette start->step1 step2 Obtain Baseline Reading at 320 nm step1->step2 step3 Initiate Reaction: Add Tinidazole Solution step2->step3 step4 Monitor Decrease in A320 over Time step3->step4 end Calculate Rate of Reduction (ΔA320 / min) step4->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of Tinidazole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole (B1682380) is a second-generation 5-nitroimidazole compound with established efficacy against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic or hypoxic environments, leading to the generation of reactive nitro radicals. These radicals induce cellular damage, primarily through DNA strand breakage, ultimately causing cell death.[2] This genotoxic activity has prompted investigations into its potential as an anticancer agent, particularly in the context of hypoxic tumor microenvironments. This document provides detailed protocols for the preparation and use of tinidazole in in vitro mammalian cell culture assays to assess its cytotoxic and mechanistic properties.

Data Presentation

Physicochemical and Solubility Data for Tinidazole
PropertyValue
Molecular Formula C₈H₁₃N₃O₄S
Molecular Weight 247.27 g/mol [3]
Solubility DMSO: ≥11.25 mg/mL[4] (~10 mg/mL)[5] DMF (Dimethylformamide): ~20 mg/mL[5] Ethanol: ~0.2 mg/mL[5] Water/Aqueous Buffers: Sparingly soluble[5]
Storage (Stock Solution) Store at -20°C for up to 1 year or -80°C for up to 2 years.[1] Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[5]
Recommended Concentrations for In Vitro Assays
Assay TypeCell Line ExampleConcentration RangeNotes
Cytotoxicity/Genotoxicity Human Lymphocytes0.1 - 50 µg/mL[1]Significant decrease in mitotic index and increase in chromosomal aberrations and sister chromatid exchange were observed in this range.[1]
Anticancer Activity HeLa (Cervical Cancer)0.1 - 1000 µg/mL[6]Tinidazole demonstrated a concentration-dependent inhibition of cancer cell growth. The IC₅₀ was determined to be 917 µg/mL after 72 hours of exposure.[6]
Antimicrobial Efficacy T. vaginalis≥ 6.3 µg/mLThis represents the minimal lethal concentration (MLC) associated with treatment failure in resistant strains.[7][8]

Experimental Protocols

Protocol 1: Preparation of Tinidazole Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of tinidazole in DMSO.

Materials:

  • Tinidazole powder (MW: 247.27 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 10 mg of tinidazole powder into the tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution until the tinidazole is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the tinidazole stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mg/mL Tinidazole stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with fetal bovine serum and antibiotics)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mg/mL tinidazole stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • For example, to prepare a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of complete cell culture medium.

  • Vortex the working solutions gently before adding them to the cell culture plates.

  • Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions.[5]

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of tinidazole on mammalian cells.

Materials:

  • Adherent or suspension cells in culture

  • 96-well cell culture plates

  • Tinidazole working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of tinidazole (and a vehicle control with the same DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of tinidazole that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing of Tinidazole

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 10 mg/mL Tinidazole Stock Solution in DMSO prep_working Prepare Serial Dilutions of Tinidazole in Culture Medium prep_stock->prep_working add_treatment Treat Cells with Tinidazole Working Solutions prep_working->add_treatment seed_cells Seed Cells in 96-well Plate seed_cells->add_treatment incubate Incubate for 24-72 hours add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for preparing tinidazole and assessing its cytotoxicity using an MTT assay.

Proposed Signaling Pathway for Tinidazole-Induced Cell Death in Mammalian Cells

G cluster_ddr DNA Damage Response (DDR) tinidazole Tinidazole (Prodrug) activated_tnz Activated Tinidazole (Nitro Radical) tinidazole->activated_tnz Intracellular Reduction dna_damage DNA Double-Strand Breaks activated_tnz->dna_damage atm ATM Kinase Activation dna_damage->atm p53 p53 Stabilization and Activation atm->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis (via BAX, PUMA, etc.) cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest

Caption: Tinidazole-induced DNA damage activates the ATM/p53 signaling pathway.

References

Application Notes and Protocols for Evaluating Tinidazole Efficacy Against Amebiasis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, leading to an estimated 40,000 to 100,000 deaths annually. Tinidazole (B1682380), a 5-nitroimidazole compound, is a key therapeutic agent for treating invasive amebiasis.[1] Robust preclinical evaluation of new drug candidates and formulations requires well-defined animal models that accurately mimic human disease. This document provides detailed application notes and protocols for utilizing established rodent models to assess the in vivo efficacy of tinidazole against both intestinal amebiasis and amebic liver abscess.

Animal Models for Amebiasis

The choice of animal model is critical and depends on the specific aspect of amebiasis being studied. While no single model perfectly replicates the full spectrum of human disease, rodent models are invaluable for controlled efficacy studies.[2]

  • Mouse Models of Amebic Colitis: Various mouse strains can be used to model intestinal amebiasis. The C3H/HeJ strain, for example, is susceptible to chronic infection and develops cecitis that pathologically resembles human disease.[3][4] In contrast, strains like C57BL/6 are generally more resistant.[3] This model is particularly useful for studying the host immune response and the efficacy of drugs against intestinal infection.

  • Hamster Model of Amebic Liver Abscess (ALA): Hamsters, particularly Syrian golden hamsters, are highly susceptible to the formation of amebic liver abscesses following the inoculation of E. histolytica trophozoites.[5] This makes them the preferred model for evaluating the efficacy of therapeutic agents against extraintestinal amebiasis.[6]

  • Rat Models of Intestinal Amebiasis: While less common than mouse models, rats can also be used to study intestinal amebiasis.[7] These models can be useful for specific experimental questions, but the immunological responses may differ from those in mice.

Quantitative Efficacy of Tinidazole

The following tables summarize the efficacy of tinidazole in treating amebiasis, drawing from both preclinical and clinical studies to provide a comprehensive overview.

Table 1: Efficacy of Tinidazole in a Mouse Model of Intestinal Amebiasis

Treatment RegimenAnimal ModelEfficacy OutcomeReference
Tinidazole (preventative and curative)Mouse model of amebiasisSuperior efficacy in this model, comparable to metronidazole (B1676534).[1][1]
Tinidazole (in vitro)E. histolytica HM1:IMSS culturePotent efficacy, with no observable growth at a concentration of 0.005 μg/mL.[1][1]

Table 2: Clinical Efficacy of Tinidazole in Human Amebiasis

IndicationDosageCure RateReference
Intestinal Amebiasis2 g once daily for 3 days96.5% (28/29 patients)[8]
Intestinal Amebiasis2 g once daily for 3 days92.6% (25/27 patients)[9]
Amebic Liver Abscess2 g once daily for 3-5 days93.9% (overall cure)[10]
Amebic Liver Abscess2 g once daily for 2 days100% (10/10 patients)[11]
Non-invasive Amebiasis40 mg/kg daily for 5 days44%[12]
Non-invasive Amebiasis (with diloxanide (B1670642) furoate)40 mg/kg daily for 5 days91%[12]

Experimental Protocols

Protocol 1: Mouse Model of Amebic Colitis

This protocol describes the induction of amebic colitis in mice to evaluate the efficacy of tinidazole against intestinal amebiasis.

Materials:

  • Entamoeba histolytica trophozoites (e.g., strain HM1:IMSS) cultured axenically.

  • Susceptible mouse strain (e.g., C3H/HeJ), 6-8 weeks old.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Tinidazole for oral administration.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Preparation of E. histolytica Trophozoites: Culture E. histolytica trophozoites in TYI-S-33 medium to the logarithmic phase of growth. Harvest the trophozoites by centrifugation and wash with PBS. Resuspend the trophozoites in PBS to a final concentration of 2 x 10^6 trophozoites in 150 µL.[13]

  • Intracecal Inoculation: Anesthetize the mice. Make a small midline laparotomy incision to expose the cecum. Inject 2 x 10^6 trophozoites in 150 µL directly into the cecal lumen.[13] Suture the abdominal wall and skin.

  • Tinidazole Treatment:

    • Preventative Regimen: Administer tinidazole orally (e.g., by gavage) at the desired dose (e.g., 50 mg/kg) daily, starting 24 hours before infection and continuing for a specified duration.

    • Curative Regimen: Initiate oral tinidazole treatment at a specified time point after infection (e.g., 3 or 5 days post-infection) and continue for the desired duration.

  • Efficacy Assessment:

    • Parasite Load: At the end of the treatment period, euthanize the mice and collect the cecum. The parasite burden can be quantified by methods such as quantitative PCR (qPCR) for E. histolytica DNA or by counting trophozoites in cecal contents.

    • Histopathology: Fix the cecal tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for inflammation, ulceration, and tissue damage.

    • Fecal Antigen: Collect fecal samples at different time points to monitor the presence of E. histolytica antigens using commercially available ELISA kits.

Protocol 2: Hamster Model of Amebic Liver Abscess

This protocol details the induction of amebic liver abscesses in hamsters to assess the efficacy of tinidazole against extraintestinal amebiasis.

Materials:

  • Entamoeba histolytica trophozoites (e.g., strain HM1:IMSS).

  • Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.

  • Anesthetic.

  • Surgical instruments.

  • Tinidazole for oral administration.

  • PBS.

Procedure:

  • Preparation of E. histolytica Trophozoites: Prepare the trophozoites as described in Protocol 1. Resuspend to a concentration of 5 x 10^5 trophozoites in 100 µL of PBS.

  • Intraportal or Intrahepatic Inoculation:

    • Intraportal Injection: Anesthetize the hamster and perform a laparotomy. Carefully expose the portal vein and inject 5 x 10^5 trophozoites in 100 µL directly into the vein.[4]

    • Intrahepatic Injection: Anesthetize the hamster and make a small incision to expose the liver. Inject 5 x 10^5 trophozoites in 100 µL directly into the liver parenchyma.[3]

    • Intraperitoneal Inoculation: This is a less invasive alternative where trophozoites are injected into the peritoneal cavity, which can also lead to liver abscess formation.[14]

  • Tinidazole Treatment: Administer tinidazole orally at the desired dosage (e.g., 50 mg/kg) daily, either as a prophylactic or therapeutic regimen as described in Protocol 1. Human equivalent doses for amebic liver abscess are typically 2g/day for 3-5 days.[5][9][15][16][17]

  • Efficacy Assessment:

    • Abscess Development: At a predetermined time point (e.g., 7 days post-infection), euthanize the hamsters. Carefully dissect the liver and weigh it. The weight of the abscess can be determined by subtracting the average weight of a healthy liver from the weight of the infected liver.

    • Gross Pathology: Score the liver abscesses based on their size and number.[18]

    • Histopathology: Process liver tissue containing abscesses for H&E staining to evaluate the extent of necrosis, inflammation, and the presence of trophozoites.

Visualizations

experimental_workflow_intestinal_amebiasis cluster_prep Parasite Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment p1 Culture E. histolytica trophozoites p2 Harvest and wash trophozoites p1->p2 p3 Resuspend in PBS to 2x10^6/150µL p2->p3 i3 Intracecal injection of trophozoites p3->i3 i1 Anesthetize mouse i2 Laparotomy to expose cecum i1->i2 i2->i3 t1 Oral administration of Tinidazole (preventative or curative) i3->t1 a1 Quantify parasite load (qPCR, microscopy) t1->a1 a2 Histopathological scoring of cecal tissue t1->a2 a3 Fecal antigen detection (ELISA) t1->a3

Caption: Experimental workflow for the mouse model of amebic colitis.

experimental_workflow_amebic_liver_abscess cluster_prep Parasite Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment p1 Culture E. histolytica trophozoites p2 Harvest and wash trophozoites p1->p2 p3 Resuspend in PBS to 5x10^5/100µL p2->p3 i2 Intraportal or intrahepatic injection of trophozoites p3->i2 i1 Anesthetize hamster i1->i2 t1 Oral administration of Tinidazole i2->t1 a1 Measure abscess weight and score gross pathology t1->a1 a2 Histopathological analysis of liver tissue t1->a2

Caption: Experimental workflow for the hamster model of amebic liver abscess.

tinidazole_moa cluster_parasite Entamoeba histolytica Cell tinidazole Tinidazole (Prodrug) activation Reductive Activation (Ferredoxin-mediated) tinidazole->activation radicals Free Nitro Radicals activation->radicals dna_damage DNA Damage (Strand breaks, loss of helical structure) radicals->dna_damage cell_death Cell Death dna_damage->cell_death

Caption: Mechanism of action of Tinidazole in Entamoeba histolytica.

References

Application Notes and Protocols for Tinidazole Susceptibility Testing of Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of anaerobic bacteria to tinidazole (B1682380), a critical 5-nitroimidazole antimicrobial agent. The following information is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accurate and reproducible results.

Introduction

Tinidazole is a synthetic antiprotozoal and antibacterial agent with potent activity against a wide range of anaerobic bacteria and certain protozoa.[1] Its mechanism of action involves the reduction of its nitro group by microbial nitroreductases within the anaerobic environment of the cell. This process generates reactive nitro radicals that disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death. The selective toxicity of tinidazole is attributed to the fact that this reduction process occurs much more efficiently in anaerobic microbes than in aerobic cells.

Accurate susceptibility testing is paramount for clinical diagnostics, surveillance of resistance trends, and the development of new antimicrobial agents. This document outlines the standardized agar (B569324) dilution and broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of tinidazole against clinically relevant anaerobic bacteria.

Data Presentation

The following table summarizes the in vitro activity of tinidazole against various anaerobic bacterial species as reported in the literature. These values can serve as a reference for expected MIC ranges.

Bacterial SpeciesNumber of IsolatesTinidazole MIC₅₀ (µg/mL)Tinidazole MIC₉₀ (µg/mL)Tinidazole MIC Range (µg/mL)
Bacteroides fragilis42--0.25 - 4
Prevotella buccae25-2-
Prevotella intermedia10-4-
Prevotella melaninogenica6-0.5-
Fusobacterium nucleatum10-10.016 - 1
Clostridium perfringens---0.125 - 2
Peptostreptococcus spp.6--0.5 - 1

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The reference method for susceptibility testing of anaerobic bacteria is the agar dilution method, as described in CLSI document M11. The broth microdilution method is a suitable alternative for certain fastidious organisms.

Protocol 1: Agar Dilution Method

This method involves incorporating serial twofold dilutions of tinidazole into an agar medium and observing the lowest concentration that inhibits the visible growth of the test organism.

Materials:

  • Tinidazole analytical standard

  • Solvent for tinidazole (e.g., dimethyl sulfoxide)

  • Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system)

  • Sterile petri dishes, pipettes, and tubes

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Quality control (QC) strains:

    • Bacteroides fragilis ATCC 25285

    • Bacteroides thetaiotaomicron ATCC 29741

  • Test organism grown on a suitable agar plate for 24-48 hours

Procedure:

  • Preparation of Tinidazole Stock Solution: Prepare a stock solution of tinidazole at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Tinidazole-Containing Agar Plates:

    • Label a series of sterile tubes for the desired final concentrations of tinidazole (e.g., 0.125 to 64 µg/mL).

    • Prepare serial twofold dilutions of the tinidazole stock solution in sterile water.

    • Melt the supplemented Brucella agar and cool to 48-50°C.

    • Add 1 part of each tinidazole dilution to 9 parts of molten agar to achieve the final desired concentrations. Mix gently and pour into sterile petri dishes.

    • Also, prepare a drug-free control plate.

    • Allow the agar to solidify at room temperature.

  • Inoculum Preparation:

    • From a 24-48 hour culture, pick several colonies and suspend them in supplemented Brucella broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Plates:

    • Using an inoculum replicating apparatus, apply approximately 1-2 µL of the standardized inoculum suspension to the surface of each tinidazole-containing and control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Place the plates in an anaerobic environment (e.g., an anaerobic chamber with an atmosphere of 80-90% N₂, 5-10% H₂, and 5-10% CO₂).

    • Incubate at 35-37°C for 48 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of tinidazole that completely inhibits growth, disregarding a single colony or a faint haze.

    • The growth on the drug-free control plate should be confluent.

    • The MICs for the QC strains must fall within the acceptable ranges.

Protocol 2: Broth Microdilution Method

This method utilizes 96-well microtiter plates with twofold dilutions of tinidazole in a suitable broth medium.

Materials:

  • Tinidazole analytical standard

  • Supplemented Brucella broth

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system

  • Quality control (QC) strains:

    • Bacteroides fragilis ATCC 25285

    • Bacteroides thetaiotaomicron ATCC 29741

  • Test organism grown on a suitable agar plate for 24-48 hours

Procedure:

  • Preparation of Tinidazole Dilutions: Prepare serial twofold dilutions of tinidazole in supplemented Brucella broth in the wells of a 96-well plate to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Cover the plates and incubate in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of tinidazole that shows no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

    • The MICs for the QC strains must be within the established limits.

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy of susceptibility testing results. The following QC strains should be tested concurrently with clinical isolates.

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Bacteroides fragilis ATCC 25285TinidazoleData not yet definitively established by CLSI/EUCAST
Bacteroides thetaiotaomicron ATCC 29741TinidazoleData not yet definitively established by CLSI/EUCAST

Note: Laboratories should establish their own internal quality control ranges based on CLSI/EUCAST guidelines for other antimicrobial agents until specific ranges for tinidazole are published.

Mandatory Visualizations

G cluster_0 Tinidazole Susceptibility Testing Workflow start Start: Isolate Anaerobic Bacterium prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum method Select Method prep_inoculum->method agar_dilution Agar Dilution method->agar_dilution Reference broth_microdilution Broth Microdilution method->broth_microdilution Alternative prep_plates Prepare Tinidazole- Containing Agar Plates agar_dilution->prep_plates prep_broth Prepare Tinidazole- Containing Broth in Microtiter Plate broth_microdilution->prep_broth inoculate_agar Inoculate Plates prep_plates->inoculate_agar inoculate_broth Inoculate Microtiter Plate prep_broth->inoculate_broth incubate_anaerobic Incubate Anaerobically (35-37°C, 48h) inoculate_agar->incubate_anaerobic inoculate_broth->incubate_anaerobic read_mic Read MIC incubate_anaerobic->read_mic qc Perform Quality Control (ATCC Strains) read_mic->qc interpret Interpret Results (Using Breakpoints) qc->interpret end End: Report MIC interpret->end

Caption: Experimental workflow for tinidazole susceptibility testing.

G cluster_1 Mechanism of Action and Resistance to Tinidazole tinidazole_ext Tinidazole (Extracellular) tinidazole_int Tinidazole (Intracellular) tinidazole_ext->tinidazole_int Passive Diffusion reduction Reduction of Nitro Group tinidazole_int->reduction inactivation Inactivation of Tinidazole tinidazole_int->inactivation Target reactive_intermediates Reactive Nitro Radicals reduction->reactive_intermediates Electron transfer from ferredoxin dna_damage DNA Strand Breakage & Damage reactive_intermediates->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death nim_gene nim Gene Presence nitroreductase Nitroimidazole Reductase (Nim protein) nim_gene->nitroreductase Expression nitroreductase->inactivation Catalyzes inactivation->tinidazole_int Prevents reduction

Caption: Tinidazole's mechanism of action and nim-mediated resistance.

References

Application Notes and Protocols: Utilizing Tinidazole to Investigate DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole (B1682380), a 5-nitroimidazole antimicrobial agent, is widely used in the treatment of protozoal and anaerobic bacterial infections. Its mechanism of action involves the reduction of its nitro group within anaerobic environments, leading to the generation of reactive nitro radicals. These radicals induce cytotoxicity by causing significant damage to DNA, including strand breaks and helical structure disruption.[1][2] This property of tinidazole as a DNA damaging agent makes it a valuable tool for researchers studying the intricate network of DNA repair pathways. By inducing specific types of DNA lesions, tinidazole can be employed to probe the cellular response to DNA damage, identify key repair proteins, and evaluate the efficacy of potential DNA repair inhibitors. These application notes provide a comprehensive overview and detailed protocols for using tinidazole to study DNA repair mechanisms in a research setting.

Mechanism of DNA Damage

Tinidazole is a prodrug that requires intracellular reduction of its nitro group to become active. This reduction, primarily occurring in anaerobic or hypoxic cells, produces short-lived, highly reactive nitro radical anions.[3][4] These radicals can interact with DNA in several ways:

  • Induction of Strand Breaks: The primary mechanism of tinidazole-induced DNA damage is the generation of single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs).[1][5]

  • Formation of DNA Adducts: The reactive intermediates can covalently bind to DNA, forming adducts that can distort the DNA helix and interfere with replication and transcription.[2]

  • Generation of Reactive Oxygen Species (ROS): In some contexts, the metabolism of nitroimidazoles has been associated with the production of reactive oxygen species, which can further contribute to oxidative DNA damage.[5]

This spectrum of DNA damage triggers a complex cellular response, activating multiple DNA repair pathways.

Data Presentation: Genotoxic Effects of Tinidazole

The following table summarizes the quantitative data on the genotoxic effects of tinidazole in cultured human lymphocytes, demonstrating a dose-dependent increase in chromosomal aberrations and sister chromatid exchanges.

Tinidazole Concentration (µg/mL)Mitotic Index (%)Sister Chromatid Exchanges (SCEs) per cell (mean ± SD)Cells with Chromosomal Aberrations (%)
0 (Control)8.5 ± 0.77.2 ± 0.52.0
0.17.9 ± 0.69.8 ± 0.84.5
16.8 ± 0.512.5 ± 1.18.0
105.2 ± 0.416.3 ± 1.515.5
503.1 ± 0.322.1 ± 2.028.0

Data adapted from a study on cultured human lymphocytes.[6]

Mandatory Visualizations

Tinidazole_Mechanism_and_DDR cluster_0 Cellular Activation and DNA Damage cluster_1 DNA Damage Response (DDR) Activation Tinidazole Tinidazole (Prodrug) Reduced_Tinidazole Reduced Tinidazole (Reactive Nitro Radical) Tinidazole->Reduced_Tinidazole Reduction (Anaerobic/Hypoxic) DNA Cellular DNA Reduced_Tinidazole->DNA Attacks DNA SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB Adducts DNA Adducts DNA->Adducts DDR DNA Damage Response (Sensor Proteins) SSB->DDR DSB->DDR Adducts->DDR BER Base Excision Repair (BER) DDR->BER Repairs SSBs NER Nucleotide Excision Repair (NER) DDR->NER Repairs Adducts HR Homologous Recombination (HR) DDR->HR Repairs DSBs (error-free) NHEJ Non-Homologous End Joining (NHEJ) DDR->NHEJ Repairs DSBs (error-prone) Apoptosis Apoptosis / Cell Cycle Arrest DDR->Apoptosis If damage is severe

Caption: Mechanism of tinidazole-induced DNA damage and subsequent activation of DNA repair pathways.

Experimental_Workflow cluster_assays Perform DNA Damage and Repair Assays start Start: Select Cell Line (e.g., WT vs. DNA repair deficient) treat Treat cells with varying concentrations of Tinidazole start->treat incubate Incubate for defined time periods (e.g., 1h, 4h, 24h) treat->incubate comet Comet Assay (Measures SSBs and DSBs) incubate->comet gammaH2AX γH2AX Foci Staining (Measures DSBs) incubate->gammaH2AX clonogenic Clonogenic Survival Assay (Measures cell viability) incubate->clonogenic chromosomal Chromosomal Aberration Analysis (Measures genomic instability) incubate->chromosomal analyze Data Acquisition and Analysis comet->analyze gammaH2AX->analyze clonogenic->analyze chromosomal->analyze end End: Correlate DNA damage with cell survival and repair pathway activity analyze->end

Caption: General experimental workflow for studying DNA repair mechanisms using tinidazole.

Experimental Protocols

The following protocols are adapted for the use of tinidazole as a DNA damaging agent. Researchers should optimize concentrations and incubation times based on the specific cell line and experimental goals.

Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Strand Breaks

This assay quantifies DNA single- and double-strand breaks.

Materials:

  • Mammalian cells of interest

  • Tinidazole stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold, propidium (B1200493) iodide)

  • Microscope slides

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to attach overnight.

    • Treat cells with varying concentrations of tinidazole (e.g., 10, 50, 100, 500 µg/mL) for a defined period (e.g., 1-4 hours) at 37°C. Include a vehicle control (DMSO).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMA and allow to dry.

    • Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of 0.5% LMA at 37°C.

    • Pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~25V and ~300mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and wash them three times with neutralizing buffer for 5 minutes each.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using appropriate image analysis software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.

Immunofluorescence Staining for γH2AX Foci to Detect DNA Double-Strand Breaks

This method specifically visualizes the formation of γH2AX foci at the sites of DNA double-strand breaks.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Tinidazole stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate.

    • Treat with tinidazole as described in the Comet Assay protocol. To study repair kinetics, treat cells for a fixed time (e.g., 1 hour), then wash and incubate in fresh medium for various time points (e.g., 0, 2, 6, 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). Analyze at least 100 cells per condition.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with tinidazole.

Materials:

  • Mammalian cells

  • Complete cell culture medium

  • Tinidazole stock solution

  • 6-well or 100 mm cell culture dishes

  • Trypsin-EDTA

  • Fixing/staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Plating and Treatment:

    • Prepare a single-cell suspension of the desired cell line.

    • Plate a known number of cells (e.g., 200-1000 cells per dish, depending on the expected toxicity) into replicate dishes.

    • Allow cells to attach for at least 4 hours.

    • Treat the cells with a range of tinidazole concentrations for a defined period (e.g., 24 hours).

  • Colony Formation:

    • Remove the tinidazole-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the dishes for 7-14 days, allowing colonies to form.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the dishes with PBS.

    • Fix and stain the colonies by adding the crystal violet solution and incubating for 20-30 minutes at room temperature.

    • Gently wash the dishes with water and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of tinidazole concentration.

Chromosomal Aberration Analysis

This assay evaluates the clastogenic potential of tinidazole by observing structural changes in chromosomes.

Materials:

  • Proliferating mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells)

  • Tinidazole stock solution

  • Colcemid or other metaphase-arresting agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Giemsa stain

  • Microscope slides

  • Light microscope

Protocol:

  • Cell Culture and Treatment:

    • Initiate cell cultures and allow them to enter the logarithmic growth phase.

    • Treat the cells with various concentrations of tinidazole for a duration that covers at least one cell cycle (e.g., 24-48 hours).

  • Metaphase Arrest:

    • Add a metaphase-arresting agent (e.g., Colcemid) to the cultures for the final 2-4 hours of incubation to accumulate cells in metaphase.

  • Harvesting and Hypotonic Treatment:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Resuspend the cell pellet in a hypotonic solution and incubate for 15-30 minutes at 37°C to swell the cells.

  • Fixation:

    • Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

    • Stain the slides with Giemsa stain.

  • Microscopic Analysis:

    • Examine the slides under a light microscope.

    • Score at least 100 well-spread metaphases per treatment group for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.

    • Calculate the percentage of aberrant cells and the number of aberrations per cell.

Applications in DNA Repair Research

  • Screening for DNA Repair Deficiencies: By comparing the sensitivity of wild-type cells to that of cells deficient in specific DNA repair genes (e.g., BRCA1/2, ATM, PARP1), researchers can identify pathways crucial for repairing tinidazole-induced damage.

  • Investigating Synthetic Lethality: Tinidazole can be used to explore synthetic lethal interactions. For example, cells with a pre-existing defect in a particular DNA repair pathway may be hypersensitive to tinidazole, a concept that can be exploited for targeted cancer therapy.

  • Evaluating DNA Repair Inhibitors: The efficacy of small molecule inhibitors of DNA repair proteins (e.g., PARP inhibitors) can be assessed by their ability to potentiate the cytotoxic effects of tinidazole.

  • Studying the Kinetics of DNA Repair: By using time-course experiments with assays like γH2AX foci analysis, the kinetics of the repair of tinidazole-induced DNA lesions can be determined.

By employing these methodologies, researchers can effectively utilize tinidazole as a tool to gain deeper insights into the complex mechanisms of DNA damage and repair.

References

Application Notes and Protocols for a Tinidazole-Releasing Scaffold in Localized Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Localized infections present a significant challenge in clinical practice, often requiring high systemic doses of antimicrobial agents, which can lead to adverse side effects and contribute to the development of antibiotic resistance. The use of biodegradable scaffolds capable of delivering antimicrobial agents directly to the site of infection offers a promising alternative. This document provides detailed application notes and protocols for the development and characterization of a tinidazole-releasing scaffold for the targeted treatment of localized anaerobic and protozoal infections.

Tinidazole (B1682380) is a 5-nitroimidazole antimicrobial agent with potent activity against a wide range of anaerobic bacteria and protozoa.[1][2] Its mechanism of action involves the reduction of its nitro group within the microbial cell, leading to the formation of cytotoxic intermediates that bind to DNA and cause irreversible damage, ultimately leading to cell death.[1][2] By incorporating tinidazole into a biodegradable scaffold, a sustained local release can be achieved, maintaining a high drug concentration at the infection site while minimizing systemic exposure.

Data Presentation

The following table summarizes the key quantitative data for an optimized tinidazole-loaded poly(ε-caprolactone) (PCL) nanofiber scaffold, providing a benchmark for researchers developing similar drug delivery systems.

ParameterValueReference
Scaffold Composition
PolymerPoly(ε-caprolactone) (PCL)[3]
DrugTinidazole (TNZ)[3]
Fabrication Parameters (Electrospinning)
Polymer Concentration10% w/v[4]
Solvent SystemDichloromethane:Methanol (8:2)[5]
Applied Voltage27 kV[4]
Flow Rate0.1 mL/h[4]
Collector Distance21 cm[4]
Scaffold Characterization
Nanofiber Diameter147.6 ± 7.6 nm[3]
Entrapment Efficiency84.36 ± 1.5%[3]
In Vitro Drug Release (Cumulative Release)
1 day~25%[3]
5 days~50%[3]
10 days~70%[3]
15 days~85%[3]
20 days>90%[3]

Experimental Protocols

Fabrication of Tinidazole-Loaded Electrospun Nanofiber Scaffold

This protocol details the fabrication of a tinidazole-loaded PCL/chitosan (B1678972) hybrid nanofiber scaffold using the electrospinning technique.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Chitosan (low molecular weight)

  • Tinidazole (TNZ)

  • Glacial acetic acid

  • Formic acid

  • Syringe pump

  • High voltage power supply

  • Rotating drum collector

Procedure:

  • Prepare a 10% w/v PCL and 3% w/v chitosan solution by dissolving 1 g of PCL and 0.3 g of chitosan in 10 mL of a glacial acetic acid and formic acid mixture (30:70 ratio). Stir the solution overnight to ensure complete dissolution.[6]

  • Prepare a 7% w/v tinidazole solution by dissolving the required amount of TNZ in a suitable solvent.

  • Combine the PCL/chitosan solution with 5 mL of the tinidazole solution and stir the mixture for 3 hours.[6]

  • Load the final polymer-drug solution into a 10 mL syringe fitted with a 23G needle.

  • Mount the syringe on a syringe pump and set the flow rate to 0.1 mL/h.[4]

  • Position the needle tip 21 cm from the rotating drum collector.[4]

  • Apply a voltage of 27 kV to the needle tip.[4]

  • Initiate the electrospinning process and collect the nanofibers on the rotating drum.

  • After a sufficient thickness of the nanofiber mat is achieved, carefully remove it from the collector and dry it under vacuum to remove any residual solvent.

Characterization of the Tinidazole-Releasing Scaffold

This protocol describes the determination of the scaffold's porosity using the liquid displacement method.

Materials:

  • Electrospun scaffold sample

  • Absolute ethanol (B145695)

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Cut a small, precisely sized piece of the scaffold and weigh it (W_dry).

  • Place a known volume of absolute ethanol (V1) into a graduated cylinder.

  • Immerse the scaffold sample in the ethanol.

  • Place the graduated cylinder in a vacuum desiccator to ensure complete infiltration of ethanol into the scaffold pores until no air bubbles are observed.

  • Record the total volume of the ethanol and the immersed scaffold (V2).

  • Carefully remove the ethanol-impregnated scaffold.

  • Record the remaining volume of ethanol in the graduated cylinder (V3).

  • Calculate the porosity using the following formula: Porosity (%) = [(V1 - V3) / (V2 - V3)] * 100.[7]

This protocol outlines the procedure for measuring the tensile properties of the nanofiber scaffold.

Materials:

  • Electrospun scaffold sample

  • Tensile testing machine with a suitable load cell

  • Paper or plastic frame for mounting

  • Double-sided tape

Procedure:

  • Cut rectangular specimens of the scaffold with standardized dimensions (e.g., 50 mm length x 10 mm width) as per ASTM D882-18.[8]

  • Mount the specimen onto a paper frame using double-sided tape to facilitate handling and prevent pre-stretching.[8]

  • Secure the ends of the frame in the grips of the tensile testing machine.

  • Carefully cut the sidebars of the paper frame, leaving the scaffold freely suspended between the grips.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.

  • Record the load and elongation data to determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break.

In Vitro Tinidazole Release Study

This protocol describes the method to determine the in vitro release kinetics of tinidazole from the scaffold.

Materials:

  • Tinidazole-loaded scaffold of known weight and dimensions

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker

  • UV-Vis spectrophotometer

Procedure:

  • Place a pre-weighed scaffold sample into a vial containing a known volume of PBS (e.g., 10 mL).

  • Incubate the vials at 37°C in a shaker bath.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter), withdraw a specific volume of the release medium (e.g., 1 mL).

  • Replace the withdrawn medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of tinidazole in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Antibacterial Activity Assay (Agar Diffusion Method)

This protocol is for assessing the antimicrobial efficacy of the tinidazole-releasing scaffold against anaerobic bacteria.

Materials:

  • Tinidazole-loaded and drug-free (control) scaffold discs of a standard diameter (e.g., 6 mm)

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis)

  • Appropriate agar (B569324) medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K)

  • Anaerobic chamber or gas-generating system

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Evenly inoculate the surface of the agar plates with the bacterial suspension using a sterile swab.

  • Aseptically place the tinidazole-loaded and control scaffold discs onto the surface of the inoculated agar plates.

  • Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[9]

Visualizations

Signaling Pathway and Mechanism of Action

Tinidazole_Mechanism cluster_microbe Anaerobic Microbe / Protozoan Tinidazole Tinidazole Reduced_Tinidazole Reduced Tinidazole (Cytotoxic Intermediates) Tinidazole->Reduced_Tinidazole Reduction by anaerobic metabolic pathways DNA DNA Reduced_Tinidazole->DNA Binds to Damaged_DNA DNA Damage (Strand Breaks) DNA->Damaged_DNA Causes Cell_Death Cell Death Damaged_DNA->Cell_Death Leads to

Caption: Mechanism of action of tinidazole in anaerobic microbes.

Experimental Workflow

Experimental_Workflow Start Start Fabrication Scaffold Fabrication (Electrospinning) Start->Fabrication Characterization Scaffold Characterization Fabrication->Characterization Drug_Release In Vitro Drug Release Fabrication->Drug_Release Antibacterial Antibacterial Assay Fabrication->Antibacterial Porosity Porosity Characterization->Porosity Mechanical Mechanical Testing Characterization->Mechanical End End Drug_Release->End Antibacterial->End

Caption: Experimental workflow for scaffold development and evaluation.

References

Application Notes and Protocols for the Identification of Tinidazole Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole (B1682380) is a nitroimidazole antimicrobial agent effective against protozoal infections and anaerobic bacteria. Understanding its metabolic fate is crucial for comprehensive drug efficacy and safety assessment. This document provides detailed application notes and protocols for the identification of tinidazole metabolites using liquid chromatography-mass spectrometry (LC-MS). Tinidazole undergoes metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of various metabolites. The primary routes of metabolism include oxidation, hydroxylation, and conjugation. While some studies have reported extensive metabolism, others have found no metabolic products in biological samples, highlighting the need for robust analytical methods for clarification.

This document outlines the known metabolic pathways of tinidazole and provides detailed experimental protocols for sample preparation and LC-MS/MS analysis to identify its major metabolites, namely 2-hydroxymethyltinidazole and ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone.

Metabolic Pathways of Tinidazole

Tinidazole is metabolized in the liver, with the primary enzyme responsible being CYP3A4. The main metabolic transformations involve hydroxylation of the methyl group and hydroxylation of the imidazole (B134444) ring, sometimes accompanied by a nitro-group migration.

Tinidazole_Metabolism Tinidazole Tinidazole C8H13N3O4S MW: 247.27 Metabolite1 2-Hydroxymethyltinidazole C8H13N3O5S MW: 263.27 Tinidazole->Metabolite1 Hydroxylation (CYP3A4) Metabolite2 Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone C8H13N3O5S MW: 263.27 Tinidazole->Metabolite2 Hydroxylation & Nitro-group Migration (CYP3A4)

Quantitative Data Summary

The following table summarizes the key mass spectrometry information for tinidazole and its identified metabolites. Note: At the time of this publication, specific precursor and product ions for the metabolites were not publicly available and represent a key area for experimental determination.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]+Product Ion (m/z)
TinidazoleC8H13N3O4S247.27247.481.9[1]
2-HydroxymethyltinidazoleC8H13N3O5S263.27To be determinedTo be determined
Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphoneC8H13N3O5S263.27To be determinedTo be determined

Experimental Protocols

This section provides detailed protocols for the analysis of tinidazole and the identification of its metabolites in biological matrices such as urine and plasma.

Protocol 1: Sample Preparation from Urine

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample characteristics.

Materials:

  • Urine sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of urine in a centrifuge tube, add 1 mL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of tinidazole and its metabolites. Method development and optimization are recommended.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis and Full Scan for metabolite discovery.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions:

  • Tinidazole: Precursor ion m/z 247.4 → Product ion m/z 81.9[1]

  • 2-Hydroxymethyltinidazole:

    • Predicted Precursor Ion [M+H]+: m/z 264.3

    • Predicted Product Ions: To be determined by infusion and fragmentation studies.

  • Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone:

    • Predicted Precursor Ion [M+H]+: m/z 264.3

    • Predicted Product Ions: To be determined by infusion and fragmentation studies.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the identification of tinidazole metabolites using LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Urine, Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LCMS LC-MS/MS System Filtration->LCMS FullScan Full Scan Analysis (Metabolite Discovery) LCMS->FullScan MRM MRM Analysis (Targeted Identification) LCMS->MRM DataProcessing Data Processing Software FullScan->DataProcessing MRM->DataProcessing MetaboliteIdentification Metabolite Identification (Mass Shift, Fragmentation) DataProcessing->MetaboliteIdentification StructureElucidation Structure Elucidation MetaboliteIdentification->StructureElucidation

Conclusion

The identification and characterization of drug metabolites are critical components of drug development. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists working on the analysis of tinidazole and its metabolites. While the primary metabolites have been identified, further research is required to determine their specific mass spectral characteristics to facilitate routine and high-throughput analysis. The provided methods offer a robust starting point for developing and validating assays for the comprehensive understanding of tinidazole's metabolic profile.

References

Application Notes and Protocols for Encapsulating Tinidazole in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the encapsulation of tinidazole (B1682380), a nitroimidazole antibiotic, into various nanoparticle systems. The information compiled herein is intended to guide researchers in the formulation, characterization, and evaluation of tinidazole-loaded nanoparticles for enhanced drug delivery.

Introduction

Tinidazole is an effective antimicrobial agent against anaerobic bacteria and protozoa, commonly used in the treatment of infections like periodontitis, giardiasis, and amebiasis.[1] Its mechanism of action involves the disruption of DNA helical structure, which inhibits nucleic acid synthesis in susceptible microorganisms.[2] However, its therapeutic efficacy can be enhanced by encapsulation in nanoparticles, which can improve solubility, prolong release, and facilitate targeted delivery. This document outlines several methods for encapsulating tinidazole in both polymer-based and lipid-based nanoparticles.

Data Summary of Tinidazole Nanoparticle Formulations

The following tables summarize quantitative data from various studies on the encapsulation of tinidazole in different nanoparticle systems.

Table 1: Polymer-Based Tinidazole Nanoparticles

Polymer SystemEncapsulation MethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference(s)
Eudragit RSPOSolvent Evaporation-Emulsion179.60 ± 2.200.149 ± 0.02447.49 ± 0.02Not Reported[3]
Chitosan (B1678972)/HPMCPModified Ionic Gelation202 - 236Not ReportedUp to 86.7+26.9 ± 2.4[1]
Chitosan/Poly(ε-caprolactone)Electrospinning143.55 ± 8.5Not Reported83.25 ± 1.8Not Reported[4]

Table 2: Lipid-Based Tinidazole Nanoparticles

Lipid SystemEncapsulation MethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference(s)
Solid Lipid Nanoparticles (SLNs)Hot Homogenization & Solvent Evaporation197.60 ± 19.670.247 ± 0.01137.96 ± 0.91-15.79 ± 0.75[3][5]
Nanostructured Lipid Carriers (NLCs)Hot Homogenization91.77 ± 1.550.210 ± 0.02057.99 ± 1.04Not Reported[6][7]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of tinidazole-loaded nanoparticles.

Preparation of Polymer-Based Nanoparticles

This method involves the emulsification of a polymer and drug solution in an aqueous phase, followed by the evaporation of the organic solvent to form nanoparticles.

Materials:

  • Tinidazole

  • Eudragit RSPO

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of Eudragit RSPO and tinidazole in DCM.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., 1% w/v PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.

This method is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.[8][9]

Materials:

  • Tinidazole

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Protocol:

  • Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) to obtain a solution with a specific concentration (e.g., 1 mg/mL). Tinidazole can be dissolved in this solution.

  • TPP Solution: Prepare an aqueous solution of TPP (e.g., 1 mg/mL).

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Stirring: Continue stirring for a specified time (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with deionized water and resuspend or lyophilize.

Electrospinning uses an electric field to draw a polymer solution into nanofibers.[10][11]

Materials:

  • Tinidazole

  • Chitosan

  • Poly(ε-caprolactone) (PCL)

  • Suitable solvent system (e.g., a mixture of acetic acid and formic acid for chitosan and a suitable organic solvent for PCL)

Protocol:

  • Polymer Solution Preparation: Prepare separate solutions of chitosan and PCL in their respective solvents. Add tinidazole to one of the polymer solutions.

  • Blending: Mix the polymer solutions at a specific ratio to obtain a homogenous blend.

  • Electrospinning Setup: Load the polymer blend into a syringe fitted with a metallic needle. Set the parameters for the electrospinning apparatus, including the applied voltage (e.g., 15-25 kV), the distance between the needle tip and the collector (e.g., 10-20 cm), and the solution flow rate (e.g., 0.1-1.0 mL/h).

  • Nanofiber Collection: Apply the high voltage to initiate the electrospinning process. The charged polymer jet will travel towards the grounded collector, and upon solvent evaporation, solid nanofibers will be deposited.

  • Drying: Dry the collected nanofiber mat under vacuum to remove any residual solvent.

Preparation of Lipid-Based Nanoparticles

This method involves homogenizing a melted lipid phase with an aqueous surfactant solution at high temperature.[12][13]

Materials:

  • Tinidazole

  • Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Deionized water

Protocol:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve tinidazole in the melted lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at the elevated temperature to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature, which allows the lipid to recrystallize and form solid lipid nanoparticles.

NLCs are prepared similarly to SLNs but with the inclusion of a liquid lipid to create a less-ordered lipid matrix.[6][14]

Materials:

  • Tinidazole

  • Solid lipid (e.g., Gelot 64)

  • Liquid lipid (e.g., Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Deionized water

Protocol:

  • Lipid Phase Preparation: Melt the solid lipid and mix it with the liquid lipid at a temperature above the melting point of the solid lipid. Dissolve tinidazole in this lipid mixture.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion and Homogenization: Follow the same steps of pre-emulsion formation and high-pressure homogenization as described for SLNs.

  • Cooling and NLC Formation: Cool the nanoemulsion to room temperature to allow the formation of NLCs.

This common method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes.[2][15]

Materials:

  • Tinidazole

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and tinidazole (if lipid-soluble) in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under vacuum for several hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing tinidazole if water-soluble) and agitating the flask. The temperature of the hydrating medium should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

Characterization of Tinidazole Nanoparticles

These parameters are crucial for predicting the in vivo behavior of nanoparticles and are typically measured using Dynamic Light Scattering (DLS).[16][17][18]

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (usually deionized water or the original dispersion medium) to a suitable concentration to avoid multiple scattering effects.

  • DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter (particle size) and PDI. The zeta potential is measured by applying an electric field and measuring the velocity of the particles.

  • Data Analysis: The instrument's software analyzes the data to provide the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (a measure of the surface charge).

The shape and surface morphology of the nanoparticles can be visualized using Scanning Electron Microscopy (SEM).[19][20][21][22]

Protocol:

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension on a clean stub and allow it to air-dry. Alternatively, the sample can be freeze-dried.

  • Sputter Coating: Coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Introduce the coated stub into the SEM chamber. Scan the sample with a focused beam of electrons to generate images based on the detected secondary or backscattered electrons.

The amount of tinidazole successfully encapsulated within the nanoparticles is determined using an indirect or direct method, often involving High-Performance Liquid Chromatography (HPLC) for quantification.[23][24][25][26]

Protocol (Indirect Method):

  • Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated ("free") tinidazole.

  • Quantification: Analyze the concentration of tinidazole in the supernatant using a validated HPLC method. A typical HPLC setup for tinidazole might use a C18 column with a mobile phase of acetonitrile (B52724) and water or a phosphate (B84403) buffer, with UV detection at an appropriate wavelength (e.g., 270-320 nm).

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total amount of tinidazole - Amount of free tinidazole) / Total amount of tinidazole] x 100

    • Drug Loading (%) = [(Total amount of tinidazole - Amount of free tinidazole) / Total weight of nanoparticles] x 100

The release profile of tinidazole from the nanoparticles is typically assessed using a dialysis bag method.[27][28][29][30]

Protocol:

  • Dialysis Bag Preparation: Soak a dialysis membrane (with a molecular weight cut-off that allows the passage of free drug but retains the nanoparticles) in the release medium.

  • Sample Loading: Place a known amount of the tinidazole-loaded nanoparticle suspension into the dialysis bag and seal it.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at a relevant pH) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of tinidazole in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Logical Workflow for Nanoparticle Formulation and Characterization

Nanoparticle Formulation Workflow start Start: Define Therapeutic Goal method_selection Select Encapsulation Method (e.g., Emulsion, Gelation, Homogenization) start->method_selection formulation Formulate Nanoparticles - Select Polymer/Lipid - Optimize Drug:Carrier Ratio - Select Surfactant method_selection->formulation characterization Physicochemical Characterization formulation->characterization size_zeta Particle Size, PDI, Zeta Potential (DLS) characterization->size_zeta morphology Morphology (SEM/TEM) characterization->morphology ee_dl Encapsulation Efficiency & Drug Loading (HPLC) characterization->ee_dl optimization Optimization Loop characterization->optimization size_zeta->optimization morphology->optimization ee_dl->optimization release In Vitro Drug Release (Dialysis) in_vitro_studies In Vitro Cellular Studies (Uptake, Cytotoxicity) release->in_vitro_studies optimization->formulation Refine Formulation optimization->release Proceed if criteria met in_vivo_studies In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro_studies->in_vivo_studies end End: Final Formulation in_vivo_studies->end

Caption: A logical workflow for the formulation, characterization, and evaluation of drug-loaded nanoparticles.

Cellular Uptake Pathways of Nanoparticles

Cellular Uptake Pathways nanoparticle Nanoparticle in Extracellular Space endocytosis Endocytosis nanoparticle->endocytosis Internalization cell_membrane Cell Membrane clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropinocytosis Macropinocytosis endocytosis->macropinocytosis early_endosome Early Endosome (pH 6.0-6.5) clathrin->early_endosome caveolae->early_endosome macropinocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation exocytosis Exocytosis early_endosome->exocytosis Recycling lysosome Lysosome (pH 4.5-5.0) late_endosome->lysosome drug_release Drug Release lysosome->drug_release Degradation & Release cytosol Cytosol drug_release->cytosol Action at Target

Caption: Major endocytic pathways for the cellular uptake of nanoparticles.

References

Application Notes and Protocols: Tinidazole for the Selection of Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole (B1682380), a second-generation 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within the microbial cell, leading to the production of cytotoxic free radicals that damage DNA and other critical macromolecules, ultimately causing cell death.[1] This process is most effective in the low-redox potential environment of anaerobic organisms. While tinidazole remains a potent therapeutic agent, the emergence of drug-resistant microbial strains poses a significant challenge to its clinical efficacy.

The selection of drug-resistant strains in a laboratory setting is a critical component of antimicrobial research and development. It allows for the study of resistance mechanisms, the evaluation of new drug candidates against resistant pathogens, and the development of strategies to overcome or prevent the spread of resistance. This document provides detailed application notes and protocols for the use of tinidazole in the in vitro selection of drug-resistant microbial strains, with a focus on protozoa such as Trichomonas vaginalis and Giardia duodenalis, as well as various anaerobic bacteria.

Data Presentation: Quantitative Susceptibility Data for Tinidazole

The following tables summarize the in vitro susceptibility of various microbial strains to tinidazole, presented as Minimum Inhibitory Concentration (MIC) or Minimal Lethal Concentration (MLC) values. These values are crucial for establishing baseline susceptibility and for quantifying the level of resistance in selected strains.

Table 1: Tinidazole Susceptibility of Trichomonas vaginalis Clinical Isolates

Isolate TypeNumber of IsolatesTinidazole MLC Range (µg/mL)Reference
Metronidazole-Susceptible9Low MLC[2]
Metronidazole-Resistant12Effective against 4 out of 12 isolates[2]
Clinically Resistant to Metronidazole (B1676534)104MLCs consistently lower than metronidazole[3]
General Clinical Isolates1780.56% resistance rate (MLC ≥ 50 µg/mL)[4]
Isolates from treatment failure patients33MLC ≥ 6.3 µg/mL associated with treatment failure[5]

Table 2: Tinidazole Susceptibility of Anaerobic Bacteria

Bacterial Group/SpeciesNumber of StrainsTinidazole MIC Range (µg/mL)Reference
Various Anaerobic Bacteria114Most inhibited by 3.1 µg/mL[5]
Bacteroides fragilis group55Highly active[6]
Various Anaerobic Bacteria284Highly active[6]
Propionibacterium and ActinomycesMultipleOften resistant[6]

Experimental Protocols

Protocol 1: Determination of Minimal Lethal Concentration (MLC) of Tinidazole for Trichomonas vaginalis

This protocol is adapted from methodologies described by the Centers for Disease Control and Prevention (CDC) and other research publications.[3][7][8]

Materials:

  • Trichomonas vaginalis isolates (susceptible and/or clinical isolates)

  • Diamond's Trypticase-Yeast-Maltose (TYM) medium

  • Tinidazole powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates (U-bottom)

  • Inverted microscope

  • Anaerobic incubation system (e.g., GasPak jar)

  • Sterile culture tubes and pipettes

Procedure:

  • Culture Preparation: Culture T. vaginalis isolates in TYM medium at 37°C until a sufficient density of motile trophozoites is achieved.

  • Drug Stock Solution Preparation: Prepare a stock solution of tinidazole in DMSO. Further dilute the stock solution in TYM medium to create a series of two-fold serial dilutions ranging from a high concentration (e.g., 400 µg/mL) to a low concentration (e.g., 0.1 µg/mL).

  • Assay Setup: In a 96-well microtiter plate, add the serially diluted tinidazole solutions to triplicate wells. Include a drug-free control (TYM medium with DMSO equivalent) and a positive control (known susceptible strain) and negative control (known resistant strain), if available.

  • Inoculation: Adjust the concentration of T. vaginalis trophozoites in fresh TYM medium and add approximately 1 x 10^4 parasites to each well.

  • Incubation: Incubate the plates under aerobic or anaerobic conditions at 37°C for 48 hours. Anaerobic conditions can be achieved using a GasPak jar.

  • MLC Determination: After incubation, examine each well using an inverted microscope. The MLC is defined as the lowest concentration of tinidazole at which no motile trophozoites are observed.

Protocol 2: In Vitro Induction of Tinidazole Resistance in Trichomonas vaginalis (Adapted from Metronidazole Resistance Induction Protocols)

Materials:

  • A susceptible, clonal population of Trichomonas vaginalis

  • Diamond's TYM medium

  • Tinidazole

  • Sterile culture tubes

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Initial Susceptibility Testing: Determine the baseline MLC of the susceptible T. vaginalis strain to tinidazole using Protocol 1.

  • Initiation of Drug Pressure: Start a culture of the susceptible strain in TYM medium containing a sub-lethal concentration of tinidazole (e.g., 0.5 x MLC).

  • Sub-culturing under Drug Pressure: Once the culture shows healthy growth of motile trophozoites, sub-culture the parasites into fresh medium containing the same concentration of tinidazole. Continue this for several passages to allow the population to adapt.

  • Incremental Increase in Drug Concentration: Gradually increase the concentration of tinidazole in the culture medium in small increments (e.g., 1.2 to 1.5-fold increases). At each new concentration, allow the parasite population to stabilize and exhibit consistent growth before proceeding to the next higher concentration.

  • Monitoring for Resistance: Periodically, perform an MLC assay (Protocol 1) on the culture to monitor the change in susceptibility to tinidazole. A significant increase in the MLC compared to the parent strain indicates the selection of a resistant population.

  • Clonal Isolation of Resistant Strain: Once a desired level of resistance is achieved, isolate a clonal population from the resistant culture through limiting dilution or single-cell picking to ensure a genetically homogenous resistant strain for further studies.

  • Stability of Resistance: To determine the stability of the acquired resistance, culture the resistant strain in a drug-free medium for an extended period (multiple passages) and then re-determine the MLC. A stable resistance will be maintained even in the absence of drug pressure.

Visualizations

Signaling Pathway of Tinidazole Action and Resistance

The following diagram illustrates the mechanism of action of tinidazole and the key enzymatic pathways implicated in the development of resistance.

Tinidazole_Pathway cluster_Cell Microbial Cell (Anaerobic) cluster_Activation Drug Activation Pathway cluster_Resistance Resistance Mechanisms Tinidazole_in Tinidazole (Prodrug) Activated_Tinidazole Activated Tinidazole (Cytotoxic Radicals) Tinidazole_in->Activated_Tinidazole Reduction DNA_Damage DNA Damage & Cell Death Activated_Tinidazole->DNA_Damage Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red e- donor Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR e- acceptor Ferredoxin_red->Tinidazole_in e- transfer Reduced_PFOR Decreased PFOR Expression/Activity Reduced_PFOR->PFOR Inhibits Reduced_Ferredoxin Decreased Ferredoxin Expression Reduced_Ferredoxin->Ferredoxin_red Reduces availability Antioxidant_Defense Increased Antioxidant Defense Antioxidant_Defense->Activated_Tinidazole Neutralizes

Caption: Tinidazole activation and resistance pathway in anaerobic microbes.

Experimental Workflow for Selection of Drug-Resistant Strains

The diagram below outlines the general workflow for the in vitro selection of microbial strains resistant to tinidazole.

Experimental_Workflow start Start with Susceptible Microbial Strain determine_mic Determine Baseline MIC/MLC (Protocol 1) start->determine_mic culture_sublethal Culture in Sub-lethal Tinidazole Concentration determine_mic->culture_sublethal monitor_growth Monitor for Stable Growth culture_sublethal->monitor_growth increase_conc Incrementally Increase Tinidazole Concentration monitor_growth->increase_conc periodic_mic Periodically Determine MIC/MLC increase_conc->periodic_mic check_resistance Is Desired Resistance Level Achieved? periodic_mic->check_resistance check_resistance->increase_conc No isolate_clone Isolate Clonal Resistant Strain check_resistance->isolate_clone Yes characterize Characterize Resistant Strain (Genotypic & Phenotypic Analysis) isolate_clone->characterize end End characterize->end

Caption: Workflow for in vitro selection of tinidazole-resistant microbes.

Logical Relationship of Experimental Parameters

This diagram illustrates the logical connections between key experimental parameters in the selection of drug-resistant strains.

Logical_Relationship cluster_parameters Experimental Parameters cluster_outcomes Observed Outcomes conc Tinidazole Concentration mic Increase in MIC/MLC conc->mic Directly Influences time Exposure Time time->mic Contributes to passages Number of Passages passages->mic Reinforces Selection phenotype Resistant Phenotype mic->phenotype Defines genotype Genotypic Changes phenotype->genotype Is a result of

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tinidazole Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing tinidazole (B1682380) resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tinidazole resistance in clinical isolates?

A1: Tinidazole is a prodrug that requires activation within the target microorganism. The primary mechanism of resistance involves alterations in the metabolic pathways responsible for this activation. In anaerobic protozoa like Trichomonas vaginalis, this typically involves the downregulation of key enzymes in the ferredoxin-dependent electron transport chain.[1][2] This leads to reduced activation of tinidazole's nitro group, diminishing its cytotoxic effects.[1] Clinical resistance is often referred to as "aerobic resistance" and is linked to impaired oxygen scavenging capabilities within the organism.[2][3]

Q2: If an isolate is resistant to metronidazole (B1676534), will it also be resistant to tinidazole?

A2: There is a strong correlation between metronidazole and tinidazole resistance, as they are both 5-nitroimidazole compounds and share a similar activation mechanism.[4] Isolates with increased resistance to metronidazole typically show decreased sensitivity to tinidazole.[4] However, resistance is often relative rather than absolute, and tinidazole may still be effective at higher concentrations against some metronidazole-resistant strains.[4]

Q3: What are the established Minimum Lethal Concentration (MLC) cutoffs for determining tinidazole resistance in T. vaginalis?

A3: An MLC of ≥6.3 µg/mL for tinidazole has been identified as the cutoff associated with treatment failure in T. vaginalis. For metronidazole, the established MLC cutoff for resistance is ≥50 µg/mL.[5][6]

Q4: What are the most promising combination therapies to overcome tinidazole resistance?

A4: Several combination therapies have shown success in treating infections with tinidazole-resistant isolates. These include high-dose oral tinidazole combined with intravaginal paromomycin (B158545) cream or intravaginal boric acid.[7][8] Another approach is the combination of high-dose oral tinidazole with intravaginal tinidazole suppositories.[7]

Q5: Are there any novel compounds being investigated for activity against tinidazole-resistant strains?

A5: Research is ongoing to identify new therapeutic agents. Some repurposed drugs, such as disulfiram (B1670777) and nithiamide, have demonstrated trichomonacidal effects against metronidazole-resistant T. vaginalis in vitro.[9] Additionally, natural compounds and other synthetic molecules are in the early stages of investigation.[10]

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) / Minimum Lethal Concentration (MLC) results for tinidazole susceptibility testing.

  • Possible Cause 1: Variation in Inoculum Size.

    • Solution: Ensure a standardized inoculum of the pathogen is used for each experiment. Variations in the initial cell density can significantly impact the final MIC/MLC values.

  • Possible Cause 2: Improper Incubation Conditions.

    • Solution: For anaerobic organisms, strictly maintain anaerobic conditions throughout the incubation period. The presence of oxygen can affect the activation of tinidazole and lead to erroneously high MIC/MLC values, reflecting "aerobic resistance".[2] Use of anaerobic jars with gas-generating systems and indicator strips is recommended.[4]

  • Possible Cause 3: Media Composition.

    • Solution: The composition of the culture medium can influence drug activity. Use a consistent and validated medium, such as Diamond's medium for T. vaginalis, for all susceptibility testing to ensure reproducibility.[4]

Issue 2: A clinical isolate appears resistant in vitro, but the patient responds to high-dose tinidazole therapy.

  • Possible Cause: Relative Resistance.

    • Explanation: Tinidazole resistance is often relative, meaning that it can be overcome by achieving higher drug concentrations at the site of infection.[4] An in vitro result indicating resistance may not always predict clinical failure with high-dose regimens.

    • Recommendation: Correlate in vitro susceptibility results with clinical outcomes and consider the possibility of dose-dependent efficacy.

Issue 3: Difficulty in culturing clinical isolates for susceptibility testing.

  • Possible Cause: Isolate Viability.

    • Solution: Ensure proper collection and transport of clinical specimens to the laboratory. For organisms like T. vaginalis, use of specialized transport media (e.g., InPouch™ TV) can improve viability.[11] Subculture isolates promptly upon receipt.

Experimental Protocols and Data

Protocol 1: In Vitro Tinidazole Susceptibility Testing for Trichomonas vaginalis

This protocol is adapted from established micro-broth dilution methods.[4][6][12]

1. Isolate Cultivation:

  • Culture T. vaginalis isolates in Diamond's medium at 37°C.
  • Maintain isolates in the logarithmic phase of growth for testing.

2. Drug Dilution Series:

  • Prepare a stock solution of tinidazole in 100% dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial two-fold dilutions of tinidazole in Diamond's medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.1 to 400 µg/mL).

3. Inoculation:

  • Adjust the concentration of T. vaginalis to a standardized density (e.g., 2 x 10^5 cells/mL).
  • Inoculate each well of the microtiter plate with the parasite suspension. Include a drug-free control well.

4. Incubation:

  • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

5. Determination of MLC:

  • After incubation, examine each well using an inverted microscope.
  • The Minimum Lethal Concentration (MLC) is defined as the lowest drug concentration at which no motile trichomonads are observed.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of T. vaginalis to Tinidazole and Metronidazole

Drug Isolate Type MIC/MLC Range (µg/mL) Resistance Cutoff (MLC, µg/mL) Reference
Tinidazole Clinical Isolates 0.25 - 16 ≥6.3 [5][12]
Metronidazole Clinical Isolates 0.25 - >256 ≥50 [5][12][13]
Tinidazole Metronidazole-Resistant 50 N/A [11]

| Metronidazole | Metronidazole-Resistant | 50 - 400 | N/A |[11] |

Table 2: Efficacy of Combination Therapies for Refractory Trichomoniasis

Treatment Regimen Duration Cure Rate Reference
High-dose oral and vaginal tinidazole 14 days 92% (22/24 patients) [14]
Oral tinidazole + intravaginal paromomycin 14 days Successful in case reports [8]

| Oral tinidazole + zinc sulfate (B86663) douche | 14-28 days | Successful in case reports |[9] |

Visualizations

Signaling Pathway for Tinidazole Activation and Resistance

Tinidazole_Activation_Pathway cluster_drug Extracellular cluster_cell T. vaginalis Cell cluster_activation Activation Pathway cluster_resistance Resistance Mechanism Tinidazole_prodrug Tinidazole (Prodrug) Tinidazole_intracellular Intracellular Tinidazole Tinidazole_prodrug->Tinidazole_intracellular Cellular Uptake Nitro_Radical Cytotoxic Nitro Radical Tinidazole_intracellular->Nitro_Radical PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (Oxidized) PFOR->Ferredoxin_ox Transfers e- AcetylCoA Acetyl-CoA PFOR->AcetylCoA Ferredoxin_red Ferredoxin (Reduced) Ferredoxin_red->Tinidazole_intracellular Reductive Activation (Donates e-) Pyruvate Pyruvate Pyruvate->PFOR e- Resistance Reduced Expression/Activity of PFOR, Ferredoxin Resistance->PFOR Resistance->Ferredoxin_ox DNA_Damage DNA Damage & Cell Death Nitro_Radical->DNA_Damage

Caption: Tinidazole activation pathway and mechanism of resistance.

Experimental Workflow for Determining Tinidazole MLC

Experimental_Workflow start Start: Obtain Clinical Isolate culture 1. Cultivate Isolate in Diamond's Medium start->culture standardize 3. Standardize Inoculum Density culture->standardize prep_plate 2. Prepare 96-well Plate with Serial Tinidazole Dilutions inoculate 4. Inoculate Plate prep_plate->inoculate standardize->inoculate incubate 5. Incubate Anaerobically (37°C, 48h) inoculate->incubate read 6. Microscopic Examination incubate->read determine_mlc 7. Determine MLC (Lowest concentration with no motile organisms) read->determine_mlc end End: Report MLC Value determine_mlc->end

References

Technical Support Center: Enhancing the Oral Bioavailability of Tinidazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of tinidazole (B1682380) formulations. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of tinidazole?

A1: Tinidazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it possesses high permeability but suffers from low aqueous solubility.[1][3] The poor solubility is a significant hurdle as it can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[2][3] This can result in incomplete and variable absorption, necessitating higher doses to achieve the desired therapeutic effect.[1]

Q2: What are the most common strategies to enhance the oral bioavailability of tinidazole?

A2: Several formulation strategies are employed to overcome the solubility and dissolution challenges of tinidazole. These include:

  • Solid Dispersions: This technique involves dispersing tinidazole in a hydrophilic polymer matrix to improve its dissolution rate.[4] Common carriers include polyethylene (B3416737) glycol (PEG) 4000 and hydroxypropyl methylcellulose (B11928114) (HPMC).[4]

  • Nanoparticles: Reducing the particle size of tinidazole to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing its solubility and bioavailability.

  • Cyclodextrin Inclusion Complexes: Encapsulating tinidazole molecules within the hydrophobic cavity of cyclodextrins (like β-cyclodextrin) can increase its aqueous solubility and dissolution rate.[5][6]

  • Microcrystals: Similar to nanoparticles, reducing the particle size to the micrometer level can also improve the dissolution of poorly water-soluble drugs like tinidazole.[7]

Q3: How can I assess the in vitro permeability of my tinidazole formulation?

A3: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[8][9][10] This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[8][11] By measuring the transport of your tinidazole formulation from the apical (top) to the basolateral (bottom) side of the cell monolayer, you can determine its apparent permeability coefficient (Papp).[11]

Troubleshooting Guides

Issue: Low Dissolution Rate of Tinidazole Solid Dispersion

Q: My solid dispersion of tinidazole with HPMC is showing a poor dissolution profile. What could be the issue and how can I improve it?

A: Several factors could contribute to the low dissolution rate of your tinidazole-HPMC solid dispersion. Here's a step-by-step troubleshooting guide:

  • Carrier Selection and Ratio: While HPMC is a good choice, the dissolution enhancement is dependent on the drug-to-carrier ratio. You may need to optimize this ratio. Studies have shown that increasing the proportion of the hydrophilic carrier can lead to better dissolution. Consider trying different ratios (e.g., 1:1, 1:2, 1:3) to find the optimal composition.

  • Method of Preparation: The method used to prepare the solid dispersion can significantly impact its performance. Common methods include solvent evaporation and fusion (melting).[4]

    • Solvent Evaporation: Ensure complete removal of the solvent. Residual solvent can affect the solid-state properties of the dispersion.

    • Fusion Method: Overheating during the fusion process can lead to drug degradation. Ensure you are working below the decomposition temperature of tinidazole and the carrier.

  • Solid-State Characterization: It's crucial to characterize the solid state of your dispersion. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm if the drug is in an amorphous state, which is generally more soluble than the crystalline form. The absence of the drug's characteristic melting peak in the DSC thermogram is a good indicator of amorphous conversion.

  • Try a Different Carrier: If optimizing the ratio and preparation method with HPMC doesn't yield the desired results, consider using a different hydrophilic carrier. PEG 4000 has been shown to be a very effective carrier for tinidazole, resulting in a fast dissolution rate.[4]

Issue: Inconsistent Particle Size in Nanoparticle Formulation

Q: I am preparing tinidazole nanoparticles using the ionic gelation method, but I'm getting inconsistent particle sizes and aggregation. What are the likely causes and solutions?

A: Achieving a uniform and stable nanoparticle formulation requires careful control over several experimental parameters. Here's how to troubleshoot this issue:

  • Polymer and Cross-linker Concentration: The concentrations of the polymer (e.g., chitosan) and the cross-linking agent (e.g., sodium tripolyphosphate) are critical.

    • High Polymer Concentration: Can lead to a more viscous solution, hindering efficient nanoparticle formation and potentially causing aggregation. Try decreasing the polymer concentration.

    • Cross-linker Concentration: An insufficient amount of cross-linker may result in incomplete nanoparticle formation, while an excess can lead to larger particles and aggregation. Systematically vary the cross-linker concentration to find the optimal level.

  • Stirring Rate and Method: The stirring speed during the addition of the cross-linking agent is crucial for controlling particle size.

    • Inadequate Stirring: Slow or inefficient stirring can lead to localized high concentrations of the cross-linker, resulting in larger and more polydisperse nanoparticles. Ensure vigorous and uniform stirring throughout the process. A magnetic stirrer is commonly used.

  • pH of the Solution: The pH of the polymer solution can affect the charge density and conformation of the polymer chains, which in turn influences nanoparticle formation. Optimize the pH to ensure proper ionization of the polymer.

  • Order of Addition: The rate and method of adding the cross-linking solution are important. A slow, drop-wise addition under constant stirring is generally recommended to ensure uniform mixing and controlled nanoparticle formation.

Data Presentation

Table 1: Comparison of Different Tinidazole Formulations on Dissolution

Formulation TypeCarrier/MethodDrug:Carrier RatioDissolution MediumTime (min)Cumulative Drug Release (%)Reference
Pure Tinidazole--pH 7.4 Phosphate (B84403) Buffer6015
Solid DispersionHPMC1:2pH 7.4 Phosphate Buffer6068
Solid DispersionPEG 40001:2--Faster than pure drug[4]
Inclusion Complexβ-Cyclodextrin1:1-6089[5]
NanosuspensionNanoprecipitation--12095

Table 2: Pharmacokinetic Parameters of Tinidazole in Healthy Volunteers

ParameterValueUnitReference
Elimination Half-Life12-13hours[12]
Oral Bioavailability~99%[12]
Mean Peak Plasma Concentration (2g dose)1.3 times greater in females-[13]
Elimination Half-life (Metronidazole vs. Tinidazole)7.9-8.8 vs. 14.0-14.7hours[14]

Experimental Protocols

Protocol 1: Preparation of Tinidazole-β-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Calculate the required amounts of tinidazole and β-cyclodextrin for a 1:1 molar ratio.[5]

  • Mixing: Accurately weigh the calculated amounts of tinidazole and β-cyclodextrin.

  • Kneading: Place the mixture in a mortar and add a small amount of a hydro-alcoholic solution to form a thick paste. Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of Tinidazole Tablets
  • Apparatus: Use a USP Type 1 (basket) or Type 2 (paddle) dissolution apparatus.[15][16]

  • Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, or pH 6.8 phosphate buffer).[15]

  • Temperature Control: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[15]

  • Apparatus Speed: Set the rotation speed of the basket or paddle to a specified rate (e.g., 100 rpm for the basket method).[15]

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[15] Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the concentration of tinidazole in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength (e.g., 318 nm in citrate (B86180) buffer).[16]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A Tinidazole API C Formulation Process (e.g., Solid Dispersion, Nanoparticles) A->C B Excipient Selection (e.g., Polymer, Cyclodextrin) B->C D Dissolution Testing C->D E Solubility Studies C->E F Permeability Assay (Caco-2) C->F J Bioavailability Enhancement D->J E->J F->J G Animal Model Selection H Pharmacokinetic Study G->H I Data Analysis H->I J->G

Caption: Workflow for enhancing tinidazole oral bioavailability.

troubleshooting_workflow Start Low Bioavailability Observed Problem Identify Potential Cause Start->Problem Solubility Poor Solubility? Problem->Solubility Check Dissolution Slow Dissolution? Problem->Dissolution Check Permeability Low Permeability? Problem->Permeability Check Formulation Modify Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) Solubility->Formulation Yes ReEvaluate Re-evaluate In Vitro & In Vivo Solubility->ReEvaluate No Dissolution->Formulation Yes Dissolution->ReEvaluate No Permeability->Formulation Yes Permeability->ReEvaluate No Formulation->ReEvaluate

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges associated with the poor aqueous solubility of tinidazole (B1682380). Tinidazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my tinidazole not dissolving in water?

A1: Tinidazole is classified as a drug that is practically insoluble in water.[3][4] Its inherent physicochemical properties, specifically its crystalline structure and molecular characteristics, limit its ability to readily dissolve in aqueous solutions.

Q2: What is the expected aqueous solubility of tinidazole?

A2: The aqueous solubility of tinidazole is reported to be low. For instance, at a pH of 7.4, the solubility has been observed to be approximately 2.85 µg/mL, and in water, it is around 2.7 µg/mL.[5] Another source indicates a solubility of greater than 37.1 µg/mL at pH 7.4.[6] It is important to note that the exact solubility can be influenced by factors such as temperature and the specific characteristics of the tinidazole powder.

Q3: Does the pH of the aqueous solution affect tinidazole's solubility?

A3: Yes, the pH of the aqueous medium can influence the solubility of tinidazole, although it is a neutral molecule with a pKa around 2.30.[7] It has been observed to be soluble in 0.1 N HCl (pH 1.2) and sparingly soluble in phosphate (B84403) buffer at pH 7.4.[3]

Q4: I am observing variability in the solubility of tinidazole between different batches. What could be the reason?

A4: Variability in solubility between different batches of tinidazole can be attributed to differences in particle size, crystalline form (polymorphism), and the presence of impurities. It is advisable to characterize each new batch for these properties to ensure consistency in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome common issues related to the poor aqueous solubility of tinidazole.

Issue 1: Tinidazole powder is not dissolving in aqueous buffer.

Possible Causes and Solutions:

  • Cause: Insufficient mixing or agitation.

    • Solution: Ensure vigorous and prolonged mixing using a magnetic stirrer or vortex mixer. Sonication can also be employed to aid dissolution.

  • Cause: The concentration of tinidazole exceeds its saturation solubility in the chosen aqueous medium.

    • Solution: Refer to the solubility data tables below to ensure you are working within the solubility limits. If a higher concentration is required, consider the solubility enhancement techniques outlined in the experimental protocols section.

  • Cause: The pH of the aqueous buffer is not optimal for tinidazole solubility.

    • Solution: Adjust the pH of your solution. Tinidazole exhibits higher solubility in acidic conditions. For example, it is soluble in 0.1 N HCl.[3]

Issue 2: Precipitation of tinidazole is observed over time.

Possible Causes and Solutions:

  • Cause: The solution is supersaturated.

    • Solution: This can occur if a co-solvent was used to initially dissolve the tinidazole and was then diluted with an aqueous buffer. To avoid this, ensure the final concentration in the aqueous medium does not exceed its solubility limit.

  • Cause: Temperature fluctuations.

    • Solution: Maintain a constant temperature for your solution, as temperature changes can affect solubility and lead to precipitation.

  • Cause: Change in pH.

    • Solution: Ensure the pH of your solution is stable over time, as a shift in pH can cause the drug to precipitate.

Data Presentation

Table 1: Solubility of Tinidazole in Various Solvents
SolventSolubility (mg/mL)Reference
WaterInsoluble / Practically Insoluble[3][4]
0.1 N HCl (pH 1.2)Soluble[3]
Phosphate Buffer (pH 6.4)Sparingly Soluble[7]
Phosphate Buffer (pH 7.4)Sparingly Soluble / ~0.00285[3][5]
Ethanol (B145695)Freely Soluble / ~0.2[3][8]
Methanol (B129727)Freely Soluble / Sparingly Soluble[3][4]
Dimethylformamide (DMF)Soluble / ~20[3][8]
Dimethyl sulfoxide (B87167) (DMSO)~10[8]
AcetoneSoluble[4]
Table 2: Solubility of Tinidazole in Co-solvent Mixtures
Co-solvent SystemConcentration of Co-solventApproximate Solubility of Tinidazole (mg/mL)Reference
DMF:PBS (pH 7.2)1:8 ratio~0.11[8]
Propylene Glycol:WaterVarious concentrationsInvestigated, but specific quantitative data not provided in the source
PEG 400 with Phosphate Buffer (pH 7.4)40%Enabled dissolution for experimental setup

Experimental Protocols

Protocol 1: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)

This method aims to enhance the solubility of tinidazole by dispersing it in a hydrophilic carrier in a solid state.

Materials:

  • Tinidazole

  • Polyethylene Glycol (PEG) 4000 or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol

  • Mortar and pestle

  • Water bath or rotary evaporator

  • Sieve

Procedure:

  • Accurately weigh tinidazole and the chosen carrier (e.g., PEG 4000) in a desired ratio (e.g., 1:1, 1:2, 1:3, or 1:4).[2]

  • Dissolve both the tinidazole and the carrier in a suitable volume of methanol with stirring.

  • Evaporate the solvent using a water bath or a rotary evaporator to obtain a solid mass.

  • Dry the resulting solid dispersion in a desiccator to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • To determine the enhancement in solubility, perform a saturation solubility study by adding an excess amount of the solid dispersion to a known volume of aqueous buffer (e.g., phosphate buffer pH 7.4).

  • Stir the suspension for a defined period (e.g., 24 hours) to reach equilibrium.

  • Filter the suspension and analyze the concentration of tinidazole in the filtrate using a validated analytical method like UV-Vis spectrophotometry.

Protocol 2: Solubility Enhancement using Inclusion Complexation with β-Cyclodextrin (Kneading Method)

This protocol describes the formation of an inclusion complex between tinidazole and β-cyclodextrin to improve its aqueous solubility.

Materials:

  • Tinidazole

  • β-Cyclodextrin

  • Ethanol

  • Mortar and pestle

  • Oven

Procedure:

  • Calculate the molar ratio of tinidazole and β-cyclodextrin (e.g., 1:1).

  • Accurately weigh the required amounts of tinidazole and β-cyclodextrin.

  • Place the powders in a mortar and triturate them.

  • Add a small amount of ethanol to the powder mixture to form a thick paste.

  • Knead the paste for a specified time (e.g., 30-45 minutes).

  • Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex using a mortar and pestle and store it in a desiccator.

  • Evaluate the solubility enhancement by performing a saturation solubility study as described in Protocol 1.

Protocol 3: Determination of Tinidazole Concentration by UV-Vis Spectrophotometry

This protocol outlines the steps to measure the concentration of tinidazole in a solution using UV-Vis spectrophotometry.

Materials:

  • Tinidazole standard

  • Methanol or appropriate buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of tinidazole standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Determination of Wavelength of Maximum Absorbance (λmax): Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the chosen solvent/buffer. Scan the solution in the UV range (e.g., 200-400 nm) to determine the λmax. The reported λmax for tinidazole is typically in the range of 275-318 nm, depending on the solvent.[7][9]

  • Preparation of Calibration Curve: Prepare a series of standard solutions of tinidazole with different known concentrations by diluting the stock solution with the chosen solvent/buffer.

  • Measurement of Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plotting the Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

  • Measurement of Unknown Sample: Dilute your experimental sample to a concentration that falls within the range of your calibration curve. Measure the absorbance of the sample at the λmax.

  • Calculation of Concentration: Calculate the concentration of tinidazole in your sample using the equation of the line from the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Poor Tinidazole Solubility Observed check_concentration Is the concentration below saturation solubility? start->check_concentration check_mixing Is mixing adequate? check_concentration->check_mixing Yes use_enhancement Use Solubility Enhancement Technique check_concentration->use_enhancement No check_ph Is the pH optimal? check_mixing->check_ph Yes increase_mixing Increase mixing time/ Use sonication check_mixing->increase_mixing No adjust_ph Adjust pH (e.g., to acidic range) check_ph->adjust_ph No success Success: Tinidazole Dissolved check_ph->success Yes increase_mixing->check_mixing adjust_ph->check_ph use_enhancement->success Solubility_Enhancement_Workflow start Select Solubility Enhancement Method solid_dispersion Solid Dispersion start->solid_dispersion inclusion_complex Inclusion Complexation start->inclusion_complex solvent_evaporation Solvent Evaporation Method solid_dispersion->solvent_evaporation kneading Kneading Method inclusion_complex->kneading dissolve Dissolve Drug & Carrier in Solvent solvent_evaporation->dissolve mix_knead Mix Drug & Cyclodextrin, Knead with Solvent kneading->mix_knead evaporate Evaporate Solvent dissolve->evaporate dry_pulverize_sd Dry & Pulverize evaporate->dry_pulverize_sd evaluate Evaluate Solubility Enhancement dry_pulverize_sd->evaluate dry_pulverize_ic Dry & Pulverize mix_knead->dry_pulverize_ic dry_pulverize_ic->evaluate

References

Technical Support Center: Managing and Mitigating Side Effects of Long-Term Tinidazole Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential adverse effects encountered during long-term experimental applications of tinidazole (B1682380). The information is intended to support research and development by providing actionable insights and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed during long-term tinidazole administration in pre-clinical and clinical research?

A1: The most frequently reported side effects associated with tinidazole therapy include gastrointestinal disturbances such as nausea, vomiting, and a metallic or bitter taste in the mouth.[1][2][3] Dizziness, headaches, and fatigue are also common.[1] In long-term studies, researchers should be particularly vigilant for signs of peripheral neuropathy, which can manifest as numbness, tingling, or pain in the extremities.[4][5]

Q2: Are there established dose-dependent thresholds for the onset of serious adverse effects like peripheral neuropathy with tinidazole?

A2: While specific dose-dependent thresholds for tinidazole-induced peripheral neuropathy are not well-defined in the literature, data from the structurally related nitroimidazole, metronidazole (B1676534), suggests a correlation between total dose, duration of therapy, and the incidence of this side effect. One systematic review on metronidazole found a significantly higher incidence of peripheral neuropathy in patients receiving a total dose of more than 42 grams over a period longer than four weeks (17.9%) compared to those receiving a lower total dose (1.7%).[4][6][7] Given the structural and mechanistic similarities, it is prudent to monitor for neurological symptoms in long-term tinidazole studies, especially at higher cumulative doses. A case report has described sensory neuropathy secondary to prolonged administration of both metronidazole and tinidazole.[5]

Q3: What is the primary mechanism of action of tinidazole, and how does it relate to its side effects?

A3: Tinidazole is a prodrug that is activated in anaerobic organisms like bacteria and protozoa.[1] Its nitro group is reduced, forming reactive nitro radicals that bind to and damage DNA, leading to cell death.[1] This mechanism is highly effective against target pathogens but can also contribute to off-target effects. The generation of free radicals may induce oxidative stress in host tissues, potentially contributing to side effects.

Q4: Can co-administration of other agents, such as antioxidants, mitigate tinidazole-induced toxicity?

A4: The specific use of antioxidants to mitigate tinidazole toxicity is not extensively studied. However, the general principle of using antioxidants to counteract drug-induced oxidative stress is a recognized therapeutic strategy.[8][9] For instance, N-acetylcysteine (NAC) has been shown to reduce hepatotoxicity from other drugs by reducing oxidative stress.[8] Researchers investigating long-term tinidazole therapy could consider exploring the co-administration of antioxidants as a potential mitigation strategy, though further research is needed to establish efficacy and safety.

Q5: How does long-term tinidazole therapy impact the gut microbiome?

A5: Long-term antibiotic therapy, including with tinidazole, can significantly alter the composition and diversity of the gut microbiota.[10][11] Studies on tinidazole have shown a decrease in anaerobic bacteria.[12] This disruption of the normal gut flora can lead to a proliferation of potentially pathogenic organisms and may be associated with gastrointestinal side effects.

Q6: Are there specific interventions, such as probiotics, that can help restore the gut microbiome after tinidazole treatment?

A6: Yes, co-administration of specific probiotic strains has shown promise in mitigating the effects of tinidazole on the microbiome and improving clinical outcomes in certain conditions. For example, a clinical trial demonstrated that supplementation with Lactobacillus rhamnosus GR-1 and Lactobacillus reuteri RC-14 during tinidazole treatment for bacterial vaginosis significantly improved the cure rate and helped maintain a normal vaginal microbiota.[13][14] This suggests that targeted probiotic therapy can be a viable strategy to counteract the dysbiotic effects of tinidazole.

Troubleshooting Guides

Issue 1: Emergence of Neurological Symptoms (e.g., Paresthesia, Ataxia)

Possible Cause: Tinidazole-induced peripheral or central neurotoxicity. This is a known, albeit less common, side effect that appears to be related to the cumulative dose and duration of therapy.[4][6]

Troubleshooting Steps:

  • Immediate Action: If neurological symptoms are observed in animal models or reported in clinical trial subjects, consider immediate dose reduction or cessation of tinidazole administration.

  • Symptom Monitoring: Implement a rigorous monitoring protocol for neurological signs. In animal studies, this could include regular motor function tests. In clinical settings, utilize standardized neurological assessment tools.

  • Experimental Investigation:

    • Histopathology: In pre-clinical models, perform histopathological analysis of nerve tissues (e.g., sciatic nerve, spinal cord) to look for signs of axonal damage or demyelination.

    • In Vitro Assays: Utilize in vitro models of neuronal cells to assess tinidazole's direct neurotoxic effects (see Experimental Protocol 2).

Issue 2: Persistent Gastrointestinal Distress (Nausea, Diarrhea)

Possible Cause: Direct irritation of the gastrointestinal mucosa by tinidazole and/or disruption of the gut microbiome leading to dysbiosis.[12]

Troubleshooting Steps:

  • Administration with Food: Ensure tinidazole is administered with food to minimize direct gastric irritation.

  • Microbiome Analysis:

    • Collect fecal samples at baseline, during, and after tinidazole therapy.

    • Perform 16S rRNA or shotgun metagenomic sequencing to characterize changes in the gut microbiota composition and diversity.[10]

  • Probiotic Co-administration:

    • Based on microbiome analysis, consider co-administering specific probiotic strains known to be depleted by tinidazole or those with proven efficacy in restoring gut health. Lactobacillus and Bifidobacterium species are commonly used for this purpose.[13]

Issue 3: Recurrence of Infection After an Initial Apparent Cure

Possible Cause: Incomplete eradication of the pathogen, potentially due to antibiotic resistance or failure to restore a healthy, protective microbiota that can prevent pathogen regrowth.

Troubleshooting Steps:

  • Antimicrobial Susceptibility Testing: Isolate the pathogen from the site of infection and perform antimicrobial susceptibility testing to determine if resistance to tinidazole has developed.

  • Evaluation of Host Microbiome: In cases of vaginal or gut infections, assess the state of the local microbiota. A dysbiotic environment may be more permissive to pathogen recurrence.

  • Adjunctive Probiotic Therapy: Consider a therapeutic regimen that includes both tinidazole and a probiotic formulation to not only eliminate the pathogen but also restore a healthy microbial community, thereby reducing the risk of recurrence.[13][14]

Quantitative Data Summary

Table 1: Acute Toxicity of Tinidazole in Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MiceOral>3600Prescribing Information
RatsOral>2000Prescribing Information

LD50: The dose that is lethal to 50% of the tested population.

Table 2: Incidence of Peripheral Neuropathy with Metronidazole (a related nitroimidazole) by Total Dose

Total Dose of MetronidazoleDuration of TherapyIncidence of Peripheral NeuropathyReference
≤ 42 grams≤ 4 weeks1.7%[4][7]
> 42 grams> 4 weeks17.9%[4][7]

Table 3: Efficacy of Tinidazole with and without Probiotic Supplementation for Bacterial Vaginosis

Treatment GroupCure Rate (Day 28)Normal Vaginal Microbiota (Nugent Score)Reference
Tinidazole (2g single dose) + Placebo50.0%34.4%[13][14]
Tinidazole (2g single dose) + L. rhamnosus GR-1 & L. reuteri RC-1487.5%75.0%[13][14]

Experimental Protocols

Experimental Protocol 1: Evaluating the Efficacy of Probiotic Co-administration in a Murine Model of Tinidazole-Induced Gut Dysbiosis

Objective: To determine if co-administration of a specific probiotic formulation can mitigate tinidazole-induced changes in the gut microbiome and reduce associated gastrointestinal inflammation.

Methodology:

  • Animal Model: Use a cohort of 8-week-old C57BL/6 mice, housed under specific pathogen-free conditions.

  • Experimental Groups (n=10 per group):

    • Group A: Control (vehicle only)

    • Group B: Tinidazole (e.g., 50 mg/kg/day via oral gavage for 14 days)

    • Group C: Probiotic only (e.g., 1x10^9 CFU/day of a Lactobacillus and Bifidobacterium blend via oral gavage for 21 days)

    • Group D: Tinidazole (14 days) + Probiotic (21 days, starting on the first day of tinidazole treatment)

  • Sample Collection:

    • Collect fecal pellets at baseline, day 7, day 14, and day 21 for 16S rRNA sequencing to assess microbiome composition (alpha and beta diversity).

    • At the end of the experiment (day 21), euthanize mice and collect colon tissue for histopathological analysis (to assess inflammation) and gene expression analysis of inflammatory markers (e.g., TNF-α, IL-6) by qPCR.

  • Data Analysis:

    • Analyze microbiome data using appropriate bioinformatics pipelines (e.g., QIIME2).

    • Compare histopathology scores and gene expression levels between the groups using statistical tests such as ANOVA.

Experimental Protocol 2: In Vitro Assessment of Tinidazole-Induced Neurotoxicity

Objective: To establish a dose-response relationship for tinidazole-induced cytotoxicity and neurite outgrowth inhibition in a neuronal cell line.

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or a dorsal root ganglion (DRG) primary neuron culture. Differentiate the cells to a neuronal phenotype.

  • Tinidazole Treatment: Expose the differentiated neuronal cells to a range of tinidazole concentrations (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Cytotoxicity Assay:

    • Measure cell viability using a standard assay such as the MTT or LDH release assay.

  • Neurite Outgrowth Analysis:

    • After treatment, fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin).

    • Capture images using a high-content imaging system.

    • Quantify neurite length and branching using automated image analysis software.

  • Data Analysis:

    • Generate dose-response curves for cytotoxicity and neurite outgrowth inhibition.

    • Calculate IC50 values (the concentration at which 50% of the maximum effect is observed).

Visualizations

Tinidazole_Mechanism_and_Side_Effects Tinidazole Tinidazole (Prodrug) Activated_Tinidazole Activated Tinidazole (Nitro Radical) Tinidazole->Activated_Tinidazole Anaerobic Reduction Gut_Dysbiosis Gut Microbiome Disruption Tinidazole->Gut_Dysbiosis Antimicrobial Effect DNA_Damage DNA Damage in Anaerobic Pathogens Activated_Tinidazole->DNA_Damage Oxidative_Stress Oxidative Stress in Host Tissues Activated_Tinidazole->Oxidative_Stress Cell_Death Pathogen Cell Death DNA_Damage->Cell_Death Side_Effects Potential Side Effects (e.g., Neurotoxicity, GI Distress) Oxidative_Stress->Side_Effects Gut_Dysbiosis->Side_Effects Contributes to

Caption: Mechanism of action of tinidazole and its link to potential side effects.

Probiotic_Intervention_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis cluster_conclusion Conclusion Start Initiate Long-Term Tinidazole Therapy Group_A Control Group: Tinidazole Only Start->Group_A Group_B Intervention Group: Tinidazole + Probiotics Start->Group_B Monitor_Symptoms Monitor for Side Effects (GI, Neurological) Group_A->Monitor_Symptoms Group_B->Monitor_Symptoms Collect_Samples Collect Fecal Samples (Baseline, During, Post) Monitor_Symptoms->Collect_Samples Analyze_Microbiome 16S rRNA or Metagenomic Sequencing Collect_Samples->Analyze_Microbiome Compare_Outcomes Compare Side Effect Incidence and Microbiome Diversity Analyze_Microbiome->Compare_Outcomes Conclusion Determine Efficacy of Probiotic Intervention Compare_Outcomes->Conclusion

Caption: Experimental workflow for evaluating probiotic intervention to mitigate tinidazole side effects.

Troubleshooting_Logic Start Side Effect Observed Is_Neuro Neurological Symptoms? Start->Is_Neuro Is_GI Gastrointestinal Symptoms? Start->Is_GI Reduce_Dose Reduce or Stop Dose Is_Neuro->Reduce_Dose Yes Monitor Continue Monitoring Is_Neuro->Monitor No Admin_Food Administer with Food Is_GI->Admin_Food Yes Is_GI->Monitor No Reduce_Dose->Monitor Probiotics Consider Probiotic Co-administration Admin_Food->Probiotics Analyze_Microbiome Analyze Microbiome Probiotics->Analyze_Microbiome Analyze_Microbiome->Monitor

Caption: Logical troubleshooting guide for common tinidazole side effects.

References

Technical Support Center: Synthesis of Tinidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of tinidazole (B1682380) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for tinidazole?

A1: The most common industrial synthesis involves a two-step process:

  • Condensation: 2-methyl-5-nitroimidazole (B138375) is condensed with a side-chain precursor, typically 2-ethyl-thio-ethanol or a derivative. This step is usually acid-catalyzed.

  • Oxidation: The resulting thioether intermediate, 1-(2-ethyl-thio-ethyl)-2-methyl-5-nitro-imidazole, is then oxidized to the corresponding sulfone (tinidazole).[1]

Alternative routes have also been explored, such as a synthesis starting from metronidazole[2] or a method involving the reaction of 2-methyl-5-nitroimidazole with methyl acrylate (B77674) followed by reduction.[3]

Q2: What are the major stability concerns for tinidazole and its derivatives?

A2: Tinidazole is known for its poor stability under certain conditions.[4] Key concerns include:

  • Hydrolysis: The compound is susceptible to hydrolysis, with degradation observed in both acidic and, more extensively, alkaline (pH ≥ 7) environments.[5][6]

  • Oxidative Stress: Significant degradation occurs under oxidative conditions.[5]

  • Photolysis: The drug is unstable when exposed to light.[5]

  • Thermal Stress: While relatively stable to thermal stress alone, elevated temperatures can accelerate degradation in the presence of other factors like adverse pH.[5]

Q3: How can the stability of tinidazole derivatives be improved?

A3: A primary strategy to enhance stability is through crystal engineering, specifically the formation of co-crystals. By co-crystallizing tinidazole with pharmaceutically acceptable co-formers (like various benzoic acid derivatives), it is possible to create new solid forms with improved thermal stability and potentially altered dissolution profiles.[4][7][8] This is achieved through the formation of robust hydrogen bond networks that stabilize the crystal lattice.[7]

Troubleshooting Guide

Q1: My condensation reaction yield is low (under 50%). What are the common causes and solutions?

A1: Low yield in the condensation of 2-methyl-5-nitroimidazole is a frequent challenge. The conventional process often reports conversions around 50%.

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have reached completion. Conventional methods can require long reaction times (e.g., 9 hours).

    • Catalyst Inefficiency: The choice and concentration of the acid catalyst (e.g., sulfuric acid) are critical. An inefficient catalyst system will result in poor conversion.

    • Suboptimal Temperature: The reaction is temperature-sensitive. Temperatures below 80°C may decrease the yield of the desired product.

    • Difficult Work-up: Recovery of the intermediate from the acidic reaction mixture can be complex and lead to product loss.[1]

  • Solutions:

    • Optimize Catalyst: Consider using a solid bifunctional catalyst like MoO3/SiO2, which can catalyze both the condensation and subsequent oxidation steps and may improve yields and simplify separation.

    • Increase Reaction Time/Temperature: Ensure the reaction runs for a sufficient duration at the optimal temperature, typically 80–85°C.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst has been shown to improve the yield of the condensation step to as high as 98%.[9]

    • Recover Starting Material: Implement an effective procedure to recover unreacted 2-methyl-5-nitroimidazole from the filtrate, which is common practice in industrial settings.

Q2: I am observing significant byproduct formation during the oxidation step. How can I improve selectivity?

A2: The oxidation of the thioether intermediate to a sulfone must be selective to avoid over-oxidation or degradation.

  • Possible Causes:

    • Harsh Oxidizing Agent: Using an excessively strong oxidizing agent or an uncontrolled amount can lead to unwanted side reactions.

    • Inefficient Catalyst: The conventional use of tungstic acid or ammonium (B1175870) molybdate (B1676688) can lead to impurities and complicates catalyst recovery.[1]

    • Poor pH Control: The reaction pH can influence the stability of the product and intermediates.

  • Solutions:

    • Controlled Oxidation: Use a controlled amount of hydrogen peroxide (H2O2) as the oxidant.

    • Improved Catalyst System: A MoO3/SiO2 catalyst used in the condensation step can be reused for the oxidation, demonstrating high selectivity for tinidazole.

    • Catalyst Recovery: If using tungstic acid, methods exist to recover and recycle the catalyst, which can improve process economy and reduce waste.[1]

Q3: The final tinidazole product is discolored after purification. What is the cause and how can it be fixed?

A3: Discoloration, such as a reddish tint, can occur due to residual impurities or degradation products.

  • Possible Causes:

    • Residual Catalyst/Reagents: Incomplete removal of catalysts or reagents from the work-up can cause discoloration. For example, using excess NaOH for neutralization after oxidation can impart a reddish color to the product.[9]

    • Degradation: Exposure to light or non-neutral pH during purification can cause the product to degrade and change color.[5]

  • Solutions:

    • Use a Milder Base: For pH adjustment, consider using a weaker base like aqueous ammonia (B1221849) instead of NaOH to avoid color issues.[9]

    • Recrystallization with Activated Carbon: A highly effective method for purification and color removal is to recrystallize the crude product from purified water in the presence of activated carbon.[10] This process can yield a final product with very high purity (>99.9%).[10]

    • Protect from Light: During purification and storage, protect the product from light to prevent photolytic degradation.[5]

Quantitative Data Summary

Table 1: Comparison of Synthetic Process Parameters for Tinidazole

ParameterConventional ProcessImproved Process (20% MoO3/SiO2 Catalyst)
Condensation Step
CatalystSulfuric Acid, Acetic Acid20% MoO3/SiO2
Conversion~50%~50%
Oxidation Step
CatalystTungstic Acid or Ammonium Molybdate20% MoO3/SiO2 (reused)
Selectivity for Tinidazole~70%~99%
Overall
Key DisadvantageTedious work-up, waste generationRequires catalyst synthesis
Reference[1]

Table 2: Purity and Yield Data from a High-Purity Synthesis Method

ParameterValue
Starting Materials2-methyl-5-nitroimidazole, β-hydroxyethyl sulfide (B99878)
Solvent4-methyl-2-pentanone (B128772)
Overall Yield53.4 - 53.6%
Final Purity (HPLC)99.98%
Final Melting Point126.5 - 128.1 °C
Purification MethodRecrystallization from water with activated carbon
Reference[10]

Experimental Protocols

Protocol 1: Synthesis of Tinidazole using MoO3/SiO2 Catalyst

  • Condensation:

    • Charge a round-bottom flask with 2-methyl-5-nitroimidazole (800 g), 20% MoO3/SiO2 catalyst (12 g), and 98% sulfuric acid (215 ml).

    • Stir the mixture and add 2-ethyl-thio-ethanol (440 g).

    • Heat the reaction mixture to 80–85°C and maintain stirring for 9 hours.

    • After the reaction, separate the solid catalyst by filtration.

    • Process the filtrate by diluting with water and adjusting the pH to 3.0 with 24% liquor ammonia to precipitate and recover unreacted 2-methyl-5-nitroimidazole.

    • Extract the remaining aqueous layer with an organic solvent. The intermediate product, 1-(2-ethyl-thio-ethyl)-2-methyl-5-nitro-imidazole, will be in the organic layer.

  • Oxidation:

    • To the separated intermediate, add the recovered MoO3/SiO2 catalyst.

    • Add 50% hydrogen peroxide (H2O2) in stoichiometric quantities.

    • Maintain the reaction temperature at 50–55°C.

    • Upon completion, add 25% aqueous ammonia during work-up to precipitate the final product, tinidazole.

    • Isolate the tinidazole by filtration.

Protocol 2: High-Purity Tinidazole Synthesis and Purification[10]

  • Condensation:

    • Use β-hydroxy ethyl sulfide and 2-methyl-5-nitroimidazole as raw materials.

    • Use 4-methyl-2-pentanone as the solvent.

    • Perform a dehydration condensation reaction under the action of concentrated sulfuric acid at 80-100°C for 3-5 hours.

  • Oxidation:

    • After condensation, perform oxidation using an oxidation catalyst (e.g., sodium molybdate) at 50-70°C for 3-5 hours to generate the crude tinidazole product.

  • Purification/Refining:

    • Take the crude product and add 6-7 times its weight in purified water.

    • Add 1.5% of its weight in activated carbon.

    • Heat the mixture to 90-95°C for 30 minutes for decolorization.

    • Filter the solution while hot.

    • Cool the filtrate to 15-20°C and allow it to crystallize for 1 hour.

    • Collect the high-purity tinidazole crystals by centrifugal drying.

Visualized Workflows and Logic

G Conventional Synthesis Workflow for Tinidazole cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification start 2-methyl-5-nitroimidazole + 2-ethyl-thio-ethanol condense Reaction (H2SO4, 80-85°C, 9h) start->condense intermediate Intermediate: 1-(2-ethyl-thio-ethyl)-2-methyl-5-nitro-imidazole condense->intermediate oxidize Oxidation (H2O2, Tungstic Acid, 50-55°C) intermediate->oxidize crude Crude Tinidazole oxidize->crude purify Work-up & Recrystallization (Aqueous Ammonia, Water, Activated Carbon) crude->purify final High-Purity Tinidazole purify->final G Troubleshooting: Low Reaction Yield start Low Yield Observed q1 Are reaction conditions (T, time) optimal? start->q1 a1_no Adjust T to 80-85°C &/or increase reaction time. q1->a1_no No q2 Is catalyst system efficient? q1->q2 Yes a1_no->q2 a2_no Consider solid acid catalyst (MoO3/SiO2) or add phase-transfer catalyst. q2->a2_no No q3 Is starting material being recovered? q2->q3 Yes a2_no->q3 a3_no Implement recovery step for unreacted 2-methyl-5-nitroimidazole. q3->a3_no No end_node Re-evaluate Yield q3->end_node Yes a3_no->end_node G Key Factors Affecting Tinidazole Stability center Tinidazole Stability ph pH / Hydrolysis (Degrades in acidic & extensively in alkaline media) center->ph oxidation Oxidation (Susceptible to oxidative stress) center->oxidation light Photolysis (Unstable on light exposure) center->light temp Temperature (Accelerates degradation with other stress factors) center->temp

References

Technical Support Center: Tinidazole Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of tinidazole (B1682380) in solution.

Troubleshooting Guides

Issue: Rapid degradation of tinidazole solution observed during experimentation.

Possible Causes and Solutions:

  • Inappropriate pH: Tinidazole is susceptible to hydrolysis at both acidic and alkaline pH.

    • Troubleshooting: Measure the pH of your solution. Studies show that tinidazole's degradation is pH-dependent.[1][2] For instance, degradation occurs more efficiently in acidic mediums, specifically at pH 5.[3][4] In alkaline conditions (pH ≥ 7), the uncharged tinidazole molecule is decomposed by hydroxide (B78521) ions.[1]

    • Recommendation: Maintain the solution pH between 6.0 and 7.0 for optimal stability. A phosphate (B84403) buffer system can be effective.[5][6][7]

  • Exposure to Light: Tinidazole is known to undergo photodegradation.

    • Troubleshooting: Determine if the solution was exposed to ambient or UV light. The degradation kinetics of tinidazole are often first-order in solution when exposed to light.[8]

    • Recommendation: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Elevated Temperature: Higher temperatures can accelerate the degradation of tinidazole.

    • Troubleshooting: Check the storage and experimental temperatures. Forced degradation studies often use elevated temperatures (e.g., 80°C) to induce degradation.[1][5]

    • Recommendation: Store tinidazole solutions at controlled room temperature or under refrigeration, as specified by stability data. Avoid unnecessary exposure to high temperatures during experiments.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of tinidazole.

    • Troubleshooting: Review the composition of your solution for any potential oxidizing agents (e.g., peroxides, metal ions).

    • Recommendation: Use high-purity solvents and reagents. If the presence of oxidizing agents is unavoidable, consider the addition of a suitable antioxidant.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tinidazole in solution?

A1: The two main degradation pathways for tinidazole in solution are hydrolysis and photodegradation.[1][8] Hydrolysis is significantly influenced by the pH of the solution, with increased degradation in both acidic and alkaline conditions.[1][2] Photodegradation occurs when the solution is exposed to light, particularly UV light.[8][9]

Q2: At what pH is tinidazole most stable?

A2: Tinidazole exhibits maximum stability in the pH range of 4 to 6.[4] Specifically, a study on algae-mediated photochemical transformation showed the order of degradation rate at different pH values to be pH 5 > pH 4 > pH 6.[4] Another study suggests that at around pH 4.5, the degradation of uncharged tinidazole is due to the solvent.[1]

Q3: How does temperature affect the stability of tinidazole solutions?

A3: Increased temperature accelerates the degradation of tinidazole. The degradation process generally follows first-order kinetics, and the rate constant increases with temperature.[1][8] Stability studies often use elevated temperatures to intentionally degrade the drug for analysis.[10]

Q4: What analytical methods can be used to monitor tinidazole stability?

A4: Several analytical methods are suitable for stability testing of tinidazole, including:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying tinidazole from its degradation products.[6][7][11]

  • UV-Visible Spectrophotometry: A simple and economical method for the estimation of tinidazole, with a maximum absorbance wavelength (λmax) of around 317 nm in phosphate buffer (pH 6.8).[5][6][7]

  • Thin-Layer Chromatography (TLC): This method can be used to separate tinidazole from its degradation products.[12][13]

Q5: Are there any known stabilizers for tinidazole solutions?

A5: While specific stabilizers are not extensively detailed in the provided search results, the use of appropriate buffering agents to maintain a neutral pH is a key stabilization strategy. Additionally, protecting the solution from light is crucial. In solid dosage forms, excipients like PVP, PEG 400, and HPMC have been used as stabilizers.[14]

Data Presentation

Table 1: Summary of Factors Affecting Tinidazole Degradation

FactorEffect on StabilityRecommended Prevention Strategy
pH Degradation increases in acidic (pH < 4) and alkaline (pH > 7) conditions.[1][4]Maintain pH between 6.0 and 7.0 using a suitable buffer (e.g., phosphate buffer).[5][6][7]
Light Exposure to UV and ambient light causes photodegradation.[8][9]Store solutions in amber-colored containers or protect from light with opaque materials.
Temperature Higher temperatures accelerate degradation kinetics.[1][10]Store solutions at controlled room temperature or refrigerated, avoiding heat exposure.
Oxidizing Agents Can promote oxidative degradation.[11]Use high-purity solvents and consider adding antioxidants if necessary.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Tinidazole

This protocol is a general guideline based on established methods.[7][11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at 317 nm.[11]

    • Column Temperature: Maintained at 30°C.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve tinidazole in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile) to obtain a known concentration.

    • Sample Solution: Dilute the tinidazole solution under investigation with the mobile phase to a concentration within the linear range of the assay.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Treat the drug solution with 0.1M - 0.5N HCl at an elevated temperature (e.g., 50-80°C) for a specified period.[5][11]

    • Base Hydrolysis: Treat the drug solution with 0.1M - 0.5N NaOH at an elevated temperature (e.g., 50-80°C) for a specified period.[5][11]

    • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30%) at room temperature.[5][11]

    • Thermal Degradation: Heat the drug solution at a high temperature (e.g., 80°C).[5][11]

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[11]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent tinidazole peak.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

Tinidazole_Degradation_Pathway cluster_factors Degradation Factors cluster_pathways Degradation Pathways Tinidazole Tinidazole in Solution pH Inappropriate pH (Acidic or Alkaline) Light Light Exposure (UV or Ambient) Temp Elevated Temperature Oxidants Oxidizing Agents Hydrolysis Hydrolysis pH->Hydrolysis causes Photodegradation Photodegradation Light->Photodegradation causes Temp->Hydrolysis accelerates Temp->Photodegradation accelerates Oxidation Oxidation Temp->Oxidation accelerates Oxidants->Oxidation causes Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Factors and pathways leading to tinidazole degradation in solution.

Troubleshooting_Workflow Start Tinidazole Degradation Observed Check_pH Is pH between 6.0 and 7.0? Start->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH using a buffer Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_Light->Check_Temp Yes Protect_Light Use amber vials or foil Check_Light->Protect_Light No Check_Oxidants Are oxidizing agents absent? Check_Temp->Check_Oxidants Yes Control_Temp Store at recommended temperature Check_Temp->Control_Temp No Use_Pure_Solvents Use high-purity solvents Check_Oxidants->Use_Pure_Solvents No Stable_Solution Solution Stabilized Check_Oxidants->Stable_Solution Yes Adjust_pH->Check_Light Protect_Light->Check_Temp Control_Temp->Check_Oxidants Use_Pure_Solvents->Stable_Solution

Caption: Troubleshooting workflow for stabilizing tinidazole solutions.

References

Technical Support Center: Method Refinement for Detecting Low Levels of Tinidazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of tinidazole (B1682380) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of tinidazole in plasma?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally more sensitive and selective, making it ideal for detecting very low concentrations.[3]

Q2: What are the critical steps in developing a robust method for tinidazole analysis in plasma?

A2: Key steps include:

  • Sample Preparation: Efficient extraction of tinidazole from the plasma matrix while minimizing interferences. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][4]

  • Chromatographic Separation: Achieving good peak shape and separation from endogenous plasma components. This involves selecting the appropriate column, mobile phase composition, and flow rate.

  • Detection: Optimizing detector settings (wavelength for UV, ion transitions for MS/MS) to maximize sensitivity and specificity.

  • Method Validation: A thorough validation according to regulatory guidelines (e.g., FDA or ICH) to ensure the method is accurate, precise, and reliable.

Q3: What is the "matrix effect" and how can it affect my results in LC-MS/MS analysis?

A3: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the plasma sample.[5] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[5]

Q4: How can I minimize the matrix effect?

A4: Strategies to mitigate the matrix effect include:

  • Effective Sample Cleanup: Employing more rigorous sample preparation techniques like SPE or LLE to remove interfering substances.[5][6]

  • Chromatographic Separation: Modifying the mobile phase or gradient to separate the analyte from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering components.

Troubleshooting Guides

Problem 1: Low Recovery of Tinidazole

Q: I am experiencing low recovery of tinidazole from my plasma samples. What could be the cause and how can I improve it?

A: Low recovery is often related to the sample preparation method. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation Protein precipitation can sometimes lead to the co-precipitation of the analyte.[4] Ensure the precipitating solvent is added in the correct ratio and that vortexing is adequate. Consider trying different organic solvents (e.g., acetonitrile (B52724), methanol) or a mixture.[7]
Suboptimal pH during LLE The pH of the aqueous phase during liquid-liquid extraction is crucial for ensuring the analyte is in a neutral form for efficient extraction into the organic solvent. Adjust the pH of the plasma sample to be well above or below the pKa of tinidazole to ensure it is un-ionized.
Incorrect SPE Sorbent or Elution Solvent The choice of SPE sorbent and elution solvent must be compatible with the chemical properties of tinidazole. Ensure the sorbent provides the desired retention and that the elution solvent is strong enough to fully recover the analyte. You may need to screen different sorbent types (e.g., reversed-phase, ion-exchange).
Analyte Adsorption Tinidazole may adsorb to plasticware or glassware. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatograms for tinidazole show significant peak tailing. What are the common causes and solutions?

A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.

Potential Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions Residual silanol groups on silica-based C18 columns can interact with basic compounds like tinidazole, causing peak tailing.[8] Adding a competitor, such as triethylamine (B128534) (TEA), to the mobile phase can mask these silanol groups.[9] Lowering the mobile phase pH (e.g., to 3.0) can also help by protonating the silanol groups and reducing interactions.[8][9]
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion.[8] Dilute the sample and re-inject to see if the peak shape improves.[8]
Extra-column Dead Volume Excessive dead volume in the tubing or connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are properly connected and that the tubing length is minimized.
Problem 3: Low Sensitivity/Inadequate Limit of Detection (LOD)

Q: I am unable to detect the low levels of tinidazole required for my study. How can I improve the sensitivity of my method?

A: Improving sensitivity requires optimizing both the sample preparation and the analytical instrumentation.

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup A high background noise from the plasma matrix can obscure the analyte signal. Improve the sample cleanup method (e.g., switch from protein precipitation to SPE) to reduce matrix interference.[5]
Suboptimal Mobile Phase For LC-MS/MS, the mobile phase composition can significantly impact ionization efficiency. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can enhance the signal in positive ion mode.[3]
Detector Settings Not Optimized For UV detection, ensure you are using the wavelength of maximum absorbance for tinidazole (~317-320 nm).[10][11] For MS/MS, optimize the ion source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific transitions of tinidazole.[3]
Sample Concentration If possible, increase the initial plasma volume and include a concentration step in your sample preparation, such as evaporating the extraction solvent and reconstituting in a smaller volume.

Quantitative Data Summary

Table 1: Comparison of HPLC-UV Methods for Tinidazole Detection in Plasma

Parameter Method 1 [11]Method 2 [7]Method 3 [4]
Sample Preparation Protein PrecipitationProtein PrecipitationLiquid-Liquid Extraction
Column C18Hypersil BDS C18µ-bondapack C18
Mobile Phase Phosphate (B84403) buffer, methanol, acetonitrileSodium dihydrogen phosphate, acetonitrilePotassium dihydrogen phosphate, acetonitrile
Linearity Range 0.5 - 30 µg/mL0.1 - 30 µg/mL0.1 - 15 µg/mL
LOD Not ReportedNot Reported30 ng/mL
LOQ 0.05 µg/mL0.1 µg/mL0.1 µg/mL
Recovery > 95%Not ReportedNot Reported

Table 2: Comparison of LC-MS/MS Methods for Tinidazole Detection in Plasma

Parameter Method 1 [3]
Sample Preparation Solid-Phase Extraction (SPE)
Column Phenomenex Gemini C18
Mobile Phase Methanol, ammonium formate, formic acid
Linearity Range 2 - 1000 ng/mL
LOD Not Reported
LOQ 2 ng/mL
Recovery > 81.3%
Ionization Mode ESI Positive

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the HPLC or LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction
  • To 500 µL of plasma, add the internal standard solution.

  • Add 5 mL of an extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol (B130326) (95:5 v/v)).[4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for injection.[4]

Protocol 3: HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and acetonitrile (75:25 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 320 nm.[11]

  • Column Temperature: Ambient.

Protocol 4: LC-MS/MS Method
  • Column: C18, 50 mm x 2.0 mm, 5 µm particle size.[3]

  • Mobile Phase: An isocratic mobile phase of methanol, 10 mM ammonium formate, and formic acid (56:44:0.2, v/v/v).[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 10 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

  • MRM Transitions: For tinidazole, monitor the transition m/z 247.4 → 81.9.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection HPLC / LC-MS/MS Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection data Data Acquisition & Processing detection->data

Caption: A generalized experimental workflow for the analysis of tinidazole in plasma.

troubleshooting_workflow cluster_recovery Low Recovery cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity start Problem Encountered (e.g., Low Recovery, Poor Peak Shape) check_prep Review Sample Prep Method start->check_prep check_column Check Column Condition start->check_column improve_cleanup Improve Sample Cleanup start->improve_cleanup optimize_ph Optimize pH (LLE) check_prep->optimize_ph LLE change_solvent Change Solvent (PPT/LLE) check_prep->change_solvent PPT/LLE change_spe Change SPE Sorbent check_prep->change_spe SPE adjust_ph Adjust Mobile Phase pH check_column->adjust_ph add_tea Add TEA to Mobile Phase check_column->add_tea check_overload Check for Column Overload check_column->check_overload optimize_detector Optimize Detector Settings improve_cleanup->optimize_detector concentrate_sample Concentrate Sample improve_cleanup->concentrate_sample

Caption: A decision tree for troubleshooting common issues in tinidazole plasma analysis.

References

Addressing the metallic taste associated with tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working to address the metallic and bitter taste associated with tinidazole (B1682380).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the metallic taste caused by tinidazole?

The precise mechanism for the dysgeusia (taste alteration) caused by tinidazole and other nitroimidazoles is not fully understood. However, the leading hypotheses suggest it is multifactorial.[1][2] The metallic or bitter taste is a commonly reported side effect.[3][4][5][6] Potential mechanisms include:

  • Secretion into Saliva: The drug and/or its metabolites are secreted into the saliva, allowing direct interaction with taste receptors on the tongue.[1][7]

  • Taste Receptor Interaction: The tinidazole molecule may directly bind to and activate taste receptors responsible for bitter and metallic sensations, such as G-protein coupled receptors (GPCRs) or Transient Receptor Potential (TRP) channels.[2][8]

  • Interference with Signaling Pathways: The drug could interfere with the normal signal transduction pathways of taste cells.[7]

Q2: What are the primary formulation strategies to mask the taste of a bitter Active Pharmaceutical Ingredient (API) like tinidazole?

There are several established techniques used to mask the unpleasant taste of APIs. The choice of method depends on the physicochemical properties of the drug, the dosage form, and the desired release profile.[9][10] Key strategies include:

  • Flavorants and Sweeteners: This is the simplest approach, involving the addition of flavors, sweeteners (e.g., sucralose, aspartame), and other excipients to overpower the undesirable taste.[9][11]

  • Polymer Coating: A physical barrier is created by coating the API particles or the final tablet with a polymer.[10][12] The polymer is selected to be insoluble at the pH of saliva but soluble in the gastrointestinal tract, preventing the drug from dissolving in the mouth.[9]

  • Complexation: The drug molecule is "hidden" by forming an inclusion complex with a host molecule, most commonly a cyclodextrin (B1172386) (like β-cyclodextrin).[13][14][15] This complex limits the amount of free drug available to interact with taste buds.[11][16][17]

  • Ion-Exchange Resins (IERs): The drug is bound to a resin, forming a drug-resin complex that is insoluble and tasteless. The drug is later released in the GI tract by exchanging with ions present in the gastric fluid. This method has been specifically studied for tinidazole.[9][18][19]

  • Other Techniques: Additional methods include solid dispersions, granulation, microencapsulation, and creating multiple emulsions.[9][13]

Q3: How is the efficacy of a taste-masking strategy quantitatively evaluated?

Quantitative evaluation is crucial to determine the success of a taste-masking formulation. The two primary methods are in-vivo human taste panels and in-vitro analysis with an electronic tongue.[20][21]

  • Human Taste Panel: Considered the gold standard, this method uses trained human volunteers to assess taste.[20][21] Panelists rate the bitterness of samples against a reference standard (e.g., quinine (B1679958) hydrochloride) using a predefined numerical scale.[13][22]

  • Electronic Tongue (E-tongue): This analytical instrument uses an array of chemical sensors with cross-sensitivity to mimic the human sense of taste.[23][24] It provides an objective, reproducible taste profile and can quantify the taste-masking efficiency of formulations.[25][26] Data from electronic tongues often shows a strong correlation with human panel results.[27]

Signaling Pathway for Bitter Taste Perception

The following diagram illustrates a generalized signal transduction pathway for bitter tastants. Many bitter compounds, likely including tinidazole, initiate a taste signal by binding to G-Protein Coupled Receptors (GPCRs) on the surface of taste receptor cells.

Bitter_Taste_Pathway cluster_cell Taste Receptor Cell cluster_cascade Intracellular Signaling API Tinidazole (Bitter API) GPCR T2R Bitter Receptor (GPCR) API->GPCR Binds Gustducin G-Protein (Gustducin) GPCR->Gustducin Activates PLC Phospholipase C (PLCβ2) Gustducin->PLC Activates IP3 IP3 Production PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release (Neurotransmitter) Depolarization->ATP_Release Causes Nerve Afferent Nerve Signal to Brain ATP_Release->Nerve Activates Troubleshooting_Workflow Start Start: Initial formulation has unacceptable metallic taste Decision1 Is the API soluble in the final dosage form before ingestion? Start->Decision1 SolublePath Strategy: Prevent Interaction (Complexation / Resin) Decision1->SolublePath Yes (e.g., Liquid, ODT) InsolublePath Strategy: Create Physical Barrier (Coating) Decision1->InsolublePath No (e.g., Solid Tablet) Complexation Option 1: Cyclodextrin Complexation (e.g., β-Cyclodextrin) Forms an inclusion complex to sequester API SolublePath->Complexation Resin Option 2: Ion-Exchange Resin Forms an insoluble drug-resin complex SolublePath->Resin Coating Particle or Tablet Coating (e.g., with Eudragit® E-PO) Prevents API dissolution in mouth InsolublePath->Coating Evaluate Evaluate Efficacy: Use E-Tongue or Human Taste Panel to quantify bitterness reduction Complexation->Evaluate Resin->Evaluate Coating->Evaluate Taste_Assessment_Workflow cluster_prep Sample Preparation cluster_human Human Taste Panel cluster_etongue Electronic Tongue Start Start: Taste-Masked Formulation Developed Prep_API Prepare Plain API Sample Start->Prep_API Prep_TM Prepare Taste-Masked (TM) Formulation Sample Start->Prep_TM Prep_Placebo Prepare Placebo Sample Start->Prep_Placebo Decision Select Evaluation Method Prep_API->Decision Prep_TM->Decision Prep_Placebo->Decision Human_Protocol Execute Tasting Protocol (Blinded, Randomized) Decision->Human_Protocol In-Vivo Etongue_Protocol Run Automated Measurement Cycle Decision->Etongue_Protocol In-Vitro Human_Data Collect Bitterness Scores (Numerical Scale) Human_Protocol->Human_Data Analysis Data Analysis & Comparison Human_Data->Analysis Etongue_Data Collect Sensor Potential Data Etongue_Protocol->Etongue_Data Etongue_Data->Analysis Report End: Quantify Taste Masking Efficacy Analysis->Report

References

Technical Support Center: Optimization of Tinidazole Treatment for Giardiasis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing tinidazole (B1682380) treatment strategies against Giardia lamblia, the causative agent of giardiasis.

Frequently Asked Questions (FAQs)

General Treatment & Dosing

Q1: What is the standard recommended treatment duration for tinidazole in giardiasis?

A1: The standard and FDA-approved regimen for tinidazole in treating giardiasis for both adults and children over three years of age is a single oral dose.[1][2][3] For adults, the recommended dose is 2 grams once.[1][2][4] For pediatric patients (≥3 years), the dose is 50 mg/kg as a single oral dose, with a maximum of 2 grams.[1][2][4][5] This single-dose regimen is a significant advantage for patient compliance compared to multi-day treatments like metronidazole (B1676534).[2]

Q2: How does the efficacy of a single dose of tinidazole compare to multi-day metronidazole treatment?

A2: Clinical studies have shown that a single dose of tinidazole is highly effective, with cure rates ranging from 80% to 100%.[1][2] This is comparable to, and often higher than, the efficacy of a 5- to 7-day course of metronidazole, which has cure rates of 85-90%.[4][6] Furthermore, tinidazole is often recommended as the drug of choice due to its efficacy, better tolerance, and the simplicity of a single-dose course.[7] One study directly comparing a single dose of tinidazole to a single dose of metronidazole found cure rates of 80% and 36%, respectively.[1]

Q3: Is there any scenario where a multi-day course of tinidazole is recommended for giardiasis?

A3: While the standard for giardiasis is a single 2g dose, multi-day regimens of tinidazole are used for other indications, such as intestinal amebiasis (2 g/day for 3 days) and amebic liver abscess (2 g/day for 3-5 days).[3][5] For treatment-refractory giardiasis, where an initial course of therapy has failed, a longer duration or combination therapy may be considered, though specific guidelines for multi-day tinidazole for giardiasis are not as well-established as the single-dose regimen.[2] One case report showed that a two-day course of single-dose tinidazole was effective in metronidazole-resistant cases.[8]

Troubleshooting Treatment Failure

Q4: What are the potential reasons for tinidazole treatment failure in an experimental or clinical setting?

A4: Treatment failure can occur in up to 40% of cases and may be attributed to several factors:[4]

  • Drug Resistance: Although the exact mechanisms are not fully understood, resistance to nitroimidazoles like tinidazole has been observed clinically.[9][10]

  • Reinfection: In endemic areas or situations with continued exposure, patients can be reinfected after successful treatment.[2]

  • Pharmacokinetics: Host factors, such as impaired drug absorption or rapid metabolism, could lead to sub-therapeutic drug levels. Patients with hepatic impairment may metabolize tinidazole differently, requiring cautious administration.[11]

  • Immunocompromised Host: Patients with compromised immune systems may require more aggressive or prolonged treatment courses.[2]

Q5: My in vitro culture of Giardia lamblia shows reduced susceptibility to tinidazole. What does this imply?

A5: Reduced in vitro susceptibility suggests the potential for clinical resistance. Nitroimidazole resistance in Giardia has been documented.[10] The primary mechanism of action for tinidazole involves the reduction of its nitro group by the parasite's intracellular enzymes (like pyruvate:ferredoxin oxidoreductase) to form toxic free radicals that damage DNA.[12][13] Resistance could be linked to alterations in these reductive activation pathways. Further investigation using molecular techniques would be necessary to confirm the resistance mechanism.

Q6: If initial single-dose tinidazole treatment fails, what are the next steps?

A6: If treatment failure is confirmed, the following steps should be considered:

  • Rule out reinfection , which is a common cause of apparent failure.[2]

  • Consider an alternative medication .[2] Options include metronidazole (if not already used), nitazoxanide, albendazole (B1665689), or quinacrine (B1676205).[4][9][10]

  • Combination therapy may be effective for refractory cases.[2][4] A combination of a nitroimidazole with quinacrine or albendazole has been used successfully.[2][10]

  • Consultation with an infectious disease specialist is recommended for complex or resistant cases.[2]

Data Presentation

Table 1: Comparison of Tinidazole Regimens and Efficacy
Drug RegimenEfficacy (Parasitological Cure Rate)PopulationReference(s)
Tinidazole (2g, single dose)80% - 100%Adults & Children[1][2]
Tinidazole (50 mg/kg, single dose)90.5%Children[14][15]
Tinidazole (50 mg/kg, single dose)88.1%Children[7]
Tinidazole (50 mg/kg, single dose)94%Adults (Travelers)[16][17]
Tinidazole (50 mg/kg, single dose for 2 days)Effective in 4 casesAdults & Children (Metronidazole-Resistant)[8]
Table 2: Comparative Efficacy of Tinidazole vs. Other Antigiardial Agents
ComparisonEfficacy OutcomeReference(s)
Tinidazole (single dose) vs. Metronidazole (5-7 day course)Tinidazole has similar or higher efficacy (80-100%) compared to Metronidazole (85-90%).[1][4][6]
Tinidazole (single dose) vs. Metronidazole (single dose)Tinidazole (94%) was significantly more effective than Metronidazole (56%).[16]
Tinidazole (single dose) vs. Nitazoxanide (3-day course)Tinidazole (90.5%) showed significantly higher cure rates than Nitazoxanide (78.4%) in children.[14][15]
Tinidazole (single dose) vs. Albendazole (5-day course)A meta-analysis showed tinidazole significantly outperformed albendazole in pediatric giardiasis.

Experimental Protocols

Protocol: In Vitro Susceptibility Testing of Giardia lamblia to Tinidazole

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of tinidazole against Giardia lamblia trophozoites in axenic culture.

1. Materials:

  • Giardia lamblia trophozoites (e.g., WB strain, ATCC 30957)

  • TYI-S-33 medium, supplemented with bovine bile and fetal bovine serum

  • Tinidazole powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile, flat-bottom 96-well microplates

  • Incubator with anaerobic gas mix (e.g., 5% CO₂, 10% H₂, 85% N₂) at 37°C

  • Inverted microscope

  • Hemocytometer

  • Cell viability stain (e.g., Trypan Blue) or a metabolic assay reagent (e.g., resazurin)

2. Procedure:

  • Parasite Culture: Maintain Giardia trophozoites in logarithmic growth phase in TYI-S-33 medium at 37°C. Sub-culture every 48-72 hours.

  • Drug Preparation:

    • Prepare a high-concentration stock solution of tinidazole in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in TYI-S-33 medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µg/mL to 50 µg/mL).

  • Assay Setup:

    • Harvest trophozoites from culture tubes by chilling on ice for 15-20 minutes to detach them.

    • Centrifuge, remove the supernatant, and resuspend the parasite pellet in fresh medium.

    • Count the trophozoites using a hemocytometer and adjust the concentration to 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

    • Add 100 µL of the prepared tinidazole dilutions to the respective wells.

    • Include control wells: a positive control (parasites with medium only) and a negative control (medium only). Also include a solvent control (parasites with the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 37°C for 24 or 48 hours in an anaerobic environment.

  • Assessment of Viability:

    • Microscopic Examination: Directly observe the wells using an inverted microscope. Assess parasite motility and morphology. The MIC can be defined as the lowest drug concentration that causes 100% immobilization or destruction of trophozoites.[18]

    • Viability Staining: Aspirate the contents of each well, mix with Trypan Blue, and count viable (unstained) vs. non-viable (blue) cells using a hemocytometer.

    • Metabolic Assay: Add a viability reagent like resazurin (B115843) and incubate for a further 4-6 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Determine the MIC or the 50% inhibitory concentration (IC50) by plotting the data and using non-linear regression analysis.

Visualizations

Signaling and Workflow Diagrams

G cluster_0 Giardia Trophozoite Tinidazole Tinidazole (Prodrug) Activation Reductive Activation (e.g., by PFOR) Tinidazole->Activation Enters cell Radicals Cytotoxic Nitro Radical Anions Activation->Radicals Reduction of nitro group DNA Parasite DNA Radicals->DNA Covalently binds Damage DNA Strand Breaks Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action for tinidazole in Giardia.

G start Patient with Confirmed Giardiasis treat Administer Standard Single-Dose Tinidazole start->treat assess Assess for Symptom Resolution & Parasitological Cure (Post-treatment) treat->assess cured Treatment Successful: End Protocol assess->cured Yes failed Treatment Failure assess->failed No reinfect Investigate for Reinfection failed->reinfect reinfect->treat Reinfection Confirmed switch Switch to Alternative Agent (e.g., Nitazoxanide, Albendazole) reinfect->switch No Evidence of Reinfection switch->assess combo Consider Combination Therapy (e.g., with Quinacrine) switch->combo If failure persists resist Consider Drug Resistance: Perform In Vitro Susceptibility Testing switch->resist For research setting

Caption: Troubleshooting workflow for tinidazole treatment failure.

G cluster_host Host Factors cluster_parasite Parasite Factors cluster_drug Pharmacological Factors outcome Treatment Outcome Immunity Immune Status Immunity->outcome Adherence Treatment Adherence Adherence->outcome PK Drug Absorption & Metabolism PK->outcome Susceptibility Innate Drug Susceptibility Susceptibility->outcome Resistance Acquired Resistance Resistance->outcome Burden Infection Burden Burden->outcome Dose Dosing Regimen Dose->outcome Duration Treatment Duration Duration->outcome Bioavailability Drug Bioavailability Bioavailability->outcome

Caption: Key factors influencing giardiasis treatment efficacy.

References

Validation & Comparative

Comparative Efficacy of Tinidazole Versus Metronidazole for Bacterial Vaginosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of tinidazole (B1682380) and metronidazole (B1676534) in the treatment of bacterial vaginosis (BV), a prevalent and often recurrent condition. Synthesizing data from multiple clinical trials and meta-analyses, this document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these two nitroimidazole antibiotics.

Executive Summary

Bacterial vaginosis is the most common cause of vaginal discharge in women of reproductive age. The standard treatment has historically been metronidazole. However, tinidazole, a second-generation nitroimidazole, has been investigated as an alternative with a potentially more favorable pharmacokinetic profile. This guide presents a detailed analysis of their comparative efficacy, safety, and the methodologies employed in key clinical studies.

Overall, the evidence suggests that tinidazole and metronidazole have comparable efficacy in treating bacterial vaginosis.[1][2] A meta-analysis of six studies, including 1,036 patients, found no significant difference in cure rates between the two drugs at both the first and second follow-up appointments.[2][3] Similarly, a large randomized controlled trial involving 593 women found no significant differences in cure rates between metronidazole and two different dosing regimens of tinidazole.[4][5] While some individual studies suggest a potential for better long-term cure rates and fewer relapses with tinidazole, this has not been consistently demonstrated across all research.[6][7]

Data Presentation: Cure Rates and Adverse Events

The following tables summarize the quantitative data on the efficacy and adverse effects of tinidazole and metronidazole from various clinical trials.

Table 1: Comparative Cure Rates of Tinidazole vs. Metronidazole for Bacterial Vaginosis

StudyTreatment RegimenFollow-up PeriodCure Rate (%)
Schwebke et al.[4][8]Metronidazole 500 mg BID for 7 days14 days76.8
Tinidazole 500 mg BID for 7 days14 days75.3
Tinidazole 1 g BID for 7 days14 days73.0
Metronidazole 500 mg BID for 7 days1 month64.5
Mohanty et al.[6][7]Metronidazole 500 mg BID for 5 days1st week91.2
Tinidazole 500 mg once daily for 5 days1st week96.5
Metronidazole 500 mg BID for 5 days4th week75
Tinidazole 500 mg once daily for 5 days4th week94.54
Abbaspoor et al.[9]Metronidazole 500 mg BID for 7 days2 weeks85.4
Tinidazole 2 g once daily for 2 days2 weeks84.6
FDA Approval Study (vs. Placebo)[1][4]Tinidazole 1 g daily for 5 days21-30 days36.8
Tinidazole 2 g once daily for 2 days21-30 days27.4

Table 2: Common Adverse Events Associated with Tinidazole and Metronidazole

Adverse EventTinidazole Incidence (%)Metronidazole Incidence (%)Notes
Metallic Taste4-6[10]~15.5[11]One meta-analysis found a slightly higher incidence with tinidazole (20.6%) versus metronidazole (15.5%), but the difference was not statistically significant.[11] Other sources suggest a more favorable profile for tinidazole.[1]
Nausea3-5[10]VariesA meta-analysis found no significant difference in the incidence of nausea between the two drugs.[2][3]
Yeast Infection~15 (in one study)[8]~15 (in one study)[8]Reported as a common side effect in a study comparing both drugs.[12]

Experimental Protocols

The methodologies for clinical trials comparing tinidazole and metronidazole for bacterial vaginosis generally follow a structured approach. Below is a detailed, representative experimental protocol synthesized from several key studies.[4][6][7][9]

1. Study Design:

  • Design: Randomized, double-blind, comparative clinical trial.

  • Objective: To compare the efficacy and tolerability of oral tinidazole and oral metronidazole in patients with bacterial vaginosis.

2. Participant Selection:

  • Inclusion Criteria:

    • Non-pregnant women of reproductive age (typically 18-45 years).

    • Confirmed diagnosis of bacterial vaginosis based on Amsel's criteria (at least three of the following: thin, homogenous white discharge; vaginal pH > 4.5; positive amine "whiff" test; presence of clue cells on microscopy) or a Nugent score of 7-10.[1]

    • Willingness to provide informed consent and adhere to follow-up schedules.

  • Exclusion Criteria:

    • Pregnancy or breastfeeding.

    • Known hypersensitivity to nitroimidazoles.

    • Use of other antimicrobial agents within a specified period (e.g., 2 weeks) prior to enrollment.

    • Presence of other sexually transmitted infections requiring different treatment.

3. Randomization and Blinding:

  • Participants are randomly assigned to receive either tinidazole or metronidazole.

  • To maintain blinding, a placebo is often used in the arm with less frequent dosing (e.g., if one drug is taken once daily and the other twice daily).[6][7] Both patients and investigators are blinded to the treatment allocation.

4. Treatment Regimens:

  • Metronidazole Group: Oral metronidazole 500 mg twice daily for 7 days.[1][4]

  • Tinidazole Group: Various regimens have been studied, including:

    • Oral tinidazole 500 mg twice daily for 7 days.[4]

    • Oral tinidazole 1 g twice daily for 7 days.[4]

    • Oral tinidazole 2 g once daily for 2 days.[9][13]

    • Oral tinidazole 1 g once daily for 5 days.[1]

  • Patients are instructed to avoid alcohol during treatment and for a specified period after the last dose to prevent disulfiram-like reactions.[10][14]

5. Follow-up and Assessment:

  • Follow-up visits are typically scheduled at 2 weeks and 4 weeks (or 1 month) post-treatment.[4][6][7][9]

  • Efficacy Assessment:

    • Primary Outcome: Cure rate, defined by the resolution of Amsel's criteria or a Nugent score of <4 or <7.[8]

    • Secondary Outcomes: Recurrence rates, time to recurrence.

  • Safety Assessment:

    • Adverse events are recorded at each follow-up visit, often through a standardized questionnaire.

6. Statistical Analysis:

  • The cure rates between the treatment groups are compared using statistical tests such as the Chi-square test or Fisher's exact test.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow for a Comparative Clinical Trial

G cluster_screening Screening & Enrollment cluster_diagnosis Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis p Patient Population (Symptomatic for BV) ic Inclusion/Exclusion Criteria Assessment p->ic consent Informed Consent ic->consent amsel Amsel's Criteria consent->amsel nugent Nugent Score consent->nugent diag Diagnosis of BV amsel->diag nugent->diag rand Randomization diag->rand metro Metronidazole Arm rand->metro Group A tini Tinidazole Arm rand->tini Group B fu1 Follow-up 1 (e.g., 2 weeks) metro->fu1 tini->fu1 fu2 Follow-up 2 (e.g., 4 weeks) fu1->fu2 efficacy Efficacy Assessment (Cure Rate) fu2->efficacy safety Safety Assessment (Adverse Events) fu2->safety stats Statistical Analysis efficacy->stats safety->stats

A typical workflow for a randomized controlled trial comparing tinidazole and metronidazole.

Pharmacokinetic Signaling Pathway

G cluster_drug Drug Properties cluster_action Mechanism of Action metro Metronidazole (Shorter Half-Life: ~8h) entry Entry into Microbial Cell metro->entry tini Tinidazole (Longer Half-Life: ~13h) tini->entry reduction Reduction of Nitro Group entry->reduction radical Formation of Cytotoxic Radicals reduction->radical dna_damage DNA Damage & Destabilization radical->dna_damage death Cell Death dna_damage->death

Simplified mechanism of action for nitroimidazole antibiotics like tinidazole and metronidazole.

References

A Comparative Guide to Validated Analytical Methods for Tinidazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of tinidazole (B1682380), a crucial antiprotozoal and antibacterial agent. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application, be it in pharmaceutical quality control or bioanalytical studies.

Comparison of Analytical Methods

The two most prominent and widely validated techniques for tinidazole analysis are High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.[1] Each method offers distinct advantages and is suited for different analytical challenges. A summary of their performance characteristics, compiled from various studies, is presented below.

Table 1: Performance Comparison of HPLC Methods for Tinidazole Quantification
ParameterMethod 1 (Pharmaceutical Dosage Form)Method 2 (Human Serum)Method 3 (Pharmaceutical Formulation)
Linearity Range 30-70 µg/mL[2]0.5-30 µg/mL[3]5-30 µg/mL[4]
Correlation Coefficient (r²) 0.999[2]Not Specified0.9996[4]
Limit of Detection (LOD) 0.09 µg/mL[2]Not Specified2.5070 µg/mL[4]
Limit of Quantitation (LOQ) 0.27 µg/mL (Incorrectly stated as lower than LOD in source)[2]0.05 µg/mL[3]7.5912 µg/mL[4]
Accuracy (% Recovery) 98-102%[2]>95%[3]Within acceptable range[4]
Precision (%RSD) < 2%[2]Intra-day: 0.36-6.14%, Inter-day: 1.14-4.21%[3]Not Specified
Wavelength (λmax) 285 nm[2]320 nm[3]270 nm[4]
Table 2: Performance Comparison of UV Spectrophotometric Methods for Tinidazole Quantification
ParameterMethod 1 (Bulk and Pharmaceutical Dosage Form)Method 2 (Bulk and Pharmaceutical Dosage Form)Method 3 (Stability Indicating)
Linearity Range 10-80 µg/mL[5]3-18 µg/mL (in 0.5 N NaOH and 0.5 N HCl)[6]3.0-30 µg/mL[7]
Correlation Coefficient (r²) 0.999[5]Not Specified0.9997[7]
Accuracy (% Recovery) 99.12-100.96%[5]Not Specified98.775-100.718%[7]
Precision (%RSD) < 1%[5]Not Specified< 2%[7]
Wavelength (λmax) 278 nm (in 0.1N HCl)[5]318 nm (in 0.5 N NaOH), 276 nm (in 0.5 N HCl)[6]317 nm (in phosphate (B84403) buffer pH 6.8)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and UV spectrophotometric analysis of tinidazole.

HPLC Method for Tinidazole in Pharmaceutical Dosage Form

This method is a simple, rapid, and precise reverse-phase HPLC technique.[2]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a Develosil ODS HG-5 RP C18 column (150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of 0.05M Phosphate Buffer (pH 2.8) and Acetonitrile in a 30:70 ratio.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 285 nm.[2]

  • Standard Preparation: A stock solution is prepared by dissolving 25 mg of tinidazole standard in the mobile phase and diluting to 25 mL.[2] Further dilutions are made to achieve concentrations within the linearity range.[2]

  • Sample Preparation: An amount of powdered tablet equivalent to 25 mg of tinidazole is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.[2]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded.

UV Spectrophotometric Method for Tinidazole in Bulk and Pharmaceutical Dosage Form

This method provides a simple and accurate estimation of tinidazole.[5]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: 0.1N Hydrochloric Acid (HCl).[5]

  • Wavelength of Maximum Absorbance (λmax): 278 nm.[5]

  • Standard Preparation: A stock solution is prepared by dissolving a known amount of tinidazole standard in 0.1N HCl. Working standards are prepared by further dilution to fall within the linear range (10-80 µg/mL).[5]

  • Sample Preparation: A quantity of powdered tablets equivalent to a known weight of tinidazole is dissolved in 0.1N HCl, sonicated, filtered, and diluted to a concentration within the calibration range.[5]

  • Analysis: The absorbance of the sample solution is measured at 278 nm against a 0.1N HCl blank, and the concentration is determined from the calibration curve.[5]

Visualizations

To further elucidate the processes involved in tinidazole analysis and its mechanism of action, the following diagrams are provided.

G cluster_workflow Analytical Method Validation Workflow cluster_validation_params Validation Parameters start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation & System Suitability method_dev->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation documentation Documentation & Reporting validation->documentation accuracy Accuracy precision Precision specificity Specificity linearity Linearity range Range lod_loq LOD & LOQ robustness Robustness routine_use Routine Application documentation->routine_use

Caption: General workflow for analytical method validation.

G cluster_moa Mechanism of Action of Tinidazole tinidazole Tinidazole (Prodrug) entry Entry into Anaerobic Microbe tinidazole->entry reduction Reduction of Nitro Group (Ferredoxin-mediated) entry->reduction radical Generation of Free Nitro Radical reduction->radical dna_damage Covalent Binding to DNA & DNA Damage radical->dna_damage cell_death Cell Death dna_damage->cell_death

Caption: Simplified signaling pathway of tinidazole's action.

References

Cross-Resistance Between Tinidazole and Other 5-Nitroimidazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of cross-resistance patterns, underlying mechanisms, and comparative efficacy of tinidazole (B1682380) and other 5-nitroimidazole antimicrobial agents, supported by in vitro susceptibility data.

This guide provides a comprehensive comparison of tinidazole and other 5-nitroimidazoles, with a primary focus on metronidazole (B1676534), concerning the phenomenon of cross-resistance in clinically relevant protozoa, particularly Trichomonas vaginalis. It is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology and infectious diseases. This document synthesizes quantitative data from various in vitro susceptibility studies, details the experimental protocols for determining antimicrobial susceptibility, and visualizes the key molecular pathways involved in nitroimidazole action and resistance.

Comparative Efficacy of Tinidazole and Metronidazole

The in vitro efficacy of 5-nitroimidazoles is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. A lower MIC or MLC value signifies greater potency of the antimicrobial agent. Resistance to metronidazole is associated with cross-resistance to other 5-nitroimidazoles, including tinidazole.[1][2] However, studies consistently demonstrate that tinidazole often retains greater potency against metronidazole-resistant strains.

In Vitro Susceptibility Data for Trichomonas vaginalis

The following tables summarize the comparative activities of tinidazole and metronidazole against both metronidazole-susceptible and metronidazole-resistant isolates of T. vaginalis.

DrugSusceptibility StatusMLC Range (µg/mL)Prevalence of Resistance
MetronidazoleSusceptible≤252.2% - 9.6%[1][3]
Low-level Resistance50
Moderate-level Resistance100-200
High-level Resistance≥400
TinidazoleSusceptible-0% - 2%[1][3]
Resistance Breakpoint≥6.3

Table 1: General Susceptibility and Resistance Breakpoints for T. vaginalis

DrugMean MLC (µM) ± SD (Aerobic Conditions)Median MLC (µM) (Aerobic Conditions)
Metronidazole2,618 ± 1,922.42,336.0
Tinidazole1,014.9 ± 1,314.4197.7

Table 2: Comparative MLCs against Metronidazole-Resistant T. vaginalis Isolates (n=104) [4]

A strong positive correlation exists between the MLCs of metronidazole and tinidazole, indicating that isolates with higher resistance to metronidazole also exhibit decreased sensitivity to tinidazole.[4] Despite this, the MLCs for tinidazole are consistently and significantly lower than those for metronidazole against these resistant isolates.[4][5][6]

Mechanisms of Action and Resistance

The antimicrobial activity of 5-nitroimidazoles is dependent on the reductive activation of their nitro group within the target organism. This process is unique to anaerobic or microaerophilic pathogens, which possess the necessary low-redox-potential electron transport proteins, such as ferredoxin.

Signaling Pathway for Nitroimidazole Activation

The activation of 5-nitroimidazoles is initiated by the transfer of an electron to the nitro group, a reaction catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). This reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates that cause DNA strand breakage and helical instability, ultimately leading to cell death.[1][7]

G cluster_organism Anaerobic Organism Prodrug 5-Nitroimidazole (Prodrug) Active_Drug Nitro Radical Anion (Active Drug) Prodrug->Active_Drug Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->Ferredoxin_red e- Ferredoxin_red->Prodrug e- Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA e- DNA DNA Active_Drug->DNA Intercalation & Damage DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Simplified signaling pathway for 5-nitroimidazole activation.

Mechanisms of Cross-Resistance

Resistance to 5-nitroimidazoles in organisms like T. vaginalis is primarily associated with a decrease in the drug's activation.[8] This can occur through several mechanisms:

  • Downregulation of Activating Enzymes: Reduced expression or activity of key enzymes in the activation pathway, such as PFOR and ferredoxin, is a common mechanism of resistance.[1][8] This leads to a decreased ability of the cell to convert the prodrug into its cytotoxic form.

  • Altered Electron Transport: Changes in the electron transport chain can divert electrons away from the drug activation pathway.

  • Increased Oxygen Scavenging: In some cases, increased expression of proteins involved in detoxification and oxygen scavenging may contribute to resistance.[9]

Experimental Protocols

The determination of MIC and MLC values is crucial for assessing antimicrobial susceptibility and cross-resistance. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Minimum Lethal Concentration (MLC) for Trichomonas vaginalis

This method is used to determine the lowest concentration of a nitroimidazole that is lethal to T. vaginalis.[10][11]

  • Preparation of Inoculum:

    • T. vaginalis isolates are cultured in Diamond's Trypticase-Yeast-Maltose (TYM) medium.[10]

    • The culture is incubated at 37°C until it reaches the late logarithmic phase of growth.

    • The parasites are harvested by centrifugation, washed, and resuspended in fresh medium.

    • The final parasite concentration is adjusted to 1 x 10^5 cells/mL.[10]

  • Preparation of Microtiter Plates:

    • A serial two-fold dilution of each nitroimidazole is prepared in TYM medium in a 96-well microtiter plate. The typical concentration range tested is 0.1 to 400 µg/mL.[10][11]

    • Each well receives 100 µL of the diluted drug solution.

  • Inoculation and Incubation:

    • 100 µL of the prepared T. vaginalis inoculum is added to each well, resulting in a final volume of 200 µL and a final parasite concentration of 5 x 10^4 cells/mL.[10]

    • Positive (parasites with no drug) and negative (medium only) controls are included.

    • The plates are incubated anaerobically at 37°C for 48 hours.[10]

  • Determination of MLC:

    • After incubation, the wells are examined microscopically for motile trichomonads.

    • The MLC is defined as the lowest drug concentration at which no motile parasites are observed.[10]

G cluster_workflow MLC Determination Workflow start Start culture Culture T. vaginalis in TYM Medium start->culture harvest Harvest & Adjust Parasite Concentration culture->harvest inoculate Inoculate Plates with T. vaginalis harvest->inoculate prepare_plates Prepare Serial Dilutions of Nitroimidazoles in 96-well Plates prepare_plates->inoculate incubate Incubate Anaerobically at 37°C for 48h inoculate->incubate read_results Microscopic Examination for Motile Parasites incubate->read_results determine_mlc Determine MLC: Lowest Concentration with No Motility read_results->determine_mlc end End determine_mlc->end

Figure 2: General experimental workflow for MLC determination.

Protocol 2: Agar (B569324) Dilution for Anaerobic Bacteria

This is a reference method for determining the MIC of antimicrobial agents against anaerobic bacteria.[10]

  • Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium. The agar is prepared, autoclaved, and cooled to 50°C in a water bath.[10]

  • Preparation of Antimicrobial Stock Solutions and Plates: Stock solutions of each nitroimidazole are prepared. A series of twofold dilutions of each antimicrobial agent is prepared and added to the molten agar. The agar is then poured into petri dishes.

  • Inoculation: A standardized inoculum of the test organism (0.5 McFarland standard) is prepared and applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation: The plates are incubated in an anaerobic environment at 37°C for 48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The available data clearly indicate the existence of cross-resistance between tinidazole and other 5-nitroimidazoles, particularly metronidazole. The primary mechanism of this resistance involves the downregulation of pathways responsible for the reductive activation of the drug. Despite this cross-resistance, tinidazole consistently demonstrates superior in vitro potency against metronidazole-resistant strains of T. vaginalis, as evidenced by lower MLC values. This suggests that tinidazole may be a viable therapeutic option in cases of metronidazole treatment failure. Further research into novel 5-nitroimidazole derivatives that can bypass these resistance mechanisms is warranted.[8][12] The standardized experimental protocols outlined in this guide are essential for the continued surveillance of resistance and the evaluation of new antimicrobial agents.

References

Independent Verification of Tinidazole's Efficacy Against Giardia lamblia Cysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tinidazole's performance against Giardia lamblia, the causative agent of giardiasis, with a focus on its activity against the environmentally resistant cyst stage. While direct in vitro studies on the cysticidal effects of tinidazole (B1682380) are limited in the available literature, this document synthesizes clinical data and information on its activity against the trophozoite stage to provide a comprehensive overview. Comparisons with other commonly used anti-giardial agents are presented, supported by available experimental and clinical data.

Comparative Efficacy of Anti-Giardial Drugs

The clinical efficacy of a drug against giardiasis is a strong indicator of its effectiveness against the entire parasite life cycle, including the infectious cyst stage. Parasitological cure, defined as the absence of Giardia cysts in stool samples post-treatment, is a key metric in clinical trials.

Drug ClassDrugTypical Adult DosageParasitological Cure Rate (%)References
Nitroimidazoles Tinidazole2g single dose80 - 100[1][2][3][4][5]
Metronidazole (B1676534)250 mg, 3 times daily for 5-7 days67.2 - 90[4][6]
Ornidazole1.5g single dose~90[6]
Secnidazole2g single dose~90[6]
Benzimidazoles Albendazole400 mg daily for 5 days85 - 95[7]
Nitrothiazoles Nitazoxanide500 mg, twice daily for 3 days78.4 - 90[5][8]

Mechanism of Action of Tinidazole

Tinidazole, a 5-nitroimidazole, is a prodrug that requires activation within the anaerobic environment of the Giardia lamblia trophozoite.[9] The drug's nitro group is reduced by the parasite's flavin-dependent oxidoreductases.[10] This reduction process generates reactive nitro radicals that are cytotoxic. These radicals bind to the parasite's DNA, causing helical strand breakage and disrupting its replication and transcription, ultimately leading to cell death.[9] While this mechanism is well-established for the trophozoite stage, its direct impact on the dormant cyst stage is less understood. It is hypothesized that the drug may interfere with the encystation process or affect the viability of excysting trophozoites.

Experimental Protocols

In Vitro Susceptibility Testing of Giardia lamblia Trophozoites

This protocol is adapted from methodologies described for testing the in vitro susceptibility of G. lamblia trophozoites to antimicrobial agents.[11][12]

  • Parasite Culture: Axenically cultivate Giardia lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.

  • Drug Preparation: Prepare stock solutions of tinidazole and other comparator drugs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Further dilute the drugs in the culture medium to achieve the desired final concentrations.

  • Susceptibility Assay:

    • Dispense a standardized number of trophozoites (e.g., 1 x 104 cells/mL) into 96-well microtiter plates.

    • Add serial dilutions of the test drugs to the wells. Include a drug-free control and a solvent control.

    • Incubate the plates at 37°C for 24-48 hours.

  • Viability Assessment: Determine the viability of the trophozoites using methods such as:

    • Microscopic Counting: Direct counting of motile trophozoites using a hemocytometer.

    • Dye Exclusion: Staining with trypan blue, where non-viable cells take up the dye.

    • Metabolic Assays: Using reagents like MTT or resazurin (B115843) to measure metabolic activity.

    • 3H-thymidine Incorporation: Measuring the incorporation of radiolabeled thymidine (B127349) as an indicator of DNA synthesis and cell proliferation.[12]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the minimal lethal concentration (MLC) for each drug.

Assessment of Giardia lamblia Cyst Viability

This generalized protocol is based on established methods for determining the viability of Giardia cysts after exposure to disinfectants or drugs.[13][14]

  • Cyst Preparation: Isolate and purify Giardia lamblia cysts from human or animal fecal samples using sucrose (B13894) gradient centrifugation.

  • Drug Exposure:

    • Incubate a known number of purified cysts in solutions containing various concentrations of tinidazole or other test compounds for a defined period.

    • Include a drug-free control group.

  • Viability Staining (Dye Exclusion):

    • Stain the cysts with a combination of fluorescent dyes, such as fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI).

    • Viable cysts with intact membranes will hydrolyze FDA to fluorescein (green fluorescence), while non-viable cysts with compromised membranes will take up PI (red fluorescence).

    • Quantify the percentage of viable and non-viable cysts using fluorescence microscopy or flow cytometry.

  • In Vitro Excystation:

    • Induce excystation by mimicking the passage through the stomach and small intestine. This typically involves a low pH step (e.g., incubation in acidic Hanks' balanced salt solution) followed by exposure to a trypsin-containing medium at 37°C.

    • Count the number of excysted trophozoites. A reduction in the number of trophozoites in the drug-treated group compared to the control indicates a cysticidal or cystistatic effect.

  • Animal Infectivity (Gold Standard):

    • Administer drug-exposed cysts to susceptible animal models (e.g., gerbils or mice).

    • Monitor the animals for the presence of trophozoites or cysts in their feces or intestinal contents after a specified period.

    • A reduction in infectivity in the treated groups compared to the control group confirms the cysticidal activity of the drug.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for assessing the activity of drugs against Giardia lamblia.

experimental_workflow_trophozoites cluster_culture Parasite Culture cluster_drug_prep Drug Preparation cluster_assay Susceptibility Assay cluster_viability Viability Assessment cluster_analysis Data Analysis culture Axenic culture of G. lamblia trophozoites dispense Dispense trophozoites into 96-well plates culture->dispense drug_prep Prepare stock solutions and serial dilutions add_drug Add drug dilutions drug_prep->add_drug dispense->add_drug incubate Incubate at 37°C add_drug->incubate microscopy Microscopic Counting incubate->microscopy dye Dye Exclusion incubate->dye metabolic Metabolic Assays incubate->metabolic calculate Calculate IC50 and MLC microscopy->calculate dye->calculate metabolic->calculate

Caption: Workflow for in vitro susceptibility testing against G. lamblia trophozoites.

experimental_workflow_cysts cluster_cyst_prep Cyst Preparation cluster_drug_exposure Drug Exposure cluster_viability_assessment Viability Assessment cluster_data_analysis Data Analysis cyst_prep Isolate and purify G. lamblia cysts drug_exposure Incubate cysts with drug solutions cyst_prep->drug_exposure dye_staining Fluorescent Dye Staining (FDA/PI) drug_exposure->dye_staining excystation In Vitro Excystation Assay drug_exposure->excystation infectivity Animal Infectivity Studies drug_exposure->infectivity quantify Quantify % viability or reduction in excystation/infectivity dye_staining->quantify excystation->quantify infectivity->quantify

Caption: Workflow for assessing the viability of G. lamblia cysts after drug exposure.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of tinidazole (B1682380) with alternative antimicrobial agents, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating tinidazole's performance in both laboratory and clinical settings.

Executive Summary

Tinidazole, a second-generation nitroimidazole, demonstrates potent in vitro and in vivo activity against a range of anaerobic bacteria and protozoan parasites. It is a cornerstone in the treatment of trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis. Compared to the first-generation nitroimidazole, metronidazole (B1676534), tinidazole often exhibits superior in vitro potency, a more favorable pharmacokinetic profile, including a longer half-life, and is frequently associated with a better tolerability profile. Clinical studies consistently show high cure rates with tinidazole, often comparable or superior to those of metronidazole and other alternative treatments. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies, and visualize the key pathways and workflows.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the in vitro susceptibility and in vivo clinical efficacy of tinidazole and its primary comparator, metronidazole.

Table 1: In Vitro Susceptibility of Protozoan Parasites to Tinidazole and Metronidazole
OrganismDrugMIC/MLC Range (µg/mL)Key Findings
Trichomonas vaginalisTinidazoleMIC: ≥4 considered resistant; MLC: ≥6.3 associated with treatment failure.[1][2][3]Tinidazole is generally more potent in vitro than metronidazole against T. vaginalis.[4]
MetronidazoleMIC: ≥4 considered resistant; MLC: ≥50 associated with treatment failure.[1][2][3]Resistance to metronidazole is more frequently reported than resistance to tinidazole.[2]
Giardia lambliaTinidazoleMIC: ≤0.5 for most isolates.[5][6]Tinidazole is highly active against G. lamblia trophozoites in vitro.[5][6][7]
MetronidazoleMIC: 0.5 - 1.0 for most isolates.[5][6]Tinidazole demonstrates approximately 4.4-fold greater activity than metronidazole against G. lambliain vitro.[7]
Entamoeba histolyticaTinidazoleMIC: 0.0625 - 0.25.[8]Tinidazole and metronidazole show comparable in vitro activity against E. histolytica.[8]
MetronidazoleMIC: 0.0625 - 0.125.[8]Both drugs are effective against the trophozoite stage.[9]

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration

Table 2: In Vivo Clinical Efficacy of Tinidazole vs. Metronidazole and Other Alternatives
IndicationDrug RegimenEfficacy (Cure Rate)Key Findings & Comparisons
Bacterial Vaginosis Tinidazole 2g daily for 2 days27.4% - 84.6%[10][11]Longer courses of tinidazole (e.g., 1g for 5 days) appear more effective.[10] Tinidazole shows comparable or superior long-term cure rates to metronidazole with better tolerability.[12]
Metronidazole 500mg BID for 7 days70% - 95%[4][13]The 7-day regimen of metronidazole is more effective than a single 2g dose.[10]
Trichomoniasis Tinidazole 2g single dose92% - 100%Tinidazole is equivalent or superior to single-dose metronidazole in achieving parasitological cure.[1]
Metronidazole 2g single dose84% - 98%[1]A 7-day course of metronidazole is now the recommended regimen for women due to higher cure rates.[1]
Giardiasis Tinidazole 2g single dose88.1% - 97%[2][14][15]A single dose of tinidazole is as effective as a multi-day course of metronidazole and is often preferred due to better compliance.[14][15]
Metronidazole 250-500mg TID for 5-7 days67.2% - 90%[2][7][14][15]Metronidazole is highly effective but requires a longer treatment duration.[7]
Amebiasis (Intestinal) Tinidazole 2g daily for 3 days95% - 96.5%[3][9]Tinidazole demonstrates significantly higher cure rates and better tolerability than metronidazole for intestinal amebiasis.[3]
Metronidazole 800mg TID for 5-10 days55.5% - 88%[3][16][17]Metronidazole is a standard treatment but may require a longer duration and has more side effects.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Susceptibility Testing for Anaerobic Bacteria (Agar Dilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][18][19][20]

  • Media Preparation: Brucella agar (B569324) supplemented with hemin, vitamin K1, and laked sheep blood is prepared. A series of agar plates containing doubling dilutions of the antimicrobial agent (tinidazole or metronidazole) are made.

  • Inoculum Preparation: A standardized inoculum of the anaerobic bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The agar plates are inoculated with the bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vitro Susceptibility Testing for Trichomonas vaginalis
  • Culture Medium: Trypticase-yeast extract-maltose (TYM) medium supplemented with serum is commonly used for the axenic cultivation of T. vaginalis.

  • Drug Dilutions: Serial twofold dilutions of tinidazole or metronidazole are prepared in the culture medium in 96-well microtiter plates.

  • Inoculation: A standardized number of trophozoites are added to each well.

  • Incubation: The plates are incubated, typically anaerobically, at 37°C for 48-72 hours.

  • Endpoint Determination:

    • MIC: The lowest drug concentration at which no motile trichomonads are observed under an inverted microscope.[3]

    • MLC: An aliquot from each well is subcultured into fresh drug-free medium. The MLC is the lowest drug concentration from which no growth is observed in the subculture.

Clinical Trial Protocol for Bacterial Vaginosis
  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., metronidazole) trial is conducted.

  • Participant Selection: Non-pregnant women of reproductive age with a clinical diagnosis of bacterial vaginosis based on Amsel's criteria (at least three of the following: homogeneous, thin, white discharge; vaginal pH >4.5; positive whiff-amine test; and presence of clue cells on microscopy) are enrolled.

  • Treatment Allocation: Participants are randomly assigned to receive either the tinidazole regimen or the comparator/placebo.

  • Treatment Administration: The assigned treatment is administered according to the specified dosage and duration.

  • Follow-up and Assessment: Participants are followed up at specified intervals (e.g., 1 and 4 weeks post-treatment). A clinical cure is typically defined by the resolution of the signs and symptoms of bacterial vaginosis and a return to normal vaginal flora as assessed by microscopy.

  • Data Analysis: Cure rates between the treatment groups are compared using appropriate statistical methods.

Mandatory Visualization

signaling_pathway cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vitro_susceptibility Antimicrobial Susceptibility Testing (e.g., MIC/MBC determination) pk_pd_model PK/PD Model Development in_vitro_susceptibility->pk_pd_model Provides MIC/MBC data bacterial_strains Panel of Target Microorganisms bacterial_strains->in_vitro_susceptibility animal_model Animal Infection Model (e.g., murine thigh infection) clinical_efficacy Clinical Efficacy Evaluation (Cure Rates) animal_model->clinical_efficacy clinical_trial Human Clinical Trial clinical_trial->clinical_efficacy clinical_efficacy->in_vitro_susceptibility Correlates with in vitro data pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) pk_studies->pk_pd_model pd_studies Pharmacodynamic Studies (Drug concentration-effect relationship) pd_studies->pk_pd_model pk_pd_model->clinical_efficacy Predicts in vivo response logical_relationship in_vitro_data In Vitro Data (MIC, MBC) pk_pd_modeling PK/PD Modeling in_vitro_data->pk_pd_modeling informs ivivc In Vitro-In Vivo Correlation (IVIVC) in_vitro_data->ivivc correlates with in_vivo_data In Vivo Data (Clinical Cure Rates) pk_pd_modeling->in_vivo_data predicts in_vivo_data->ivivc validates

References

Head-to-Head Clinical Trials of Tinidazole for Trichomoniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tinidazole (B1682380) with other therapeutic alternatives for the treatment of trichomoniasis, caused by the protozoan parasite Trichomonas vaginalis. The information presented is based on available clinical trial data and pharmacological profiles, with a focus on efficacy, safety, and mechanisms of action.

Mechanism of Action: Nitroimidazoles

Tinidazole, metronidazole, and secnidazole (B1681708) are all members of the nitroimidazole class of antimicrobial agents. Their mechanism of action against T. vaginalis is initiated by the entry of the drug into the parasitic cell. Inside the anaerobic environment of the protozoan, the nitro group of the imidazole (B134444) ring is reduced by a ferredoxin-like electron transport system. This reduction process generates highly reactive nitro radicals and other cytotoxic intermediates. These reactive species then bind to and damage the parasite's DNA, leading to strand breakage, loss of helical structure, and ultimately, cell death. This selective toxicity towards anaerobic organisms makes them effective against T. vaginalis while having minimal effect on human cells.

cluster_parasite Trichomonas vaginalis Cell drug Nitroimidazole (Tinidazole, Metronidazole, Secnidazole) activated_drug Reduced Nitroimidazole (Reactive Nitro Radical) drug->activated_drug Anaerobic Reduction dna Parasite DNA activated_drug->dna Binds to and Damages DNA cell_death Cell Death dna->cell_death Inhibition of DNA Synthesis & Replication

Caption: General mechanism of action for nitroimidazole drugs against Trichomonas vaginalis.

Head-to-Head Clinical Trial Data Summary

The following tables summarize the available quantitative data from clinical trials comparing tinidazole with other nitroimidazoles for the treatment of trichomoniasis.

Table 1: Efficacy of Tinidazole vs. Metronidazole (Single-Dose Regimens)
Study Drug Regimen Number of Patients Parasitological Cure Rate Clinical Response Reference
Anjaneyulu et al. (1977)Tinidazole 2g single dose5094%96%
Metronidazole 2g single dose5064%72%
Table 2: Adverse Events Profile: Tinidazole vs. Metronidazole (Single-Dose Regimens)
Study Drug Regimen Patients Reporting Side Effects Key Side Effects Reference
Anjaneyulu et al. (1977)Tinidazole 2g single dose52% (26/50)Not specified in abstract
Metronidazole 2g single dose82% (41/50)Not specified in abstract

Note: Detailed side effect profiles were not available in the referenced abstract. Generally reported side effects for nitroimidazoles include metallic taste, nausea, headache, and fatigue.

Experimental Protocol: A Typical Randomized Controlled Trial Design

screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent baseline Baseline Assessment - Demographics - Medical History - Symptom Score consent->baseline diagnosis Laboratory Diagnosis (e.g., Wet Mount, Culture, NAAT) baseline->diagnosis randomization Randomization diagnosis->randomization treatment_a Treatment Arm A (e.g., Tinidazole 2g single dose) randomization->treatment_a treatment_b Treatment Arm B (e.g., Metronidazole 2g single dose) randomization->treatment_b follow_up Follow-up Visit (e.g., Day 7-14) treatment_a->follow_up treatment_b->follow_up toc Test of Cure (Repeat Laboratory Testing) follow_up->toc adverse_events Adverse Event Monitoring follow_up->adverse_events analysis Data Analysis - Efficacy (Cure Rates) - Safety (Adverse Events) toc->analysis adverse_events->analysis

Tinidazole as a Hypoxic Cell Radiosensitizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tinidazole's performance as a hypoxic cell radiosensitizer against other key alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating tinidazole (B1682380) for further investigation and potential clinical application.

Comparative Performance of Hypoxic Cell Radiosensitizers

The efficacy of hypoxic cell radiosensitizers is typically quantified by the Sensitizer (B1316253) Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer under hypoxic conditions. A higher SER indicates a more effective radiosensitizer.

The following table summarizes the in vitro SER values for tinidazole and other notable nitroimidazole-based radiosensitizers. It is important to note that direct head-to-head comparative studies for all listed compounds under identical experimental conditions are limited. The data presented is a synthesis from multiple sources to provide a comparative overview.

RadiosensitizerDrug Concentration (mM)Cell LineSensitizer Enhancement Ratio (SER)Citation(s)
Tinidazole 1Not Specified~1.5[1]
Metronidazole (B1676534)Not SpecifiedNot Specified1.2[2]
MisonidazoleNot SpecifiedV-79~1.45 (in vivo predicted)[3]
Etanidazole (B1684559) (SR-2508)5EMT62.3[4]
Nimorazole1SCCVII1.45[5]
KU-22855EMT63.8[4]
RP-1705EMT63.2[4]

Note: The SER values can vary significantly depending on the cell line, drug concentration, duration of exposure, and the endpoint used to measure radiosensitization.

Mechanism of Action: The Nitroimidazole Pathway

Nitroimidazoles, including tinidazole, function as hypoxic cell radiosensitizers through a bioreductive activation process. Under the low-oxygen conditions characteristic of solid tumors, the nitro group of the imidazole (B134444) ring is reduced by cellular nitroreductases. This reduction generates highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions. These reactive species can then interact with and "fix" radiation-induced DNA damage, mimicking the effect of oxygen and rendering the damage irreparable, ultimately leading to cell death.

Mechanism_of_Action Tinidazole Tinidazole (Prodrug) HypoxicCell Hypoxic Tumor Cell Tinidazole->HypoxicCell Diffusion ReactiveSpecies Reactive Nitro Intermediates (e.g., Nitro Radical Anion) Nitroreductases Nitroreductases Nitroreductases->ReactiveSpecies Bioreductive Activation FixedDamage 'Fixed' Irreparable DNA Damage ReactiveSpecies->FixedDamage Fixation of Damage Radiation Ionizing Radiation DNADamage DNA Damage (Free Radicals) Radiation->DNADamage DNADamage->FixedDamage CellDeath Cell Death FixedDamage->CellDeath

Caption: Bioreductive activation of Tinidazole in hypoxic cells.

Experimental Protocols

The validation of hypoxic cell radiosensitizers relies on standardized in vitro and in vivo experimental protocols. Below are representative methodologies for assessing radiosensitizing efficacy.

In Vitro Radiosensitization Assay (Clonogenic Survival)

This assay determines the ability of a compound to enhance radiation-induced cell killing by assessing the reproductive integrity of cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Clonogenic Assay cluster_analysis Data Analysis CellCulture 1. Culture cancer cells (e.g., EMT6, SCCVII) Seeding 2. Seed cells into tissue culture flasks CellCulture->Seeding Hypoxia 3. Induce hypoxia (<1% O2) Seeding->Hypoxia Drug 4. Add Tinidazole or alternative sensitizer Hypoxia->Drug Irradiation 5. Irradiate with varying doses of X-rays Drug->Irradiation Plating 6. Plate cells for colony formation Irradiation->Plating Incubation 7. Incubate for 10-14 days Plating->Incubation Staining 8. Fix and stain colonies Incubation->Staining Counting 9. Count colonies (>50 cells) Staining->Counting SurvivalCurves 10. Generate cell survival curves Counting->SurvivalCurves SER 11. Calculate Sensitizer Enhancement Ratio (SER) SurvivalCurves->SER

Caption: In vitro clonogenic survival assay workflow.

Methodology:

  • Cell Culture: Select an appropriate cancer cell line (e.g., EMT6 mouse mammary sarcoma, SCCVII mouse squamous cell carcinoma, or human cancer cell lines like FaDu). Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Induction of Hypoxia: Place the cell cultures in a hypoxic chamber with a controlled atmosphere (e.g., <1% O2, 5% CO2, balance N2) for a sufficient time to achieve hypoxia before and during drug treatment and irradiation.

  • Drug Incubation: Introduce tinidazole or the comparative radiosensitizer at various concentrations to the hypoxic and normoxic control cells for a predetermined period before irradiation.

  • Irradiation: Irradiate the cells with a range of X-ray doses.

  • Clonogenic Assay: After irradiation, trypsinize the cells, count them, and seed a known number into new culture dishes.

  • Colony Formation: Incubate the dishes for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Plot the surviving fraction of cells as a function of the radiation dose to generate cell survival curves. The SER is calculated as the ratio of the radiation dose required to reduce the surviving fraction to a specific level (e.g., 10%) in the absence of the drug to the dose required for the same level of survival in the presence of the drug under hypoxic conditions.

In Vivo Radiosensitization Assay (Tumor Growth Delay)

This assay evaluates the efficacy of a radiosensitizer in a living organism by measuring the delay in tumor growth after treatment.

Methodology:

  • Tumor Model: Implant tumor cells (e.g., SCCVII) subcutaneously into the hind leg of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Administer tinidazole or the comparative sensitizer to the mice, typically via intraperitoneal injection, at a specified time before irradiation.

  • Irradiation: Locally irradiate the tumors with a single or fractionated dose of X-rays.

  • Tumor Measurement: Measure the tumor dimensions regularly (e.g., daily or every other day) using calipers.

  • Data Analysis: Calculate the tumor volume and plot the mean tumor volume over time for each treatment group. The tumor growth delay is determined as the time it takes for the tumors in the treated groups to reach a specific volume compared to the control group.

Conclusion

The available data indicates that tinidazole possesses radiosensitizing properties in hypoxic cells, with an enhancement factor of approximately 1.5 in vitro.[1] This places it in a similar efficacy range as metronidazole. However, other nitroimidazole derivatives, such as etanidazole and KU-2285, have demonstrated higher SER values in preclinical studies.[4] The selection of a suitable hypoxic cell radiosensitizer for clinical development depends on a balance between its efficacy (SER) and its toxicity profile. Further head-to-head comparative studies of tinidazole against newer generation radiosensitizers, employing standardized experimental protocols, are warranted to fully elucidate its potential in radiation oncology.

References

Comparative study of the cost-effectiveness of tinidazole therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of tinidazole (B1682380) therapies against alternative treatments for common protozoal and bacterial infections. By presenting key experimental data, detailed methodologies, and visual representations of pathways and workflows, this document serves as a valuable resource for informed decision-making in research and drug development.

Executive Summary

Tinidazole, a second-generation nitroimidazole, offers a distinct pharmacokinetic profile compared to its predecessor, metronidazole (B1676534), primarily characterized by a longer half-life. This allows for shorter treatment courses and potentially improved patient adherence. While clinical efficacy is often comparable to metronidazole, particularly for bacterial vaginosis, tinidazole demonstrates superior efficacy in some instances, such as in the treatment of giardiasis and amebic liver abscess. However, the higher acquisition cost of tinidazole is a significant factor in its overall cost-effectiveness. This guide synthesizes the available evidence to provide a nuanced understanding of the therapeutic and economic trade-offs associated with tinidazole therapies.

Data Presentation: Efficacy, Safety, and Cost

The following tables summarize the quantitative data from various clinical trials comparing tinidazole and metronidazole for the treatment of bacterial vaginosis, giardiasis, amebiasis, and trichomoniasis.

Table 1: Comparative Efficacy of Tinidazole vs. Metronidazole for Bacterial Vaginosis
Study / RegimenCure Rate (Tinidazole)Cure Rate (Metronidazole)Follow-up Period
Randomized Controlled Trial[1]73.0% (1g BID for 7 days) 75.3% (500mg BID for 7 days)82.4% (500mg BID for 7 days)14 days
Randomized Controlled Trial[1]67.5% (1g BID for 7 days) 61.9% (500mg BID for 7 days)64.1% (500mg BID for 7 days)1 month
FDA Approval Study[1]36.8% (1g daily for 5 days) 27.4% (2g daily for 2 days)Placebo-controlled21-30 days
Meta-analysis[2]No significant differenceNo significant difference1 to 6 weeks
Table 2: Comparative Efficacy of Tinidazole vs. Metronidazole for Giardiasis
Study / RegimenCure Rate (Tinidazole)Cure Rate (Metronidazole)Notes
Network Meta-analysis[3]Higher parasitological cureLower parasitological cureTinidazole found to be the most effective drug.
Randomized Trial[4]94% (2g single dose)56% (2.4g single dose)Statistically significant difference (P < 0.02).
Randomized Trial[4]100% (2g single dose)93% (2g daily for 3 days)Single-dose tinidazole as effective as 3-day metronidazole.
Comparative Study[5]92% (2g single dose)74% (150mg BID for 7 days)Single dose tinidazole was more effective.
Table 3: Comparative Efficacy of Tinidazole vs. Metronidazole for Amebiasis (Intestinal and Liver Abscess)
Study / RegimenCure Rate (Tinidazole)Cure Rate (Metronidazole)Indication
Randomized Trial[6]86.2% - 92.6% (2g daily for 3 days)29.6% - 58.6% (2g daily for 3 days)Intestinal Amebiasis
Open Label Study100%77.8%Amebic Liver Abscess
Table 4: Comparative Efficacy of Tinidazole vs. Metronidazole for Trichomoniasis
Study / RegimenParasitological Cure Rate (Tinidazole)Parasitological Cure Rate (Metronidazole)Notes
Randomized Trial[7]94% (2g single dose)64% (2g single dose)Tinidazole was significantly better.
Randomized Trial[8]91.8% (2g single dose with partner treatment)72.6% (2g single dose with placebo for partner)Highlights the importance of partner treatment.
Single-Blind Controlled Trial[9]95% (2g single dose)97.5% (2g single dose)No significant difference in cure rates.
Table 5: Comparative Cost of Tinidazole vs. Metronidazole Therapies in the United States
Indication & RegimenCost of TinidazoleCost of Generic Metronidazole
Trichomoniasis (single 2g dose)$18 - $31[10]$3 - $10[10]
Bacterial Vaginosis (2g daily for 2 days)$36 - $61[10]-
Bacterial Vaginosis (1g daily for 5 days)$46 - $76[10]-
Bacterial Vaginosis (500mg BID for 7 days)-$10 - $40[10]

Note: Costs are based on 2009 data and may have changed. Prices can vary based on manufacturer, location, and insurance coverage.

A study on the Indian market also revealed significant cost variations between different brands of the same antiamoebic drugs, with metronidazole generally being the cheaper option[11][12].

Experimental Protocols

Representative Protocol: Randomized, Double-Blind, Comparative Study of Oral Metronidazole and Tinidazole in the Treatment of Bacterial Vaginosis

This section outlines a typical experimental protocol based on a study comparing metronidazole and tinidazole for bacterial vaginosis[1].

1. Study Design: A randomized, double-blind, parallel-group clinical trial.

2. Patient Population:

  • Inclusion Criteria: Non-pregnant women aged 18 years or older with a clinical diagnosis of bacterial vaginosis confirmed by Amsel's criteria (at least three of the following: homogeneous, thin, grayish-white discharge; vaginal pH > 4.5; positive whiff-amine test; presence of >20% clue cells on saline wet mount).

  • Exclusion Criteria: Known hypersensitivity to nitroimidazoles, pregnancy or lactation, use of other antimicrobial agents within the previous two weeks, and any condition that might interfere with the absorption, distribution, metabolism, or excretion of the study drugs.

3. Randomization and Blinding:

  • Eligible patients are randomly assigned in a 1:1:1 ratio to one of three treatment groups: metronidazole 500 mg twice daily, tinidazole 500 mg twice daily, or tinidazole 1 g twice daily, all for 7 days.

  • Randomization is performed using a computer-generated sequence.

  • Both patients and investigators are blinded to the treatment allocation. Placebo tablets are used to maintain blinding between the different tinidazole dosing regimens and the metronidazole arm.

4. Treatment Administration:

  • Patients are dispensed a 7-day supply of the assigned medication and instructed to take one tablet in the morning and one in the evening with food.

  • Adherence to treatment is assessed by pill count at the follow-up visits.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Clinical cure rate at the 14-day follow-up visit, defined as the resolution of all four Amsel's criteria.

  • Secondary Efficacy Endpoints: Clinical cure rate at the 28-day follow-up visit, and microbiological cure rate (defined by a Nugent score of 0-3) at both follow-up visits.

  • Safety Endpoint: Incidence and severity of adverse events, assessed through patient reporting and clinical evaluation at each visit.

6. Statistical Analysis:

  • The primary analysis is an intent-to-treat (ITT) analysis of all randomized patients.

  • Cure rates are compared between treatment groups using the chi-square test or Fisher's exact test.

  • A p-value of <0.05 is considered statistically significant.

Mandatory Visualization

Mechanism of Action of Nitroimidazoles (Tinidazole and Metronidazole)

G cluster_cell Anaerobic Bacterium / Protozoan Cell drug Tinidazole / Metronidazole (Prodrug) activation Reduction of Nitro Group drug->activation Passive Diffusion radicals Generation of Cytotoxic Nitro Radicals activation->radicals damage DNA Strand Breakage & Destabilization radicals->damage Interaction with DNA dna Cellular DNA death Cell Death damage->death Inhibition of DNA Synthesis & Repair

Caption: Mechanism of action of nitroimidazole antibiotics.

Experimental Workflow for a Comparative Clinical Trial

G start Patient Screening & Informed Consent eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) start->eligibility randomization Randomization eligibility->randomization groupA Treatment Group A (e.g., Tinidazole) randomization->groupA Arm 1 groupB Treatment Group B (e.g., Metronidazole) randomization->groupB Arm 2 treatment Treatment Period (e.g., 7 days) groupA->treatment groupB->treatment followup1 Follow-up Visit 1 (e.g., Day 14) treatment->followup1 followup2 Follow-up Visit 2 (e.g., Day 28) followup1->followup2 assessment Efficacy & Safety Assessment followup1->assessment followup2->assessment analysis Data Analysis assessment->analysis

Caption: A typical workflow for a randomized controlled trial.

Conclusion

The choice between tinidazole and its alternatives, primarily metronidazole, is a multifaceted decision that requires careful consideration of clinical efficacy, patient adherence, adverse effect profiles, and cost. For certain indications like giardiasis, the higher efficacy of tinidazole may justify its increased cost. In contrast, for conditions such as bacterial vaginosis where efficacy is often comparable, the lower cost of metronidazole makes it a more cost-effective first-line treatment.

The shorter treatment regimens possible with tinidazole are a significant advantage, potentially leading to better patient compliance and, consequently, improved real-world effectiveness. However, the lack of comprehensive pharmacoeconomic studies directly comparing the total costs of care associated with these treatments remains a gap in the literature. Future research should focus on conducting robust cost-effectiveness analyses that incorporate not only drug acquisition costs but also the economic impact of treatment failures, adverse events, and patient quality of life. Such studies will be invaluable for developing evidence-based treatment guidelines and optimizing patient outcomes in a cost-constrained healthcare environment.

References

Safety Operating Guide

Proper Disposal Procedures for Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The query for "Tinazoline" did not yield specific results. The following information is for Tinidazole , a substance with a similar name, and it is presumed that "this compound" was a typographical error. It is crucial to verify the identity of the chemical before proceeding with any handling or disposal procedures.

This guide provides essential safety and logistical information for the proper disposal of Tinidazole, intended for researchers, scientists, and drug development professionals. The following procedures are based on general guidelines for pharmaceutical waste disposal. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.

Key Safety and Handling Precautions

When handling Tinidazole, especially in powder form, appropriate personal protective equipment (PPE) should be worn. This includes gloves, safety glasses, and a dust respirator.[1] Handling should be performed in a well-ventilated area or under a laboratory hood to avoid inhalation of dust.[2] Avoid direct contact with skin, eyes, and clothing.[1][2] In case of a spill, contain the source if it is safe to do so. Use a method that controls dust generation, such as a damp cloth or a filtered vacuum, to clean up the spill. The collected waste should be placed in a labeled, sealed container for disposal.[3]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the acute toxicity of Tinidazole.

Route of AdministrationSpeciesLD50 Value
OralMouse3,200 mg/kg
OralRat2,710 mg/kg
IntraperitonealMouse2,730 mg/kg
IntraperitonealRat2,720 mg/kg
SubcutaneousMouse3,940 mg/kg
SubcutaneousRat3 g/kg
IntravenousRat>250 mg/kg

Source: Cayman Chemical Safety Data Sheet[4]

Disposal Protocol for Unused or Expired Tinidazole

For the disposal of unused or expired Tinidazole, the preferred method is through a certified drug take-back program.[5][6] These programs ensure that pharmaceutical waste is handled and disposed of in an environmentally sound manner. If a take-back program is not accessible, the following household disposal protocol is recommended.

Materials
  • Unused or expired Tinidazole

  • Sealable plastic bag or a disposable container with a lid (e.g., an empty margarine tub)[7][8]

  • An undesirable substance (e.g., used coffee grounds, cat litter, or dirt)[5][7]

  • Water or rubbing alcohol (for solid pills)[6]

  • Permanent marker or duct tape

Procedure
  • Remove from Original Packaging : Take the Tinidazole out of its original container.[5][7]

  • Prepare for Disposal :

    • For solid forms (pills/tablets) : Place the medication into a sealable plastic bag. Add a small amount of water or rubbing alcohol to dissolve it.[6]

    • For liquid forms : Pour the liquid directly into a sealable container.[6]

  • Mix with Undesirable Substance : Add an undesirable substance such as used coffee grounds, cat litter, or dirt to the bag or container.[5][7][8] This step makes the drug mixture unappealing to children and pets and helps to prevent diversion from the trash.

  • Seal the Container : Securely seal the plastic bag or fasten the lid on the disposable container to prevent leakage.[7][8]

  • Dispose of in Household Trash : Place the sealed container in your household trash.[5][7]

  • Redact Personal Information : Before disposing of the original prescription bottle, remove or conceal all personal information from the label using a permanent marker or duct tape to protect your privacy.[5][7]

  • Dispose of Packaging : The empty and redacted original container can now be placed in the trash or recycled according to local guidelines.

Important Note : Do not flush Tinidazole down the toilet or drain unless specifically instructed to do so by the product information or a healthcare professional.[7][8] Pharmaceuticals can contaminate water systems, as they are often not effectively removed by wastewater treatment plants.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of Tinidazole.

G start Start: Unused Tinidazole take_back Is a drug take-back program available? start->take_back use_take_back Dispose at take-back location take_back->use_take_back  Yes household_disposal Proceed with household disposal protocol take_back->household_disposal No end End: Proper Disposal use_take_back->end remove_packaging Remove from original container household_disposal->remove_packaging mix Mix with undesirable substance (e.g., coffee grounds) remove_packaging->mix seal Place in a sealed container or bag mix->seal trash Dispose of in household trash seal->trash redact Redact personal info on original container trash->redact redact->end

Caption: Workflow for the proper disposal of Tinidazole.

References

Essential Safety and Logistical Information for Handling Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Tinidazole. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks of exposure and contamination. Tinidazole is a synthetic antiprotozoal and antibacterial agent.[1][2][3] It is suspected of causing cancer, genetic defects, and of damaging fertility or the unborn child.[4]

Personal Protective Equipment (PPE)

When handling Tinidazole, especially in powdered form or when there is a risk of dust generation, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[5][6]

Recommended PPE for Handling Tinidazole

PPE CategoryItemSpecifications
Hand Protection Protective glovesNitrile or neoprene gloves are preferred.[7]
Eye Protection Safety glassesMust be worn to protect against dust and splashes.[6]
Face shieldRequired in situations where there is a higher risk of splashing.[6]
Body Protection Protective clothingA disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is recommended.[6][7] Laboratory coats made of absorbent materials are not suitable.[7]
Protective bootsRequired if the situation demands.[6]
Respiratory Protection Dust respiratorUse a dust respirator in poorly ventilated areas or when dust is generated.[6] Follow local and national regulations.[6]

Operational Plan for Safe Handling

A systematic approach to handling Tinidazole is crucial to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure the work area is in a well-ventilated space, preferably with a local exhaust system.[6]

    • Assemble all necessary materials and equipment before handling the compound.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid the formation and dispersion of dust.[6][8]

    • If tablets or capsules are crushed or broken, take extra care to avoid breathing the dust and prevent contact with skin, eyes, and clothing.[5]

    • Use a damp cloth or a filtered vacuum for cleaning up any spills of dry solids to control dust generation.[5][9]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after removing PPE.[5]

    • Clean the work area meticulously after each use.

    • Store Tinidazole in a tightly closed, light-resistant container in a cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][8][10]

Disposal Plan

Proper disposal of Tinidazole and contaminated materials is critical to prevent environmental contamination and potential harm to others.

Disposal Protocol:

  • Waste Segregation :

    • Collect all waste contaminated with Tinidazole, including unused product, contaminated PPE, and cleaning materials, in a designated and appropriately labeled, sealed container.[5][9]

  • Disposal of Unused Tinidazole :

    • Do not dispose of Tinidazole down the drain or in the regular trash.

    • The preferred method for disposal is through a licensed hazardous waste disposal company.

    • Alternatively, many communities have drug take-back programs or household hazardous waste collection days.[11][12]

  • Disposal of Contaminated Materials :

    • Place all contaminated disposable items, such as gloves, gowns, and cleaning materials, into a sealed bag for hazardous waste disposal.

    • Reusable equipment should be decontaminated according to the manufacturer's recommendations.[13]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][10] Seek medical attention if irritation persists.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water.[9] If skin irritation or a rash occurs, get medical advice.[6]

  • Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position.[6] If the person feels unwell, seek medical advice.[6]

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth and seek immediate medical advice.[6][10]

Diagrams

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.